D-Galactose
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-SVZMEOIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015860 | |
| Record name | D-Galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | D-Galactose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13690 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000002 [mmHg] | |
| Record name | D-Galactose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13690 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10257-28-0, 59-23-4 | |
| Record name | D-Galactopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10257-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Galactopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Galactose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Galactose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Metabolic Pathway of D-Galactose in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary metabolic pathway for D-galactose in mammals, the Leloir pathway. It details the enzymatic steps, intermediate molecules, and relevant quantitative data. Furthermore, this guide includes detailed experimental protocols for the key enzymes and visual diagrams to facilitate a comprehensive understanding of the pathway and associated research methodologies.
The Core of this compound Metabolism: The Leloir Pathway
The catabolism of this compound in mammals is predominantly carried out through the Leloir pathway, a sequence of four key enzymatic reactions that convert this compound into glucose-1-phosphate, an intermediate that can readily enter glycolysis.[1][2][3] This pathway is crucial for the utilization of galactose derived from dietary lactose.[4] The enzymes involved are Galactose Mutarotase (GALM), Galactokinase (GALK), Galactose-1-Phosphate Uridylyltransferase (GALT), and UDP-Galactose 4'-Epimerase (GALE).[5]
The pathway begins with the conversion of β-D-galactose, the anomer typically resulting from lactose hydrolysis, into its α-D-galactose form by Galactose Mutarotase (GALM), as the subsequent enzyme, GALK, is specific for the α-anomer.[1][2] Next, Galactokinase (GALK) phosphorylates α-D-galactose to produce galactose-1-phosphate, a step that consumes one molecule of ATP.[6][7] The third and most critical step is catalyzed by Galactose-1-Phosphate Uridylyltransferase (GALT), which transfers a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.[1][8] Finally, UDP-Galactose 4'-Epimerase (GALE) interconverts UDP-galactose and UDP-glucose, regenerating the UDP-glucose consumed by GALT and also providing UDP-galactose for various biosynthetic processes.[1][4] The glucose-1-phosphate produced can then be converted to glucose-6-phosphate by phosphoglucomutase and enter glycolysis.[1]
Signaling Pathway Diagram
Caption: The Leloir Pathway for this compound Metabolism.
Quantitative Data
Table 1: Enzyme Kinetic Parameters (Note: Values can vary based on species and experimental conditions)
| Enzyme | Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Source Organism/Tissue |
| Galactokinase (GALK) | This compound | 0.95 mmol/L blood | 2.7 mmol/min | Human Liver |
| ATP | - | - | Pig Liver | |
| Galactose-1-Phosphate Uridylyltransferase (GALT) | Galactose-1-Phosphate | 0.38 mmol/L | - | Human Erythrocytes |
| UDP-Glucose | 0.071 mmol/L | - | Human Erythrocytes |
Data for Vmax of GALT was not specified in the provided search results.
Table 2: Metabolite Concentrations in Human Erythrocytes
| Metabolite | Condition | Concentration Range |
| Galactose-1-Phosphate | Normal | <1 mg/dL |
| Classic Galactosemia (untreated) | >10 mg/dL (can be as high as 120 mg/dL) | |
| Classic Galactosemia (treated) | ≥1.0 mg/dL | |
| Plasma Free Galactose | Normal (unrestricted diet) | 0.11 to 6.33 µmol/L |
| Classic Galactosemia (untreated) | >10 mg/dL (can be as high as 90-360 mg/dL) |
Table 3: GALT Enzyme Activity in Human Erythrocytes
| Condition | GALT Activity (% of control) |
| Normal | 100% |
| Classic Galactosemia | <1% |
| Clinical Variant Galactosemia | ~1% to <15% |
| Duarte Variant (Biochemical) | >15% (average 25%) |
Experimental Protocols
Detailed methodologies for assaying the activity of the four key enzymes in the Leloir pathway are provided below.
Protocol 1: Galactokinase (GALK) Activity Assay (Coupled-Enzyme Spectrophotometric Assay)
Principle: This assay measures the production of ADP from the GALK-catalyzed phosphorylation of galactose. The ADP is then used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Subsequently, lactate dehydrogenase (LDH) reduces pyruvate to lactate, a reaction that oxidizes NADH to NAD+. The rate of decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the GALK activity.[1]
Reagents:
-
Potassium Phosphate Buffer (160 mM, pH 7.0)
-
ATP Solution (e.g., 10 mM)
-
Phosphoenolpyruvate (PEP) Solution (e.g., 16.2 mM)
-
Potassium Chloride (KCl) Solution (e.g., 800 mM)
-
Magnesium Chloride (MgCl2) Solution (e.g., 100 mM)
-
EDTA Solution (e.g., 20 mM)
-
β-NADH Solution (e.g., 3.76 mM)
-
This compound Solution (100 mM)
-
Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme mix
-
Sample containing Galactokinase (e.g., cell lysate, purified enzyme)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ATP, PEP, KCl, MgCl2, EDTA, β-NADH, and the PK/LDH enzyme mix.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the this compound solution.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
Calculate the rate of NADH consumption from the linear portion of the absorbance curve.
-
One unit of GALK activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmole of galactose-1-phosphate per minute under the specified conditions.
Protocol 2: Galactose-1-Phosphate Uridylyltransferase (GALT) Activity Assay (LC-MS/MS Based)
Principle: This highly sensitive and specific method utilizes a stable isotope-labeled substrate, [13C6]-α-galactose-1-phosphate, for the GALT enzyme. The enzymatic product, [13C6]-UDP-galactose, is then detected and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Reagents:
-
[13C6]-α-galactose-1-phosphate (substrate)
-
UDP-glucose (co-substrate)
-
Internal Standard (e.g., [13C6]-Glu-1-P)
-
Buffer solution (e.g., HEPES)
-
Quenching solution (e.g., cold methanol)
-
Sample containing GALT (e.g., erythrocyte lysate)
Procedure:
-
Prepare erythrocyte lysates from whole blood samples.
-
Incubate the lysate with a reaction mixture containing [13C6]-α-galactose-1-phosphate and UDP-glucose at 37°C.
-
Stop the reaction by adding a quenching solution.
-
Add an internal standard for quantification.
-
Separate the enzymatic product, [13C6]-UDP-galactose, using reversed-phase ion-pair chromatography.
-
Detect and quantify the product using a tandem mass spectrometer by monitoring a specific mass transition (e.g., 571 > 323 for [13C6]-UDPGal).
-
Calculate GALT activity based on the amount of product formed over time, normalized to hemoglobin content.
Protocol 3: UDP-Galactose 4'-Epimerase (GALE) Activity Assay (Coupled-Enzyme Spectrophotometric Assay)
Principle: The activity of GALE is measured by coupling the production of UDP-glucose from UDP-galactose to its oxidation by UDP-glucose dehydrogenase (UDPGDH), which reduces NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the GALE activity.[9]
Reagents:
-
Buffer (e.g., 100 mM Glycine, pH 8.8)
-
NAD+ Solution (e.g., 10 mM)
-
UDP-galactose Solution (substrate, variable concentrations for kinetic studies)
-
UDP-glucose dehydrogenase (coupling enzyme)
-
Sample containing GALE
Procedure:
-
Prepare a reaction mixture in a 96-well plate or cuvette containing buffer, NAD+, and UDP-galactose.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDP-glucose dehydrogenase.
-
Monitor the increase in absorbance at 340 nm over time.
-
The initial rate of the reaction is determined from the linear phase of the curve.
-
One unit of GALE activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of UDP-glucose per minute under the specified conditions.
Protocol 4: Galactose Mutarotase (GALM) Activity Assay (Polarimetric Method)
Principle: This assay directly measures the change in the optical rotation of a solution of an aldose as it is converted from one anomer to the other by GALM. For example, the conversion of α-D-glucose to its equilibrium mixture with β-D-glucose results in a decrease in the specific rotation of the solution.
Reagents:
-
Buffer solution (e.g., 50 mM HEPES, pH 7.5)
-
Substrate solution (e.g., freshly prepared α-D-glucose or α-D-galactose)
-
Sample containing GALM
Procedure:
-
Equilibrate the buffer and substrate solution in a water-jacketed cell of a polarimeter at a constant temperature (e.g., 27°C).
-
Calibrate the polarimeter with the buffer solution.
-
Initiate the reaction by adding the GALM-containing sample to the substrate solution.
-
Immediately begin recording the change in optical rotation over time.
-
The initial rate of mutarotation is determined from the initial slope of the curve.
-
Enzyme activity can be calculated based on the rate of change in optical rotation.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for studying galactose metabolism and the logical relationship between enzyme deficiencies and resulting metabolic blocks.
Experimental Workflow: Stable Isotope Tracing of Galactose Metabolism
Caption: Workflow for a stable isotope tracing study of galactose metabolism.
Logical Relationship: Enzyme Deficiencies and Metabolic Consequences
Caption: Metabolic blocks in different types of galactosemia.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzyme Activity Measurement for Galactokinase [creative-enzymes.com]
- 3. Untitled Document [ucl.ac.uk]
- 4. UDP-galactose 4'-epimerase activities toward UDP-Gal and UDP-GalNAc play different roles in the development of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galactosemia: Biochemistry, Molecular Genetics, Newborn Screening, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ncdhhs.gov [ncdhhs.gov]
- 7. Classic Galactosemia and Clinical Variant Galactosemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. High-Throughput Screening for Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro function of human UDP-galactose 4′-epimerase variants - PMC [pmc.ncbi.nlm.nih.gov]
D-Galactose structure and chemical properties for researchers
An In-depth Technical Guide on the Core Structure and Chemical Properties of D-Galactose for Researchers
Introduction
This compound, a naturally occurring aldohexose monosaccharide, is a fundamental carbohydrate in biochemistry and cellular metabolism.[1] As a C-4 epimer of glucose, its subtle stereochemical difference imparts distinct chemical and biological properties that are of significant interest to researchers in drug development, glycobiology, and metabolic studies.[2][3] Commonly known as "brain sugar," it is an essential component of glycoproteins and glycolipids in nerve tissue.[4][5] This guide provides a comprehensive overview of the structure, chemical properties, and relevant experimental methodologies of this compound, tailored for researchers, scientists, and drug development professionals. It delves into its metabolic fate via the Leloir pathway and its application as a tool in modeling cellular senescence.
The Structure of this compound
This compound (Chemical Formula: C₆H₁₂O₆) exists in equilibrium between an open-chain form and cyclic forms in aqueous solutions.[2][4][6] This structural duality is central to its chemical reactivity and biological function.
Linear and Cyclic Forms
The open-chain form of this compound features an aldehyde group at the C-1 position, classifying it as an aldohexose.[2][7] However, in solution, it predominantly exists in cyclic hemiacetal forms through an intramolecular reaction between the C-5 hydroxyl group and the C-1 aldehyde group.[2] This cyclization creates a new chiral center at C-1 (the anomeric carbon), resulting in two anomers: α-D-galactose and β-D-galactose.[2]
The cyclic structures can be six-membered rings (pyranose form) or five-membered rings (furanose form).[4] In an aqueous solution at 20°C, this compound is primarily found as β-D-galactopyranose (64%) and α-D-galactopyranose (32%), with furanose forms constituting only a small fraction.[8]
Stereochemistry
This compound is most notably defined by its stereochemical relationship to D-glucose. They are C-4 epimers, meaning they differ only in the spatial orientation of the hydroxyl group at the fourth carbon atom.[2][3] This single stereochemical difference has profound implications for enzyme recognition and metabolic processing.
The designation "D" refers to the configuration at the highest-numbered chiral center (C-5), where the hydroxyl group is on the right side in the Fischer projection, analogous to D-glyceraldehyde.[2][9]
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling in experimental settings and for understanding its biological roles. Quantitative data are summarized in Table 1.
| Property | Value | References |
| Molecular Formula | C₆H₁₂O₆ | [1][6] |
| Molar Mass | 180.156 g·mol⁻¹ | [1][4][5] |
| Appearance | White, odorless crystalline solid | [1][2][4] |
| Melting Point | 168–170 °C | [4][5][8][10] |
| Solubility in Water | 650 g/L (at 20 °C) | [4][8] |
| Specific Rotation ([α]²⁰/D) | +150.7° (initial, α-form) → +80.2° (equilibrium) | [8][11] |
| +52.8° (initial, β-form) → +80.2° (equilibrium) | [8][11] | |
| Density | ~1.5 g/cm³ | [4][5] |
Chemical Reactivity and Key Reactions
The presence of hydroxyl groups and a hemiacetal structure makes this compound a versatile reactant in several biochemical and chemical reactions.
Glycosylation
This compound is a crucial building block in the synthesis of complex carbohydrates. Through glycosylation, it forms glycosidic bonds with other monosaccharides, lipids, or proteins.[5][12] A prime example is its condensation with D-glucose to form the disaccharide lactose, a bond catalyzed by β-galactosidase.[2][4] Its incorporation into glycoproteins and glycolipids is essential for cellular recognition, signaling, and immune responses.[5]
Maillard Reaction
As a reducing sugar, this compound readily participates in the Maillard reaction, a non-enzymatic browning process involving a reaction with the amino group of amino acids.[13] Studies have shown that galactose is a more potent glycation agent than glucose, making it a significant factor in food chemistry and in the study of aging, where the accumulation of advanced glycation end products (AGEs) is a key pathological feature.[14][15][16][17]
Oxidation
The aldehyde and primary alcohol groups of this compound can be oxidized to form various products.
-
Mild Oxidation: Oxidation of the aldehyde group (C-1) yields D-galactonic acid.
-
Strong Oxidation: Oxidation of both the aldehyde group (C-1) and the primary alcohol group (C-6), for instance with nitric acid, produces the dicarboxylic acid, D-galactaric acid (mucic acid).[2][18]
Reduction
The aldehyde group can be reduced to a primary alcohol, converting this compound into its corresponding sugar alcohol, galactitol (or dulcitol).[2] The accumulation of galactitol in tissues is a hallmark of galactosemia and can lead to cataract formation.[2]
Metabolic and Signaling Pathways
Leloir Pathway
The primary route for this compound metabolism in most organisms is the Leloir pathway, which converts it into the glycolytic intermediate glucose-1-phosphate.[19][20][21] This pathway is critical for utilizing galactose from dietary sources like lactose.[4] The process involves four key enzymatic steps:
-
Mutarotation: β-D-galactose is converted to α-D-galactose by galactose mutarotase (GALM), as the subsequent enzyme is specific for the α-anomer.[19][20]
-
Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose at the C-1 position, consuming one ATP molecule to produce galactose-1-phosphate.[19][20]
-
Uridylyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.[4][20]
-
Epimerization: UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, regenerating the UDP-glucose required for the GALT reaction and completing the pathway.[4][19]
Caption: The Leloir Pathway for this compound metabolism.
Role in Cellular Senescence Signaling
Chronic administration of this compound is a widely used in vivo and in vitro model to induce premature aging and cellular senescence.[15][22] The mechanism is primarily attributed to the induction of chronic oxidative stress.[23][24] Excess this compound can be metabolized by galactose oxidase to produce hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[25] The resulting oxidative stress and accumulation of AGEs can activate multiple signaling pathways, including NF-κB and YAP-CDK6, which upregulate senescence-associated genes (e.g., p16, p21, p53) and lead to the senescent phenotype.[26][27][28][29]
Caption: this compound induced cellular senescence signaling.
Experimental Protocols
Detailed and reproducible methodologies are paramount for research. Below is a representative protocol for the oxidation of this compound.
Protocol: Oxidation of this compound to Mucic Acid
This protocol is based on the synthesis of mucic acid (galactaric acid) using nitric acid as the oxidizing agent.[18]
Principle: Concentrated nitric acid oxidizes both the C-1 aldehyde and the C-6 primary alcohol of this compound to carboxylic acids, forming the sparingly soluble dicarboxylic acid, mucic acid.
Materials:
-
This compound
-
Nitric Acid (5 M solution)
-
Distilled water
-
Beaker or round-bottom flask
-
Heating mantle or water bath
-
Stir plate and magnetic stir bar
-
Buchner funnel and filter paper
-
Ice bath
Methodology:
-
Reaction Setup: Prepare a solution of this compound in the reaction vessel with a concentration of 100 g/L.
-
Addition of Oxidant: Add 5 M nitric acid to the this compound solution. The recommended molar ratio of galactose to HNO₃ is 1:9.[18]
-
Heating: Heat the reaction mixture to 95 °C with constant stirring.[18] Maintain this temperature for the duration of the reaction (typically 1-2 hours, monitor for completion).
-
Crystallization: After the reaction is complete, cool the mixture slowly to room temperature, then place it in an ice bath to facilitate the crystallization of the mucic acid product.
-
Isolation: Collect the white crystalline product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any residual nitric acid and soluble impurities.
-
Drying: Dry the purified mucic acid crystals in a desiccator or a low-temperature oven.
Caption: Workflow for the oxidation of this compound to Mucic Acid.
Conclusion
This compound is a monosaccharide of immense importance, characterized by its unique C-4 epimeric structure relative to glucose. This structural feature dictates its chemical reactivity, influencing its role in forming complex glycoconjugates and its distinct metabolic processing through the Leloir pathway. For researchers, this compound serves not only as a fundamental biological molecule but also as a powerful experimental tool for inducing oxidative stress and studying the mechanisms of cellular aging. A thorough understanding of its properties, as outlined in this guide, is essential for its effective application in metabolic research, drug development, and glycobiology.
References
- 1. Galactose Formula - GeeksforGeeks [geeksforgeeks.org]
- 2. books.rsc.org [books.rsc.org]
- 3. brainkart.com [brainkart.com]
- 4. Galactose - Wikipedia [en.wikipedia.org]
- 5. innospk.com [innospk.com]
- 6. This compound [webbook.nist.gov]
- 7. proprep.com [proprep.com]
- 8. D(+)-Galactose BioChemica [itwreagents.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound CAS#: 59-23-4 [m.chemicalbook.com]
- 11. This compound [drugfuture.com]
- 12. lndcollege.co.in [lndcollege.co.in]
- 13. Maillard reaction - Wikipedia [en.wikipedia.org]
- 14. Galactose Is the Limiting Factor for the Browning or Discoloration of Cheese during Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Galactose-Induced Skin Aging: The Role of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational study on the Maillard reactions of glucose and galactose with lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Leloir pathway - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | this compound Induces Chronic Oxidative Stress and Alters Gut Microbiota in Weaned Piglets [frontiersin.org]
- 24. mdpi.com [mdpi.com]
- 25. Effects of d‐galactose‐induced ageing on the heart and its potential interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound induces senescence of glioblastoma cells through YAP-CDK6 pathway | Aging [aging-us.com]
- 27. This compound induces astrocytic aging and contributes to astrocytoma progression and chemoresistance via cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | CD38 Deficiency Alleviates this compound-Induced Myocardial Cell Senescence Through NAD+/Sirt1 Signaling Pathway [frontiersin.org]
- 29. researchgate.net [researchgate.net]
The Role of D-Galactose in Cellular Glycosylation Processes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a fundamental and ubiquitous post-translational modification, influencing a vast array of biological processes, from protein folding and stability to cell-cell recognition and signaling. At the heart of this intricate cellular machinery lies a cast of monosaccharides, among which D-Galactose plays a pivotal role. This technical guide provides a comprehensive exploration of the journey of this compound, from its metabolic activation to its incorporation into the complex glycan structures that adorn proteins and lipids.
This document will delve into the core biochemical pathways governing this compound metabolism, with a particular focus on the synthesis of the high-energy donor molecule, UDP-Galactose. We will explore the enzymatic machinery responsible for transferring galactose moieties onto nascent glycoconjugates within the Golgi apparatus. Furthermore, this guide will address the profound pathophysiological consequences of aberrant galactosylation, as exemplified by congenital disorders such as Galactosemia.
For the researcher, scientist, and drug development professional, a deep understanding of these processes is paramount. The glycosylation profile of a biotherapeutic, for instance, can dramatically impact its efficacy, stability, and immunogenicity. This guide, therefore, includes detailed experimental protocols for the analysis of galactosylation, alongside quantitative data and visual representations of key pathways to serve as a valuable resource for laboratory and clinical research.
This compound Metabolism: The Leloir Pathway
The primary route for the metabolic utilization of this compound is the highly conserved Leloir pathway.[1][2] This series of enzymatic reactions converts this compound into UDP-glucose, which can then enter mainstream glucose metabolism. The initial and committed step in this pathway is the phosphorylation of galactose to galactose-1-phosphate.[2]
Enzymatic Steps of the Leloir Pathway
The Leloir pathway comprises three principal enzymes that orchestrate the conversion of α-D-galactose to UDP-glucose.[1]
-
Galactokinase (GALK): This enzyme catalyzes the phosphorylation of α-D-galactose at the C1 position, utilizing ATP as the phosphate donor to produce galactose-1-phosphate (Gal-1-P).[1][2]
-
Galactose-1-Phosphate Uridyltransferase (GALT): GALT facilitates the transfer of a UMP moiety from UDP-glucose to Gal-1-P, resulting in the formation of UDP-galactose and glucose-1-phosphate.[1][2]
-
UDP-Galactose 4'-Epimerase (GALE): GALE catalyzes the interconversion of UDP-galactose and UDP-glucose, thereby completing the pathway and providing a mechanism for the synthesis of UDP-galactose from glucose when dietary galactose is limited.[1]
Quantitative Insights into Galactose Metabolism
The kinetics of the enzymes in the Leloir pathway have been the subject of numerous studies. This quantitative data is crucial for understanding the metabolic flux through the pathway and the potential impact of genetic variations.
| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference |
| Galactokinase (GALK) | Pig Liver | Galactose | 0.97 mmol/L (in vitro) | - | [3] |
| Galactokinase (GALK) | Human Liver | Galactose | 0.95 mmol/L (in vivo) | 2.7 mmol/min | [3] |
| Galactokinase (GALK) | E. coli | 13C6-galactose | 0.078 mM | - | [4] |
| Galactose-1-Phosphate Uridyltransferase (GALT) | Human | Galactose-1-Phosphate | - | - | [5] |
Table 1: Kinetic Parameters of Key Enzymes in Galactose Metabolism.
UDP-Galactose: The Activated Galactosyl Donor
UDP-galactose is the central molecule that bridges galactose metabolism with glycosylation.[6][7] It serves as the high-energy donor of galactosyl residues for the biosynthesis of a wide array of glycoconjugates, including glycoproteins and glycolipids.[7][8]
Synthesis of UDP-Galactose
As illustrated in the Leloir pathway, UDP-galactose can be synthesized from dietary galactose. Alternatively, it can be produced de novo from glucose via the epimerization of UDP-glucose by GALE.[9] This dual sourcing ensures a continuous supply of UDP-galactose for cellular glycosylation reactions, even in the absence of dietary galactose.
Transport into the Golgi Apparatus
The synthesis of UDP-galactose occurs in the cytoplasm. For its utilization in glycosylation, it must be transported into the lumen of the Golgi apparatus, where the majority of galactosyltransferases reside. This transport is mediated by specific nucleotide sugar transporters.
The Role of this compound in Glycoconjugate Synthesis
Within the Golgi apparatus, UDP-galactose serves as the substrate for a family of enzymes known as galactosyltransferases.[10][11] These enzymes catalyze the transfer of galactose to various acceptor molecules, including N-acetylglucosamine residues on N-linked and O-linked glycans, as well as on glycolipids.[12]
N-linked and O-linked Glycosylation
In the biosynthesis of glycoproteins, galactosyltransferases add galactose in a β-1,4 linkage to N-acetylglucosamine residues on the antennae of N-glycan structures.[12] This galactosylation is a critical step in the maturation of N-glycans and influences the overall structure and function of the glycoprotein. Similarly, galactose is a common constituent of O-linked glycans, contributing to the diversity of these structures.
Glycolipid Synthesis
Galactose is also a key component of various glycolipids, where it is transferred to a lipid acceptor. These galactosylated lipids are important components of cellular membranes and are involved in cell recognition and signaling events.
Galactosyltransferases
The galactosyltransferase family of enzymes is responsible for the transfer of galactose from UDP-galactose to acceptor molecules.[10] These enzymes exhibit a high degree of specificity for both the donor and acceptor substrates, ensuring the precise assembly of complex glycan structures.[13] The activity of galactosyltransferases can act as a control point for the degree of branching in N-glycans.[14]
Pathophysiological Implications of Altered Galactosylation
Defects in the metabolism or utilization of galactose can have severe consequences, leading to a group of genetic disorders known as congenital disorders of glycosylation (CDG).[15]
Galactosemia
Classical galactosemia is an autosomal recessive disorder caused by a deficiency in the GALT enzyme.[15][16] This deficiency leads to the accumulation of galactose-1-phosphate and other toxic metabolites, resulting in severe clinical manifestations. The lack of GALT activity also impairs the synthesis of UDP-galactose from dietary galactose, which can lead to defects in glycosylation.[15][16] Patients with galactosemia often exhibit abnormal glycosylation of serum transferrin.[16] Interestingly, while a galactose-restricted diet is life-saving in neonates, long-term complications can persist, and some studies suggest that over-restriction of galactose may contribute to ongoing N-glycan processing defects.[15]
Congenital Disorders of Glycosylation (CDG)
Galactosemia is considered a secondary disorder of glycosylation.[15] Primary CDGs are a larger group of over 100 inherited disorders that directly affect the N- and O-glycosylation pathways.[15] Some CDGs share clinical features with galactosemia, highlighting the critical importance of proper glycosylation for human health.[15] Oral this compound supplementation has been explored as a potential therapy for certain types of CDG, such as TMEM165-CDG, with some success in rescuing N-glycosylation defects.[17]
Experimental Protocols for Studying Galactosylation
A variety of techniques are available to researchers for the analysis of galactosylation in glycoproteins and other glycoconjugates.
Analysis of N-linked and O-linked Glycans by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for the detailed structural characterization of glycans.[18][19] A typical workflow involves the release of glycans from the protein backbone, followed by purification, labeling, and MS analysis.[18]
-
N-linked glycans: Enzymatic release using Peptide-N-Glycosidase F (PNGase F) is the most common method.[18][20]
-
O-linked glycans: Chemical release via reductive alkaline β-elimination is often employed.[18]
-
Protein Denaturation and Reduction:
-
Lyophilize 20-500 µg of the purified glycoprotein or glycoprotein mixture.
-
Resuspend the sample in 0.5 ml of a freshly prepared 2 mg/ml solution of 1,4-dithiothreitol (DTT) in 0.6 M TRIS buffer, pH 8.5.
-
Incubate at 50°C for 1 hour.
-
-
Alkylation:
-
Prepare a fresh 12 mg/ml solution of iodoacetamide (IAA) in 0.6 M TRIS buffer, pH 8.5.
-
Add 0.5 ml of the IAA solution to the DTT-treated sample and incubate at room temperature in the dark for 1 hour.
-
-
Dialysis and Trypsin Digestion:
-
Dialyze the sample against 50 mM ammonium bicarbonate at 4°C for 16-24 hours, with three buffer changes.
-
Lyophilize the dialyzed sample.
-
Resuspend the dried sample in 0.5 ml of a 50 µg/ml solution of TPCK-treated trypsin in 50 mM ammonium bicarbonate and incubate overnight (12-16 hours) at 37°C.
-
Stop the reaction by adding 2 drops of 5% acetic acid.
-
-
Peptide Purification:
-
Condition a C18 Sep-Pak column with methanol, 5% acetic acid, 1-propanol, and 5% acetic acid.
-
Load the trypsin-digested sample onto the column.
-
Wash the column with 4 ml of 5% acetic acid.
-
Elute the peptides with successive additions of 2 ml of 20%, 40%, and 100% 1-propanol.
-
Pool the eluted fractions and lyophilize.
-
-
N-Glycan Release with PNGase F:
-
Resuspend the dried peptides in 200 µl of 50 mM ammonium bicarbonate.
-
Add 2 µl of PNGase F and incubate at 37°C for 4 hours.
-
Add another 3 µl of PNGase F and incubate overnight (12-16 hours) at 37°C.
-
Stop the reaction by adding 2 drops of 5% acetic acid.
-
-
Separation of Glycans and Peptides:
-
Condition a C18 Sep-Pak column as described previously.
-
Load the PNGase F-digested sample onto the column.
-
Collect the flow-through, which contains the released N-glycans.
-
Wash the column with 4 ml of 5% acetic acid and collect the wash fractions.
-
Pool the flow-through and wash fractions and lyophilize. The sample is now ready for further processing, such as permethylation and MS analysis.
-
Lectin Blotting for Detection of Galactosylated Glycoproteins
Lectin blotting is a powerful technique for the detection of specific carbohydrate structures on glycoproteins.[21][22] Lectins are carbohydrate-binding proteins that can be used to probe for the presence of galactose and other monosaccharides on proteins that have been separated by gel electrophoresis and transferred to a membrane.[21]
-
Protein Separation and Transfer:
-
Separate glycoprotein samples by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane using standard Western blotting procedures.
-
-
Blocking:
-
Incubate the membrane in a blocking solution (e.g., 3% BSA or 3% skim milk in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific binding.
-
-
Lectin Incubation:
-
Incubate the membrane for 1-2 hours at room temperature with a biotinylated lectin specific for galactose (e.g., from Ricinus communis - RCA I) at a concentration of 1-20 µg/ml in the blocking solution.
-
-
Washing:
-
Wash the membrane at least four times for 5 minutes each with TBST to remove unbound lectin.
-
-
Detection:
-
Incubate the membrane with horseradish peroxidase (HRP)-conjugated streptavidin or extravidin for 30 minutes at room temperature.
-
Wash the membrane as described in the previous step.
-
Detect the bound lectin using a chemiluminescent HRP substrate and an appropriate imaging system.
-
Quantification of UDP-Galactose
Accurate quantification of intracellular UDP-galactose concentrations is essential for studying the regulation of glycosylation. Several methods have been developed for this purpose, often involving HPLC or mass spectrometry.[23][24]
-
Sample Preparation:
-
Prepare cell lysates or collect cell culture medium.
-
-
Enzymatic Conversion:
-
Incubate the sample with 1,4-β-galactosyltransferase (β4GalT) to convert UDP-Galactose to UDP.
-
-
Phosphorylation:
-
Add nucleoside diphosphokinase (NDPK) and [γ-32P]ATP to the reaction mixture to convert UDP to [γ-32P]UTP.
-
-
HPLC Analysis:
-
Separate and quantify the [γ-32P]UTP using high-performance liquid chromatography (HPLC) with a suitable detector.
-
| Cell Type/Condition | UDP-Galactose Concentration | Reference |
| Human Astrocytoma Cells (1321N1, resting) | Not detected (<0.5 nM) | [24] |
| Human Astrocytoma Cells (1321N1, thrombin-stimulated) | 690 ± 242 fmol/well (~0.46% of total cellular content) | [24] |
| MSUD/PKU Patients (low-lactose diet) | Decreased RBC UDP-galactose | [25] |
| MSUD Patients (galactose supplementation) | Increased RBC and WBC UDP-galactose | [25] |
Table 2: Cellular Concentrations of UDP-Galactose.
Conclusion and Future Perspectives
This compound is undeniably a central player in the complex world of cellular glycosylation. Its metabolism via the Leloir pathway and subsequent activation to UDP-galactose provide the essential building blocks for the synthesis of a vast array of intricate glycan structures. As our understanding of the profound impact of glycosylation on health and disease continues to grow, so too does the importance of elucidating the precise mechanisms that govern galactosylation.
For researchers in academia and industry, the tools and protocols outlined in this guide provide a foundation for further exploration. The continued development of advanced analytical techniques, such as mass spectrometry and glycan arrays, will undoubtedly uncover new layers of complexity in the regulation of galactosylation and its role in cellular function. In the realm of drug development, the ability to control and characterize the glycosylation of biotherapeutics is critical for ensuring their safety and efficacy. A thorough understanding of the role of this compound in these processes will be instrumental in the design and production of next-generation protein-based therapies. The future of glycobiology research holds immense promise, and the humble monosaccharide, this compound, will undoubtedly remain at its core.
References
- 1. Galactose - Wikipedia [en.wikipedia.org]
- 2. What is the function of this compound?_Chemicalbook [chemicalbook.com]
- 3. Hepatic Galactose Metabolism Quantified in Humans Using 2-18F-Fluoro-2-Deoxy-d-Galactose PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative assessment of whole body galactose metabolism in galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uridine diphosphate galactose - Wikipedia [en.wikipedia.org]
- 7. eversyn.de [eversyn.de]
- 8. medlink.com [medlink.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Galactosyltransferase - Wikipedia [en.wikipedia.org]
- 12. Structure and Function of β-1,4-Galactosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycosyltransferases and Glycan-Processing Enzymes - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Galactosyltransferase 4 is a major control point for glycan branching in N-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Classical Galactosaemia and CDG, the N-Glycosylation Interface. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Differential Effects of this compound Supplementation on Golgi Glycosylation Defects in TMEM165 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of protein glycosylation by mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Figure 1: [Procedure of sample preparation for...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 22. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. UDP-glucose and UDP-galactose concentrations in cultured skin fibroblasts of patients with classical galactosaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quantification of extracellular UDP-galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sugar nucleotide concentrations in red blood cells of patients on protein- and lactose-limited diets: effect of galactose supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Leloir Pathway of D-Galactose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Leloir pathway, the central metabolic route for the conversion of D-galactose into glucose-1-phosphate. This pathway is crucial for the utilization of galactose from dietary sources, primarily lactose. Dysregulation of this pathway is associated with the genetic disorder galactosemia. This document details the enzymatic reactions, quantitative kinetic data, and experimental protocols relevant to the study of this vital metabolic cascade.
Core Concepts of the Leloir Pathway
The Leloir pathway, named after its discoverer Luis Federico Leloir, comprises a series of four key enzymatic reactions that collectively isomerize galactose to glucose. The overall conversion allows galactose to enter mainstream glucose metabolism, including glycolysis and glycogen synthesis.
The pathway begins with the conversion of β-D-galactose to its α-anomer, which is the substrate for the first key enzyme of the pathway. The subsequent steps involve phosphorylation, the transfer of a uridylyl group, and an epimerization reaction.
The Four Key Enzymatic Steps:
-
Galactose Mutarotase (GALM): This enzyme catalyzes the interconversion of β-D-galactose and α-D-galactose.[1] This initial step is crucial as galactokinase is specific for the α-anomer.[1]
-
Galactokinase (GALK): GALK phosphorylates α-D-galactose at the C1 position using ATP as a phosphate donor, yielding galactose-1-phosphate (Gal-1-P) and ADP.[2] This step traps galactose within the cell.
-
Galactose-1-Phosphate Uridylyltransferase (GALT): GALT is a central enzyme in the pathway that catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate.[3] This reaction produces UDP-galactose and glucose-1-phosphate.[3]
-
UDP-Galactose 4'-Epimerase (GALE): GALE catalyzes the reversible epimerization of UDP-galactose to UDP-glucose.[4] This reaction involves the inversion of the stereochemistry at the C4 position of the galactose moiety.[1] The regenerated UDP-glucose can then be used in another round of the GALT reaction.
The glucose-1-phosphate produced by the GALT reaction can be converted to glucose-6-phosphate by phosphoglucomutase, which can then enter glycolysis or be used for glycogen synthesis.
Quantitative Data on Leloir Pathway Enzymes
The kinetic parameters of the enzymes in the Leloir pathway are critical for understanding their efficiency and regulation. The following tables summarize available quantitative data for the core enzymes. It is important to note that these values can vary depending on the organism, isoenzyme, and experimental conditions.
| Enzyme | Organism/Source | Substrate(s) | Km (mM) | Vmax (µmol/min/mg or U/mg) | kcat (s-1) | Reference(s) |
| Galactokinase (GALK) | Lactococcus lactis | Galactose | 0.60 | 3.35 (mmol/h/mg) | 3350 (molecules/min/enzyme molecule) | [5] |
| Lactococcus lactis | ATP | 0.15 | - | - | [5] | |
| Pig Liver | Galactose | - | - | - | [6] | |
| Pig Liver | MgATP2- | - | - | - | [6] | |
| Galactose-1-Phosphate Uridylyltransferase (GALT) | Human (recombinant) | Galactose-1-Phosphate | 0.38 | - | - | [7] |
| Human (recombinant) | UDP-Glucose | 0.071 | - | - | [7] | |
| UDP-Galactose 4'-Epimerase (GALE) | Entamoeba histolytica | UDP-Glucose | 0.03182 | 4.31 | - | [8] |
| Human (recombinant, M284K variant) | UDP-Galactose | Increased | Decreased ~24-fold | - | [9] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the core enzymatic steps of the Leloir pathway.
Caption: The core enzymatic reactions of the Leloir pathway.
Experimental Workflows
The following diagram outlines a general workflow for studying the activity of a Leloir pathway enzyme.
Caption: A generalized workflow for enzyme kinetic analysis.
Experimental Protocols
Detailed methodologies for assaying the activity of the three core enzymes of the Leloir pathway are provided below. These protocols are synthesized from various sources and may require optimization for specific experimental systems.
Galactokinase (GALK) Activity Assay (Coupled Spectrophotometric Method)
Principle: The activity of galactokinase is measured indirectly by coupling the production of ADP to the oxidation of NADH. The ADP produced is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the GALK activity.[10][11]
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 5 mM MgCl2 and 1 mM DTT.
-
Substrate Solution: 20 mM α-D-galactose in Assay Buffer.
-
ATP Solution: 10 mM ATP in Assay Buffer.
-
Coupling Enzyme Mixture: In Assay Buffer, containing 10 U/mL Pyruvate Kinase (PK) and 15 U/mL Lactate Dehydrogenase (LDH).
-
PEP Solution: 20 mM Phosphoenolpyruvate in Assay Buffer.
-
NADH Solution: 5 mM NADH in Assay Buffer.
-
Sample: Cell lysate or purified enzyme diluted in Assay Buffer.
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL Assay Buffer
-
50 µL Substrate Solution (final concentration 1 mM)
-
50 µL ATP Solution (final concentration 0.5 mM)
-
20 µL Coupling Enzyme Mixture
-
20 µL PEP Solution (final concentration 0.4 mM)
-
20 µL NADH Solution (final concentration 0.1 mM)
-
-
Add 40 µL of the sample to the reaction mixture.
-
Mix gently by inversion and immediately place the cuvette in a spectrophotometer.
-
Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for 5-10 minutes.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
-
The specific activity of GALK is expressed as µmol of NADH oxidized per minute per mg of protein.
Galactose-1-Phosphate Uridylyltransferase (GALT) Activity Assay (Indirect Fluorescent Method)
Principle: This assay indirectly measures GALT activity by quantifying the production of glucose-1-phosphate. Glucose-1-phosphate is converted to glucose-6-phosphate by phosphoglucomutase (PGM), which is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), reducing NADP+ to NADPH. The fluorescence of NADPH is measured to determine GALT activity.[12][13]
Reagents:
-
Lysis Buffer: 10 mM HEPES, pH 7.4, with 1 mM DTT and protease inhibitors.
-
Reaction Buffer: 50 mM Glycine buffer, pH 8.7, containing 5 mM MgCl2.
-
Substrate Solution: 4 mM Galactose-1-Phosphate and 1 mM UDP-Glucose in Reaction Buffer.
-
Enzyme/Cofactor Mix: In Reaction Buffer, containing 1 U/mL Phosphoglucomutase, 1 U/mL Glucose-6-Phosphate Dehydrogenase, and 0.5 mM NADP+.
-
Sample: Cell lysate or tissue homogenate in Lysis Buffer.
Procedure:
-
Prepare cell or tissue lysates by sonication or freeze-thaw cycles in Lysis Buffer. Centrifuge to remove debris.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
In a 96-well black microplate, add 20 µL of lysate (or diluted lysate).
-
Add 80 µL of a master mix containing:
-
50 µL Reaction Buffer
-
15 µL Substrate Solution
-
15 µL Enzyme/Cofactor Mix
-
-
Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
Measure the fluorescence of NADPH at an excitation wavelength of 340 nm and an emission wavelength of 460 nm using a microplate reader.
-
A standard curve using known concentrations of NADPH should be prepared to quantify the amount of NADPH produced.
-
Specific activity is expressed as nmol of NADPH produced per minute per mg of protein.
UDP-Galactose 4'-Epimerase (GALE) Activity Assay (Coupled Spectrophotometric Method)
Principle: The activity of GALE is determined by measuring the conversion of UDP-galactose to UDP-glucose. The UDP-glucose produced is then oxidized by UDP-glucose dehydrogenase (UDPGDH), which reduces two molecules of NAD+ to NADH for each molecule of UDP-glucose. The increase in absorbance at 340 nm due to NADH formation is monitored.[8][9]
Reagents:
-
Assay Buffer: 100 mM Glycine buffer, pH 8.8.
-
Substrate Solution: 10 mM UDP-galactose in Assay Buffer.
-
NAD+ Solution: 20 mM NAD+ in Assay Buffer.
-
Coupling Enzyme: 5 U/mL UDP-glucose dehydrogenase (UDPGDH).
-
Sample: Purified enzyme or cell lysate in Assay Buffer.
Procedure:
-
In a cuvette, prepare a reaction mixture containing:
-
850 µL Assay Buffer
-
50 µL NAD+ Solution (final concentration 1 mM)
-
20 µL Coupling Enzyme (UDPGDH)
-
-
Add 50 µL of the sample to the reaction mixture and incubate for 2-3 minutes at 37°C to allow for the reduction of any contaminating UDP-glucose.
-
Initiate the reaction by adding 30 µL of the Substrate Solution (final concentration 0.3 mM).
-
Mix by inversion and immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADH production from the linear portion of the curve.
-
The specific activity of GALE is expressed as µmol of NADH produced per minute per mg of protein (note the stoichiometry of 2 NADH per UDP-glucose).
Conclusion
The Leloir pathway is a fundamental metabolic route with significant implications for human health. A thorough understanding of its enzymatic components, kinetics, and regulation is essential for researchers in metabolic diseases and drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community engaged in the study of this compound metabolism. Further research into the intricate regulatory mechanisms and the development of therapeutic interventions for galactosemia remain critical areas of investigation.
References
- 1. tuscany-diet.net [tuscany-diet.net]
- 2. mdpi.com [mdpi.com]
- 3. Galactose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]
- 4. UDP-glucose 4-epimerase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic studies with liver galactokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of galactose-1-phosphate uridyltransferase enzyme activity by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular characterisation of Entamoeba histolytica UDP-glucose 4-epimerase, an enzyme able to provide building blocks for cyst wall formation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. In vivo and in vitro function of human UDP-galactose 4′-epimerase variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme Activity Measurement for Galactokinase [creative-enzymes.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. web-api.polscientific.com [web-api.polscientific.com]
- 13. Assessment of galactose-1-phosphate uridyltransferase activity in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Roles of D-Galactose: A Technical Guide for Researchers
An In-depth Examination of Metabolism, Glycosylation, and Cellular Signaling
This technical guide provides a comprehensive overview of the physiological functions of D-Galactose in the human body. Tailored for researchers, scientists, and drug development professionals, this document delves into the core metabolic pathways, the critical role of this compound in the synthesis of macromolecules, and its application as a model for studying cellular senescence and age-related diseases.
This compound Metabolism: The Leloir Pathway
The primary route for this compound metabolism in humans is the Leloir pathway, a series of enzymatic reactions that convert this compound into glucose-1-phosphate, which can then enter glycolysis for energy production or be converted to glycogen for storage.[1][2][3] The key enzymes and reactions of this pathway are outlined below.
The initial step in the Leloir pathway is the conversion of β-D-galactose to its α-anomer by the enzyme galactose mutarotase (GALM), as the subsequent enzyme, galactokinase, specifically acts on α-D-galactose.[2][4]
Enzymatic Steps of the Leloir Pathway:
-
Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose at the C1 position, yielding galactose-1-phosphate. This is an ATP-dependent reaction.[5][6]
-
Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose and glucose-1-phosphate.[2][7]
-
Epimerization: UDP-galactose 4'-epimerase (GALE) interconverts UDP-galactose and UDP-glucose. This reversible reaction is crucial for both galactose metabolism and the de novo synthesis of UDP-galactose from glucose when dietary galactose is limited.[6][7]
-
Isomerization: Phosphoglucomutase (PGM) converts glucose-1-phosphate into glucose-6-phosphate, which can then enter glycolysis.[2]
Quantitative Data on Leloir Pathway Enzymes
The following table summarizes key kinetic parameters for the enzymes of the Leloir pathway.
| Enzyme | Gene | Substrate(s) | Km | Vmax | Source |
| Galactokinase (GALK) | GALK1 | α-D-Galactose, ATP | 0.97 mmol/L (human liver) | 2.7 mmol/min (human liver) | [2] |
| Galactose-1-Phosphate Uridylyltransferase (GALT) | GALT | Galactose-1-phosphate, UDP-glucose | - | - | [8] |
| UDP-Galactose 4'-Epimerase (GALE) | GALE | UDP-galactose, UDP-glucose | - | - | [8] |
Leloir Pathway Diagram
References
- 1. Protein Glycosylation: Qualitative & Quantitative Methods - Creative Proteomics Blog [creative-proteomics.com]
- 2. Hepatic Galactose Metabolism Quantified in Humans Using 2-18F-Fluoro-2-Deoxy-d-Galactose PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of advanced glycation endproducts (AGEs): surveying AGEs by chromatographic assay with derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and application to Nepsilon-carboxymethyl-lysine- and Nepsilon-(1-carboxyethyl)lysine-modified albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Redirecting to https://onderzoekmetmensen.nl/en/trial/44612 [onderzoekmetmensen.nl]
- 6. Inhibition of the NF-κB and mTOR targets by urolithin A attenuates this compound-induced aging in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound for Congenital Disorder of Glycosylation · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. Hepatic uptake and metabolism of galactose can be quantified in vivo by 2-[18F]fluoro-2-deoxygalactose positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Enzymatic Conversion of D-Galactose to Glucose-1-Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of D-galactose to glucose-1-phosphate, a critical metabolic process with implications in various fields, including drug development and the study of metabolic disorders. This document details the core biochemical pathway, the enzymes involved, their kinetic properties, optimal reaction conditions, and detailed experimental protocols for their analysis.
Introduction
The conversion of this compound to glucose-1-phosphate is a fundamental metabolic pathway, primarily occurring through the Leloir pathway.[1][2] This pathway is essential for the utilization of galactose, a monosaccharide derived from the hydrolysis of lactose, as an energy source.[2][3] The overall transformation involves a series of enzymatic steps that ultimately convert galactose into an intermediate of glycolysis.[3] Understanding the intricacies of this pathway and the enzymes that govern it is crucial for research into galactosemia, a genetic disorder characterized by the inability to properly metabolize galactose, and for the development of novel therapeutic interventions.[4]
The Leloir Pathway: A-to-Z of Galactose Conversion
The catabolism of this compound to glucose-1-phosphate is accomplished through the concerted action of four key enzymes in the Leloir pathway.[1][5] The pathway begins with the conversion of β-D-galactose to its α-anomer, the active form for the subsequent enzymatic reactions.
The key enzymatic steps are:
-
Phosphorylation: Galactokinase (GALK) catalyzes the phosphorylation of α-D-galactose at the C1 position, utilizing a molecule of ATP to produce galactose-1-phosphate and ADP.[3]
-
Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) facilitates the transfer of a UMP moiety from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.[3]
-
Epimerization: UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, ensuring a continuous supply of UDP-glucose for the GALT reaction.[3]
-
Isomerization: Finally, phosphoglucomutase (PGM) catalyzes the reversible isomerization of glucose-1-phosphate to glucose-6-phosphate, which can then enter glycolysis.[5]
Key Enzymes and Their Kinetic Properties
The efficiency of the this compound to glucose-1-phosphate conversion is dictated by the kinetic parameters and optimal reaction conditions of the involved enzymes.
Galactokinase (GALK)
Galactokinase (EC 2.7.1.6) is the first committed enzyme in the Leloir pathway, phosphorylating this compound.[1]
Table 1: Kinetic Parameters of Galactokinase
| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference(s) |
| Homo sapiens | This compound | 210 | - | [6] |
| Homo sapiens | ATP | 42 | - | [6] |
| Saccharomyces cerevisiae | This compound | - | - | [6] |
| Escherichia coli | This compound | 2100 | - | [6] |
| Lactococcus lactis | This compound | - | - | [6] |
Table 2: Optimal Reaction Conditions for Galactokinase
| Organism | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Homo sapiens | 8.0 | 37 | [6] |
| Lactococcus lactis | 7.0-9.0 | - | [6] |
Galactose-1-Phosphate Uridylyltransferase (GALT)
Galactose-1-phosphate uridylyltransferase (EC 2.7.7.12) is a central enzyme in the pathway, catalyzing the reversible transfer of a UMP group.[1]
Table 3: Kinetic Parameters of Galactose-1-Phosphate Uridylyltransferase
| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference(s) |
| Homo sapiens | Galactose-1-Phosphate | 380 | 23.8 (µmol/g Hb/h) | [6] |
| Homo sapiens | UDP-Glucose | 71 | - | [6] |
| Escherichia coli | Galactose-1-Phosphate | - | - | [6] |
Table 4: Optimal Reaction Conditions for Galactose-1-Phosphate Uridylyltransferase
| Organism | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Chicken Liver | 7.0 | 37 | [6] |
| Homo sapiens (erythrocytes) | 8.7 | 37 | [6] |
Phosphoglucomutase (PGM)
Phosphoglucomutase (EC 5.4.2.2) catalyzes the interconversion of glucose-1-phosphate and glucose-6-phosphate.[5]
Table 5: Kinetic Parameters of Phosphoglucomutase
| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference(s) |
| Rabbit Muscle | Glucose-1-Phosphate | 90 | - | [6] |
| Saccharomyces cerevisiae | Glucose-1-Phosphate | - | - | [6] |
Table 6: Optimal Reaction Conditions for Phosphoglucomutase
| Organism | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Rabbit Muscle | 7.5-8.0 | - | [6] |
| Bacillus cereus | 8.3 | - | [6] |
| Micrococcus lysodeikticus | 8.5 | - | [6] |
In Vitro Conversion Yield
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate measurement of the enzymatic activities involved in the conversion of this compound to glucose-1-phosphate.
Galactokinase (GALK) Activity Assay
A common method for assaying GALK activity is a coupled spectrophotometric assay.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 7.8), ATP, phosphoenolpyruvate (PEP), NADH, MgCl₂, pyruvate kinase (PK), and lactate dehydrogenase (LDH).
-
Sample Addition: Add the galactokinase-containing sample (e.g., cell lysate, purified enzyme) to the reaction mixture.
-
Initiation: Start the reaction by adding the substrate, this compound.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer. The decrease in NADH absorbance is coupled to the formation of ADP by GALK, which is then used by PK to convert PEP to pyruvate. Pyruvate is subsequently reduced to lactate by LDH, consuming NADH in the process.
-
Calculation: The rate of NADH oxidation is directly proportional to the GALK activity.
Galactose-1-Phosphate Uridylyltransferase (GALT) Activity Assay
GALT activity can be measured using various methods, including a coupled spectrophotometric assay or a more sensitive LC-MS/MS-based assay.
Spectrophotometric Assay Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 0.1 M Glycine, pH 8.7), UDP-glucose, phosphoglucomutase (PGM), glucose-6-phosphate dehydrogenase (G6PDH), and NADP⁺.
-
Sample Addition: Add the GALT-containing sample to the reaction mixture.
-
Initiation: Start the reaction by adding the substrate, galactose-1-phosphate.
-
Measurement: Monitor the increase in absorbance at 340 nm. The glucose-1-phosphate produced by GALT is converted to glucose-6-phosphate by PGM, which is then oxidized by G6PDH, reducing NADP⁺ to NADPH.
-
Calculation: The rate of NADPH formation is directly proportional to the GALT activity.
LC-MS/MS Assay Methodology:
For a more sensitive and specific measurement, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed.[6]
-
Reaction: Incubate the GALT sample with stable isotope-labeled galactose-1-phosphate (e.g., ¹³C₆-Gal-1-P) and UDP-glucose.
-
Quenching and Extraction: Stop the reaction and extract the product, UDP-galactose.
-
Analysis: Quantify the amount of ¹³C₆-UDP-galactose formed using LC-MS/MS.
Phosphoglucomutase (PGM) Activity Assay
PGM activity is typically measured by a coupled enzyme assay that monitors the formation of NADPH.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), the cofactor glucose-1,6-bisphosphate, MgCl₂, glucose-6-phosphate dehydrogenase (G6PDH), and NADP⁺.
-
Sample Addition: Add the PGM-containing sample to the reaction mixture.
-
Initiation: Start the reaction by adding the substrate, glucose-1-phosphate.
-
Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP⁺ to NADPH by G6PDH as it oxidizes the glucose-6-phosphate produced by PGM.
-
Calculation: The rate of NADPH formation is directly proportional to the PGM activity.
Conclusion
The enzymatic conversion of this compound to glucose-1-phosphate via the Leloir pathway is a well-characterized and vital metabolic route. This guide has provided a detailed technical overview of this process, including the roles and kinetic properties of the key enzymes involved. The provided experimental protocols and workflow diagrams offer a practical framework for researchers and drug development professionals to study this pathway and its components. A thorough understanding of this conversion is fundamental for advancing our knowledge of galactose metabolism and for the development of effective strategies to address related metabolic disorders.
References
- 1. Leloir pathway - Wikipedia [en.wikipedia.org]
- 2. tuscany-diet.net [tuscany-diet.net]
- 3. microbenotes.com [microbenotes.com]
- 4. Galactose 1-phosphate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell‐Free Multi‐Enzyme Synthesis and Purification of Uridine Diphosphate Galactose - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence and Dietary Sources of D-Galactose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Galactose, a C-4 epimer of glucose, is a naturally occurring monosaccharide that plays a crucial role in human metabolism, particularly as a constituent of lactose, the primary carbohydrate in mammalian milk. Beyond its role as an energy source, this compound is a fundamental component of various macromolecules, including glycolipids and glycoproteins, which are integral to numerous physiological processes. This technical guide provides an in-depth overview of the natural occurrence of this compound, its primary dietary sources, and detailed methodologies for its quantification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the metabolic and physiological roles of this compound.
Natural Occurrence of this compound
This compound is found in nature primarily in its D-enantiomeric form. It exists both as a free monosaccharide and, more commonly, as a component of larger molecules.
-
In Disaccharides: The most well-known occurrence of this compound is in the disaccharide lactose , which is composed of one molecule of this compound and one molecule of D-glucose linked via a β-1,4 glycosidic bond. Lactose is the principal sugar in the milk of most mammals.
-
In Oligosaccharides and Polysaccharides: this compound is a constituent of various oligosaccharides, such as raffinose and stachyose, found in legumes. It is also a key component of complex polysaccharides, including galactans, which are found in hemicellulose in the cell walls of plants. Agarose, a polysaccharide from seaweed, is also composed of repeating units of this compound and 3,6-anhydro-L-galactopyranose.
-
In Glycoconjugates: this compound is an essential building block of glycoproteins and glycolipids in animals and humans.[1] These molecules are critical for cell-cell recognition, signaling, and immune responses. For instance, it is a component of cerebrosides and gangliosides found in nerve tissue, earning it the nickname "brain sugar".[1]
Dietary Sources of this compound
The primary dietary source of this compound for humans is lactose from dairy products. However, free this compound is also present in a variety of other foods.
Dairy Products
Dairy products are the most significant source of dietary this compound, primarily from the hydrolysis of lactose by the enzyme lactase in the small intestine. The concentration of free this compound in fresh milk is relatively low, but it can be higher in fermented dairy products due to the enzymatic activity of microorganisms.
Fruits and Vegetables
Several fruits and vegetables contain free this compound, although generally in lower concentrations compared to dairy products. The levels can vary depending on the variety, ripeness, and storage conditions.
Legumes and Nuts
Legumes contain oligosaccharides like raffinose and stachyose, which upon hydrolysis, release this compound. The free this compound content in some legumes can be notable.
Quantitative Data on this compound in Dietary Sources
The following tables summarize the quantitative data for this compound content in various food sources, compiled from multiple scientific studies. It is important to note that these values can vary based on the specific product, processing methods, and analytical techniques used.
Table 1: this compound Content in Dairy Products
| Food Product | This compound (mg/100g) | Notes |
| Milk (Low-pasteurized) | 7.12[2] | |
| UHT Milk (stored at 4°C) | 9.39[2] | Content can increase with higher storage temperatures.[2] |
| Yogurt | 62.95 - 1583.33[2] | Varies significantly between different yogurt products.[2] |
| "Lactose-free" Cheeses | 824 - 908[3] | The processing to remove lactose can result in higher free galactose.[3] |
| Processed Cheeses | 721 - 2656[3] | |
| Mature Cheddar Cheeses | <25 - 255[3] | Content can vary between batches and producers.[3] |
Table 2: Free this compound Content in Selected Fruits and Vegetables
| Food Product | Free this compound (mg/100g) |
| Red Pepper | 39.7 ± 1.9[1][4] |
| Persimmon | 35.4[5] |
| Kiwi | >10[4][5] |
| Green Seedless Grapes | Higher than previously reported[4] |
| Tomatoes | >10[5] |
| Watermelon | >10[5] |
| Papaya | >10[5] |
| Dates | >10[5] |
| Red Potato | 2.0 ± 0.1[1][4] |
| Artichoke | <0.1[5] |
| Mushroom | <0.1[5] |
| Olive | <0.1[5] |
Table 3: this compound Content in Legumes and Nuts
| Food Product | This compound (mg/100g) |
| Garbanzo Beans (Chickpeas) | 24.6 - 444[6][7] |
| Navy Beans | 272[6] |
| Black Turtle Beans | 215[6] |
| Great Northern Beans | 207[6] |
| Lima Beans (baby) | 175[6] |
| Cranberry Beans | 169[6] |
| Kidney Beans | 153[6] |
| Lentils | 116[6] |
| White Beans (small, dry) | 90[6] |
| Pinto Beans | 42[6] |
| Black Beans | 5.3[7] |
| Almonds | 70[8] |
Experimental Protocols for this compound Quantification
Accurate quantification of this compound in various matrices is crucial for research and clinical applications. Several robust analytical methods are available.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and specific method for the analysis of carbohydrates, including this compound. It is considered a gold-standard technique and is recognized as an AOAC Official Method (2018.16) for sugar analysis.[9]
-
Sample Preparation:
-
Liquid Samples (e.g., milk, fruit juice): Dilute the sample with deionized water. For milk, protein and fat precipitation is necessary. This can be achieved by adding Carrez solutions (Carrez I: potassium hexacyanoferrate(II) solution; Carrez II: zinc sulfate solution) followed by sodium hydroxide, or by using acetonitrile.[10][11][12] After precipitation, centrifuge the sample and filter the supernatant through a 0.22 µm filter.
-
Solid and Semi-Solid Samples (e.g., cheese, yogurt, fruits): Homogenize the sample. Extract the sugars with hot deionized water (e.g., 70°C for 15 minutes).[13] For high-fat samples like cheese, a fat separation step (e.g., refrigeration) may be required.[13] Clarify the extract using Carrez solutions as described for liquid samples.[13] Centrifuge and filter the supernatant.
-
-
Chromatographic Conditions:
-
Column: A high-performance anion-exchange column, such as the Dionex CarboPac™ series (e.g., PA1, SA10), is typically used.[2][14]
-
Mobile Phase: A high pH mobile phase is required to ionize the hydroxyl groups of the carbohydrates, allowing for their separation on the anion-exchange column. This is typically achieved using a sodium hydroxide gradient.
-
Detection: Pulsed Amperometric Detection (PAD) is used for the direct and sensitive detection of carbohydrates without the need for derivatization.[15] The detector utilizes a gold working electrode.
-
-
Quantification:
-
Quantification is performed by comparing the peak area of this compound in the sample to that of a standard curve prepared with known concentrations of this compound. An internal standard may also be used for improved accuracy.
-
High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection
HPLC with RI detection is another common method for sugar analysis. While generally less sensitive than HPAEC-PAD, it is a robust and widely available technique.
-
Sample Preparation: Sample preparation is similar to that for HPAEC-PAD, involving extraction, protein and fat precipitation (for dairy and high-fat samples), and filtration.
-
Chromatographic Conditions:
-
Column: A ligand-exchange chromatography column, often in the calcium or lead form (e.g., Bio-Rad Aminex HPX-87C), is commonly used for sugar analysis.
-
Mobile Phase: The mobile phase is typically deionized water.
-
Column Temperature: The column is usually heated (e.g., 80°C) to improve peak resolution.
-
Detection: A Refractive Index (RI) detector is used to detect the sugars.
-
-
Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve.
Enzymatic Assay
Enzymatic assays offer a high degree of specificity for this compound determination. These methods are often available as commercial kits.
-
Principle: The assay is based on the oxidation of this compound by the enzyme β-galactose dehydrogenase (Gal-DH). In this reaction, nicotinamide adenine dinucleotide (NAD+) is reduced to NADH. The amount of NADH produced is stoichiometric to the amount of this compound and can be measured spectrophotometrically by the increase in absorbance at 340 nm.[13]
-
Sample Preparation:
-
Similar to chromatographic methods, samples need to be extracted and clarified to remove interfering substances. Protein precipitation with agents like perchloric acid or trichloroacetic acid is common.[13] The pH of the sample extract may need to be adjusted to the optimal range for the enzyme.
-
-
Assay Procedure:
-
The sample extract is incubated with the enzyme β-galactose dehydrogenase and NAD+.
-
For samples containing lactose, a pre-incubation step with β-galactosidase is required to hydrolyze lactose into glucose and galactose. The total galactose is then measured, and the initial free galactose is subtracted to determine the galactose from lactose.
-
The change in absorbance at 340 nm is measured using a spectrophotometer.
-
-
Quantification: The concentration of this compound is calculated from the change in absorbance using a standard curve or a molar extinction coefficient for NADH.
Signaling Pathways and Experimental Workflows
The Leloir Pathway for this compound Metabolism
The primary metabolic pathway for the conversion of this compound to glucose is the Leloir pathway. This pathway is essential for the utilization of galactose as an energy source.
Caption: The Leloir Pathway for this compound Metabolism.
General Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound in food samples.
Caption: General workflow for this compound quantification in food.
Conclusion
This compound is a ubiquitous monosaccharide with significant implications for human health and nutrition. A thorough understanding of its natural occurrence, dietary sources, and metabolism is essential for researchers in various fields. The quantitative data and detailed analytical methodologies presented in this guide provide a valuable resource for the scientific community, enabling more accurate and reproducible research into the roles of this compound in health and disease. The continued development and application of precise analytical techniques will further enhance our understanding of this important biomolecule.
References
- 1. researchgate.net [researchgate.net]
- 2. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 3. Determination of the lactose and galactose content of common foods: Relevance to galactosemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Free galactose content in selected fresh fruits and vegetables and soy beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fruits and vegetables are a source of galactose: implications in planning the diets of patients with galactosaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. galactosemie.fr [galactosemie.fr]
- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 8. Galactose (mg) - content in food | Nuts and Seeds | COOKcal.Info: We Are What We Eat [cookcal.info]
- 9. antecscientific.com [antecscientific.com]
- 10. libios.fr [libios.fr]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. food.r-biopharm.com [food.r-biopharm.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
D-Galactose Transport Across Cell Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms governing the transport of D-galactose across cellular membranes. It delves into the primary transporter families responsible for this process, their kinetic properties, the experimental methodologies used to study them, and the key signaling pathways that regulate their function. This document is intended to serve as a valuable resource for researchers and professionals involved in cellular biology, pharmacology, and drug development.
Core Mechanisms of this compound Transport
This compound, a C-4 epimer of glucose, is a crucial monosaccharide in various metabolic processes, most notably as a constituent of lactose and various glycolipids and glycoproteins. Its transport across the plasma membrane is a mediated process, primarily facilitated by two major superfamilies of transporter proteins: the facilitated glucose transporters (GLUTs) and the sodium-dependent glucose cotransporters (SGLTs).
1.1. Facilitated Diffusion via GLUT Transporters
The GLUT (SLC2A) family of transporters mediate the passive, facilitative diffusion of monosaccharides down their concentration gradient. Several GLUT isoforms have been shown to transport this compound with varying affinities.
-
GLUT1: Ubiquitously expressed, GLUT1 is responsible for basal glucose uptake in most cell types. It also transports this compound, although typically with a lower affinity than for D-glucose.
-
GLUT2: A low-affinity, high-capacity transporter found predominantly in the liver, pancreatic β-cells, intestine, and kidney. GLUT2 plays a role in the transport of glucose and other monosaccharides, including galactose, particularly at high concentrations.
-
GLUT3: Primarily expressed in neurons and other tissues with high energy demands, GLUT3 is a high-affinity transporter for glucose and also transports this compound.[1]
1.2. Secondary Active Transport via SGLT Cotransporters
The SGLT (SLC5A) family of transporters mediate the secondary active transport of glucose and galactose against their concentration gradient by coupling their uptake to the electrochemical gradient of sodium ions (Na⁺).[2] This process is vital for the absorption of these sugars from the diet in the small intestine and their reabsorption from the glomerular filtrate in the kidneys.[3]
-
SGLT1: This high-affinity, low-capacity transporter is the primary transporter for glucose and galactose absorption in the small intestine.[2][3] It cotransports two Na⁺ ions for every one molecule of glucose or galactose.
-
SGLT2: A low-affinity, high-capacity transporter predominantly expressed in the S1 and S2 segments of the renal proximal tubule.[4] It is responsible for the bulk of glucose reabsorption from the filtrate and also transports galactose, albeit with a much lower affinity compared to glucose.[5]
Quantitative Analysis of this compound Transport Kinetics
The efficiency and substrate preference of membrane transporters are quantified by their kinetic parameters, primarily the Michaelis-Menten constant (Kₘ) and the maximum transport velocity (Vₘₐₓ). The Kₘ represents the substrate concentration at which the transport rate is half of Vₘₐₓ and is an inverse measure of the transporter's affinity for the substrate. Vₘₐₓ reflects the maximum rate of transport when the transporter is saturated with the substrate.
| Transporter | Substrate | Kₘ (mM) | Vₘₐₓ (relative to D-glucose or specified) | Cell Type/System |
| SGLT1 | This compound | 1 | Similar to D-glucose | Human, expressed in various systems |
| D-Glucose | 0.5 | - | Human | |
| SGLT2 | This compound | >100 | Significantly lower than D-glucose | HEK293 cells |
| D-Glucose | 2-6 | - | Human, expressed in various systems | |
| GLUT1 | 2-Deoxy-D-glucose | 9.8 ± 3.0 | - | Bovine, expressed in Xenopus oocytes[6] |
| This compound | - | Inhibits 2-DG transport | Bovine, expressed in Xenopus oocytes[6] | |
| GLUT2 | This compound | ~92 | - | Human |
| D-Glucose | ~17 | - | Human | |
| GLUT3 | This compound | 5-8 times higher than D-glucose | - | Human, expressed in Xenopus oocytes[7] |
| 2-Deoxy-D-glucose | 1.4 | - | Human, expressed in Xenopus oocytes[8] |
Note: Vₘₐₓ values are often reported relative to D-glucose or are dependent on the expression levels of the transporter in the experimental system, making direct comparisons challenging. The data presented are compiled from multiple sources and experimental conditions.
Experimental Protocols for Studying this compound Transport
A variety of experimental techniques are employed to characterize the transport of this compound across cell membranes. These methods allow for the determination of transport kinetics, substrate specificity, and the effects of inhibitors and regulatory molecules.
3.1. Radiolabeled Substrate Uptake Assay
This classic method provides a direct and sensitive measure of substrate transport. It involves incubating cells with a radiolabeled form of the substrate (e.g., ³H- or ¹⁴C-labeled this compound) and then measuring the amount of radioactivity accumulated within the cells over time.
Detailed Methodology:
-
Cell Culture: Plate cells in a multi-well format (e.g., 24-well plates) and grow to a confluent monolayer.
-
Pre-incubation and Starvation: Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES, KRH) to remove any residual sugars. Incubate the cells in this buffer for a defined period (e.g., 30-60 minutes) to deplete intracellular glucose stores.
-
Initiation of Uptake: Add the uptake buffer containing the radiolabeled this compound at the desired concentration. For kinetic studies, a range of substrate concentrations should be used.
-
Incubation: Incubate the cells for a short, defined period (e.g., 1-10 minutes) at the appropriate temperature (typically 37°C). The incubation time should be within the linear range of uptake for the specific cell type and transporter being studied.
-
Termination of Uptake: Rapidly terminate the transport process by aspirating the uptake buffer and washing the cells multiple times with ice-cold stop buffer (e.g., KRH buffer containing a high concentration of unlabeled glucose or a transport inhibitor like phloretin or cytochalasin B).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration of each sample. For kinetic analysis, plot the initial rates of uptake against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
3.2. Fluorescent D-Glucose Analog Uptake Assay
This method utilizes fluorescently-labeled glucose analogs, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to monitor glucose uptake. 2-NBDG is transported into cells by GLUTs and is subsequently phosphorylated, which traps it inside the cell. The intracellular fluorescence is proportional to the amount of uptake and can be measured using fluorescence microscopy, flow cytometry, or a microplate reader.
Detailed Methodology:
-
Cell Preparation: Seed cells in a suitable format for the chosen detection method (e.g., black-walled, clear-bottom 96-well plates for microscopy or plate reader).
-
Treatment (Optional): Treat cells with experimental compounds or vehicle control in a glucose-free medium.
-
2-NBDG Incubation: Add 2-NBDG to the glucose-free medium to a final concentration of 50-200 µM. Incubate for 15-60 minutes at 37°C. The optimal concentration and incubation time should be determined empirically for each cell line.
-
Termination and Washing: Remove the 2-NBDG containing medium and wash the cells several times with ice-cold phosphate-buffered saline (PBS) to remove extracellular fluorescence.
-
Fluorescence Measurement:
-
Microscopy: Image the cells using a fluorescence microscope with appropriate filters (e.g., FITC channel).
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze the fluorescence intensity on a flow cytometer.
-
Microplate Reader: Read the fluorescence intensity of each well using a microplate reader.
-
-
Data Analysis: Quantify the mean fluorescence intensity and compare between different experimental conditions.
3.3. Reconstitution of Transporters into Proteoliposomes
This in vitro technique involves purifying the transporter protein of interest and inserting it into artificial lipid bilayers (liposomes) to create proteoliposomes. This allows for the study of the transporter's activity in a controlled environment, free from the complexities of the cellular milieu.
Detailed Methodology:
-
Transporter Expression and Purification: Overexpress the transporter protein in a suitable expression system (e.g., bacteria, yeast, or insect cells). Solubilize the membrane-bound transporter using a mild detergent and purify it using affinity chromatography.
-
Liposome Preparation: Prepare unilamellar liposomes of a defined lipid composition by methods such as sonication or extrusion.
-
Reconstitution:
-
Mix the purified transporter with the pre-formed liposomes in the presence of a detergent.
-
Gradually remove the detergent by methods such as dialysis, gel filtration, or adsorption to hydrophobic beads (e.g., Bio-Beads). This allows the transporter to insert into the lipid bilayer as the detergent is removed.
-
-
Functional Assay:
-
Load the proteoliposomes with a buffer of a specific composition.
-
Initiate the transport assay by adding radiolabeled this compound to the external buffer.
-
At various time points, stop the transport by rapidly filtering the proteoliposomes and washing them with ice-cold stop buffer.
-
Measure the radioactivity retained within the proteoliposomes using scintillation counting.
-
-
Data Analysis: Calculate the initial rates of transport and determine the kinetic parameters (Kₘ and Vₘₐₓ).
3.4. Electrophysiological Measurements of SGLT Activity
Since SGLT-mediated transport is electrogenic (due to the net influx of positive charge from Na⁺ ions), its activity can be measured as an electrical current. The two-electrode voltage clamp (TEVC) technique, particularly in Xenopus laevis oocytes expressing the transporter, is a powerful method for detailed kinetic and mechanistic studies of SGLTs.
Detailed Methodology for TEVC in Xenopus Oocytes:
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject cRNA encoding the SGLT of interest into the oocytes. Incubate the oocytes for 2-5 days to allow for protein expression.
-
TEVC Setup: Place an oocyte in a recording chamber continuously perfused with a control buffer. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Voltage Clamp: Clamp the membrane potential of the oocyte at a holding potential (e.g., -50 mV).
-
Substrate Application: Perfuse the chamber with a buffer containing this compound and Na⁺. The inward cotransport of Na⁺ and galactose will generate an inward current.
-
Data Acquisition: Record the substrate-induced current. To determine kinetic parameters, apply a range of galactose and Na⁺ concentrations and measure the corresponding currents.
-
Data Analysis: Plot the current as a function of substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. The voltage dependence of transport can also be investigated by applying a series of voltage steps.
Regulation of this compound Transport by Signaling Pathways
The transport of this compound is not a static process but is dynamically regulated by various signaling pathways that control the expression, trafficking, and activity of the transporters.
4.1. PI3K/Akt Pathway and GLUT Trafficking
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of glucose transporter trafficking, particularly for GLUT4, but it also influences GLUT1.[9][10]
-
Activation: Insulin or other growth factors bind to their receptor tyrosine kinases, leading to the activation of PI3K.
-
PIP₃ Production: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP₂) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).
-
Akt Activation: PIP₃ recruits and activates Akt (also known as protein kinase B).
-
GLUT Translocation: Activated Akt phosphorylates a number of downstream targets, including AS160 (Akt substrate of 160 kDa), which in turn promotes the translocation of GLUT-containing vesicles from intracellular storage compartments to the plasma membrane, thereby increasing the number of transporters at the cell surface and enhancing galactose uptake.[11]
4.2. PKA and PKC Regulation of SGLT1
The activity of SGLT1 is modulated by protein kinase A (PKA) and protein kinase C (PKC) signaling pathways.
-
PKA Pathway: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), activates PKA. PKA can then phosphorylate SGLT1, which has been shown to increase its Vₘₐₓ by promoting the insertion of SGLT1 into the plasma membrane.[4][12] Some studies also suggest that PKA-mediated phosphorylation can directly alter the conformation of SGLT1, leading to an increase in its transport affinity.[12]
References
- 1. Structure and mechanism of the SGLT family of glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose transporters in the small intestine in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. youtube.com [youtube.com]
- 6. Glucose transporters in brain in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The facilitative glucose transporter GLUT3: 20 years of distinction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sodium-glucose cotransport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein kinase-A affects sorting and conformation of the sodium-dependent glucose co-transporter SGLT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein kinase C-mediated sodium glucose transporter 1 activation in precondition-induced cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Differences Between D-Galactose and D-Glucose for Researchers, Scientists, and Drug Development Professionals
Abstract
D-Glucose and D-Galactose, both aldohexose monosaccharides with the identical chemical formula C₆H₁₂O₆, exhibit profound biochemical distinctions stemming from a subtle variance in stereochemistry. This seemingly minor structural difference dictates their metabolic fate, cellular transport, and physiological roles, with significant implications in human health and disease. D-Glucose is the primary substrate for glycolysis, the central pathway for energy production in most organisms. In contrast, this compound must first be converted to glucose intermediates through the specialized Leloir pathway. Deficiencies in this pathway lead to the serious metabolic disorder galactosemia. This guide provides a detailed examination of the structural, metabolic, and transport differences between these two critical sugars, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
The Core Structural Distinction: C4 Epimers
The fundamental difference between D-Glucose and this compound lies in the orientation of the hydroxyl (-OH) group at the fourth carbon (C4) position.[1][2] In D-Glucose, the C4 hydroxyl group is in the equatorial position in its stable chair conformation, whereas in this compound, it is in the axial position. This classifies them as C4 epimers—diastereomers that differ at only one chiral center.[2] This stereochemical variance is the primary determinant for the distinct recognition by enzymes and transport proteins, leading to their divergent metabolic pathways and biological functions.[1]
Caption: Stereochemical difference between D-Glucose and this compound at the C4 position.
Differential Cellular Transport
The entry of glucose and galactose into cells is mediated by two major families of transporters: the facilitative glucose transporters (GLUTs) and the sodium-dependent glucose cotransporters (SGLTs). The affinity of these transporters for each sugar varies significantly, which is a critical factor in their differential absorption and tissue utilization.
SGLT1, predominantly found in the small intestine, is crucial for the dietary absorption of both glucose and galactose.[3] In contrast, GLUT transporters exhibit a wider range of affinities. For instance, GLUT1, responsible for basal glucose uptake in many cell types, has a markedly higher affinity for glucose than for galactose.[4] GLUT2, a low-affinity transporter in the liver and pancreatic β-cells, transports both sugars but with a preference for glucose.[5][6][7] GLUT3, the primary neuronal transporter, shows a high affinity for glucose and a significantly lower affinity for galactose.[8][9]
Table 1: Comparative Affinity (Km) of Key Transporters for D-Glucose and this compound
| Transporter | Substrate | Apparent Km (mM) | Primary Location(s) | Reference(s) |
| SGLT1 | D-Glucose | ~0.4 - 0.5 | Small Intestine, Kidney | [7][8][10] |
| This compound | ~1.0 | Small Intestine, Kidney | [7] | |
| GLUT1 | D-Glucose | ~1.5 - 7 | Ubiquitous (Erythrocytes, Endothelial Cells) | [4][11] |
| This compound | ~30 | Ubiquitous | [4] | |
| GLUT2 | D-Glucose | ~17 | Liver, Pancreatic β-cells, Small Intestine | [5][6][7] |
| This compound | ~92 | Liver, Pancreatic β-cells, Small Intestine | [5][7] | |
| GLUT3 | D-Glucose | ~1.4 - 1.8 | Neurons, Tissues with high energy demand | [8][9][11] |
| This compound | ~8.5 | Neurons | [8] |
Note: Km values can vary based on the experimental system (e.g., Xenopus oocytes, cultured cells) and conditions.
Divergent Metabolic Fates
Once inside the cell, the metabolic pathways for D-Glucose and this compound diverge completely at the initial phosphorylation step.
D-Glucose Metabolism: Glycolysis
D-Glucose is directly phosphorylated by Hexokinase (or Glucokinase/Hexokinase IV in the liver) to form glucose-6-phosphate (G6P).[9][12] This reaction consumes one molecule of ATP and is the first committed step of glycolysis, a nearly universal pathway for energy production.[12][13] G6P is then isomerized and further metabolized to pyruvate, generating ATP and NADH in the process.[9][13]
This compound Metabolism: The Leloir Pathway
This compound cannot enter glycolysis directly. It must first be converted into glucose-1-phosphate (G1P) via the Leloir pathway , named after its discoverer, Luis Federico Leloir.[4][8] This pathway involves four key enzymatic steps:
-
Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose to form galactose-1-phosphate (Gal-1-P), consuming one molecule of ATP.[14][15]
-
Uridylyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) transfers a UMP group from UDP-glucose to Gal-1-P, yielding UDP-galactose and glucose-1-phosphate.[8][16] A deficiency in this enzyme is the primary cause of classic galactosemia.[5]
-
Epimerization: UDP-galactose 4'-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, regenerating the UDP-glucose required for the GALT reaction.[8][16]
-
Isomerization: The glucose-1-phosphate generated by GALT is converted to the glycolytic intermediate glucose-6-phosphate by Phosphoglucomutase .[8]
Caption: The four principal enzymatic steps of the Leloir pathway converting this compound to a glycolytic intermediate.
Enzymatic Kinetic Differences
The enzymes responsible for the initial phosphorylation of glucose and galactose exhibit distinct substrate affinities, reflecting their specialized metabolic roles. Hexokinase has a very high affinity (low Km) for glucose, ensuring that cells can efficiently capture glucose even at low blood concentrations.[2][17] Its affinity for other hexoses, including galactose, is significantly lower. In contrast, galactokinase is highly specific for galactose.
Table 2: Comparative Michaelis-Menten Constants (Km) for Key Kinases
| Enzyme | Substrate | Apparent Km | Organism/Tissue | Reference(s) |
| Hexokinase I | D-Glucose | ~0.1 mM | Most Tissues (e.g., RBCs) | [2] |
| Glucokinase (Hexokinase IV) | D-Glucose | ~10 mM | Liver, Pancreas | [2][18] |
| Hexokinase | This compound | ~30 mM (for GLUT1 uniporter system) | General | [4] |
| Galactokinase (GALK) | This compound | ~0.11 - 1.1 mM | Human | [19] |
| ATP | ~34 - 59 µM | Human | [19][20] |
Pathophysiological and Research Implications
Galactosemia
Classic galactosemia is an autosomal recessive disorder caused by a severe deficiency of the GALT enzyme.[5] The inability to properly metabolize galactose leads to the accumulation of galactose-1-phosphate and galactitol (formed by the reduction of galactose), causing severe multi-organ toxicity, including liver damage, cataracts, and neurological impairment.[18] This highlights the critical importance of the Leloir pathway in handling dietary galactose.
This compound in Aging Research
Chronic administration of this compound to laboratory animals is a widely used model to induce accelerated aging.[21] The underlying mechanisms are thought to involve the generation of advanced glycation end products (AGEs) and increased oxidative stress due to the accumulation of galactose metabolites.[10][22] This pro-aging phenotype makes the this compound model a valuable tool for studying the aging process and for screening potential anti-aging therapeutics.[19]
Experimental Protocols
Protocol: Spectrophotometric Assay for Hexokinase Activity
This protocol details a continuous coupled enzyme assay to determine hexokinase activity by measuring the rate of NADP⁺ reduction to NADPH, which absorbs light at 340 nm.[21]
Principle:
-
Hexokinase (HK): D-Glucose + ATP → Glucose-6-Phosphate (G6P) + ADP
-
Glucose-6-Phosphate Dehydrogenase (G6PDH): G6P + NADP⁺ → 6-Phosphogluconate + NADPH + H⁺
The rate of NADPH production (measured as an increase in absorbance at 340 nm) is directly proportional to the hexokinase activity.[21]
Materials:
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing MgCl₂ (e.g., 5 mM)
-
D-Glucose stock solution (e.g., 1 M)
-
ATP stock solution (e.g., 100 mM)
-
NADP⁺ stock solution (e.g., 20 mM)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) solution (e.g., 10 units/mL)
-
Hexokinase enzyme sample (unknown concentration) or standard
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare Reaction Master Mix: For each reaction, prepare a master mix in a microcentrifuge tube containing the buffer, ATP, NADP⁺, MgCl₂, and G6PDH. The final concentrations in the cuvette should be optimized but can be targeted as follows: 50 mM Tris, 5 mM MgCl₂, 1 mM ATP, 0.5 mM NADP⁺, 1 unit/mL G6PDH.
-
Prepare Substrate Mix: In a separate tube, dilute the D-Glucose stock solution in the reaction buffer to the desired final concentration (e.g., to achieve a final concentration of 10 mM in the cuvette).
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and equilibrate the temperature to 30°C or 37°C.[12][23]
-
Assay Execution: a. Add the Reaction Master Mix and the Substrate Mix to a cuvette. b. Place the cuvette in the spectrophotometer and let it equilibrate for 3-5 minutes. c. Blank the spectrophotometer using this mixture. d. To initiate the reaction, add a small, known volume of the hexokinase enzyme sample to the cuvette. Mix gently by inverting. e. Immediately start recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
Data Analysis: a. Plot absorbance (A340) versus time (minutes). b. Determine the slope (ΔA340/min) from the initial, linear portion of the curve. c. Calculate the enzyme activity using the Beer-Lambert law: Activity (Units/mL) = (ΔA340/min) / (ε * l) * (V_total / V_enzyme) Where:
-
ε (molar extinction coefficient of NADPH) = 6.22 mM⁻¹cm⁻¹
-
l (path length) = 1 cm
-
V_total = Total reaction volume in the cuvette (mL)
-
V_enzyme = Volume of enzyme added (mL)
-
One unit of hexokinase activity is defined as the amount of enzyme that phosphorylates 1 µmole of D-glucose per minute at the specified temperature and pH.
Caption: Workflow for the spectrophotometric coupled assay to determine Hexokinase activity.
Conclusion
The biochemical differences between D-Glucose and this compound, originating from the epimeric configuration at C4, are profound and far-reaching. These differences manifest in distinct mechanisms of cellular transport and entirely separate catabolic pathways. While D-Glucose serves as a direct and universal fuel source via glycolysis, this compound requires the specialized Leloir pathway for its conversion into glycolytic intermediates. Understanding these fundamental distinctions in transport kinetics and enzymatic processing is paramount for researchers in metabolic diseases, neuroscience, and aging, and is a critical consideration for professionals in drug development targeting pathways involving hexose metabolism.
References
- 1. Structural comparison of GLUT1 to GLUT3 reveal transport regulation mechanism in sugar porter family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doctor2024.jumedicine.com [doctor2024.jumedicine.com]
- 3. Sodium-independent low-affinity D-glucose transport by human sodium/D-glucose cotransporter 1: critical role of tryptophan 561 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The glucose uniporter GLUT1 has a Km of 1.5 mM for D-glucose and 30 mM for this compound. At a concentration of 5 mM for each, what is the rate of glucose transport relative to galactose transport? The Vmax may be assumed to be the same for both. -triyambak.org - Triyambak Life Sciences [triyambak.org]
- 5. The SLC2 (GLUT) Family of Membrane Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of GLUT2 in glucose metabolism in multiple organs and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucose transporters in the small intestine in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Properties and Genomics of Glucose Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The facilitative glucose transporter GLUT3: 20 years of distinction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Mammalian facilitative glucose transporters: evidence for similar substrate recognition sites in functionally monomeric proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hexokinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. Characterization of Bovine Glucose Transporter 1 Kinetics and Substrate Specificities in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Anomeric specificity of hexokinase and glucokinase activities in liver and insulin-producing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. View single kinetic law entry [sabiork.h-its.org]
- 21. benchchem.com [benchchem.com]
- 22. Solved Ensyme Kinetics. The formed in Reaction 6-17 can be | Chegg.com [chegg.com]
- 23. Glucose Concentration assay (Hexokinase/G6PDH method) [protocols.io]
Methodological & Application
Application Notes and Protocols for Inducing Premature Senescence Using D-Galactose in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for establishing a mouse model of premature senescence using D-Galactose (D-Gal). This model mimics many aspects of natural aging and is a valuable tool for studying age-related diseases and evaluating potential therapeutic interventions.
This compound, a reducing sugar, can induce accelerated aging in rodents, providing a well-established model for studying the aging process.[1][2] Chronic administration of D-Gal leads to the accumulation of advanced glycation end products (AGEs), increased oxidative stress, and chronic inflammation, all hallmarks of senescence.[1][2] This model is characterized by the appearance of aging markers such as senescence-associated β-galactosidase (SA-β-gal) activity, and activation of signaling pathways like p53/p21 and p16/Rb.[1][2]
Experimental Protocols
Induction of Premature Senescence with this compound
This protocol describes the in vivo administration of this compound to induce a premature aging phenotype in mice.
Materials:
-
This compound (Sigma-Aldrich, Cat. No. G0750 or equivalent)
-
Sterile 0.9% saline solution
-
8-week-old mice (e.g., C57BL/6, BALB/c)
-
Syringes and needles for injection (if applicable)
-
Gavage needles (if applicable)
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile 0.9% saline to the desired concentration. Ensure the solution is fully dissolved and sterile-filtered before administration.
-
Animal Grouping: Divide mice into a control group (receiving saline) and one or more experimental groups receiving different doses of this compound. A typical group size is 8-10 mice.[3]
-
Administration: Administer this compound daily for a period of 6 to 10 weeks.[4][5] Common administration routes include:
-
Intraperitoneal (IP) Injection: Inject the this compound solution into the peritoneal cavity.
-
Subcutaneous (SC) Injection: Inject the solution under the skin.
-
Oral Gavage: Administer the solution directly into the stomach using a gavage needle.
-
-
Dosage: The dosage of this compound can be adjusted based on the desired severity of the senescence phenotype.[4] Refer to Table 1 for recommended dosage ranges.
-
Monitoring: Monitor the body weight of the mice every 5 days throughout the experiment.[2] Observe for any changes in behavior or physical appearance.
-
Endpoint: At the end of the treatment period, euthanize the mice and collect tissues of interest (e.g., brain, liver, kidney, skin) for downstream analysis.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining of Mouse Tissue
This protocol is for the histochemical detection of SA-β-gal activity, a widely used biomarker for senescent cells, in frozen tissue sections.[6][7][8]
Materials:
-
Fresh-frozen murine tissues
-
OCT compound
-
Cryostat
-
SA-β-gal staining solution (see recipe below)
-
Phosphate-buffered saline (PBS)
-
2% formaldehyde and 0.2% glutaraldehyde in PBS (Fixation solution)
-
Microscope slides
-
Coplin jars
-
Microscope
SA-β-gal Staining Solution (pH 6.0):
| Component | Final Concentration |
| X-gal (stock 20 mg/ml in DMF) | 1 mg/ml |
| Potassium ferrocyanide | 5 mM |
| Potassium ferricyanide | 5 mM |
| MgCl₂ | 2 mM |
| NaCl | 150 mM |
| 40 mM Citric acid/sodium phosphate buffer, pH 6.0 |
Store stock solutions of potassium ferrocyanide and potassium ferricyanide in the dark at 4°C.[9]
Procedure:
-
Tissue Preparation: Embed fresh tissue in OCT compound and snap-freeze. Cut 10 µm thick sections using a cryostat and mount them on microscope slides.
-
Fixation: Fix the tissue sections with the fixation solution for 5-15 minutes at room temperature.[10]
-
Washing: Wash the slides twice with PBS.
-
Staining: Incubate the sections with the SA-β-gal staining solution overnight at 37°C in a humidified chamber, protected from light.
-
Washing: Wash the slides with PBS.
-
Counterstaining (Optional): Counterstain with Nuclear Fast Red or Hematoxylin for better visualization of tissue morphology.
-
Visualization: Mount the slides with an aqueous mounting medium. Senescent cells will appear blue-green under a bright-field microscope.[9]
-
Quantification: The percentage of SA-β-gal positive cells can be determined by counting the number of blue-stained cells relative to the total number of cells in multiple fields of view.
Analysis of Oxidative Stress Markers
This section outlines the general approach to measuring key markers of oxidative stress in tissues from this compound-treated mice.
Biomarkers:
-
Malondialdehyde (MDA): A marker of lipid peroxidation.[2][11]
-
Glutathione Peroxidase (GSH-Px): An important antioxidant enzyme.[1]
-
Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide.[2]
Procedure:
-
Tissue Homogenization: Homogenize collected tissues in an appropriate buffer on ice.
-
Centrifugation: Centrifuge the homogenates to obtain the supernatant.
-
Assay: Use commercially available colorimetric assay kits to measure the levels of MDA and the activities of SOD, GSH-Px, and CAT in the supernatant according to the manufacturer's instructions.
-
Data Normalization: Normalize the results to the total protein concentration of the sample.
Analysis of Senescence-Associated Secretory Phenotype (SASP) Factors
This protocol describes the measurement of pro-inflammatory cytokines that are characteristic of the SASP.
Biomarkers:
-
Tumor Necrosis Factor-alpha (TNF-α): A key inflammatory cytokine.[13]
Procedure:
-
Sample Preparation: Prepare tissue homogenates or collect serum from the mice.
-
Assay: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of IL-6 and TNF-α in the samples, following the manufacturer's protocols.
-
Data Analysis: Determine the concentrations of the cytokines based on a standard curve.
Data Presentation
Table 1: this compound Administration Protocols for Inducing Senescence in Mice
| Parameter | Details | Reference(s) |
| Mouse Strain | C57BL/6, BALB/c, Wistar rats | [4],[5] |
| Age of Mice | 8 weeks | [4] |
| Dosage Range | 100 mg/kg - 500 mg/kg body weight | [4],[2],[5] |
| Administration Route | Intraperitoneal (IP), Subcutaneous (SC), Oral Gavage | [14],[4],[2] |
| Treatment Duration | 6 - 10 weeks | [4],[2],[5] |
| Control Group | Vehicle (e.g., 0.9% Saline) | [4] |
Table 2: Expected Outcomes and Biomarkers in this compound-Induced Senescence Model
| Category | Biomarker | Expected Change in D-Gal Group | Reference(s) |
| Senescence | SA-β-gal Staining | Increased positive staining | [1],[2] |
| p16 Expression | Upregulated | [1],[15] | |
| p21 Expression | Upregulated | [1],[2] | |
| p53 Expression | Upregulated | [1],[15] | |
| Oxidative Stress | Malondialdehyde (MDA) | Increased levels | [1],[16],[2] |
| Superoxide Dismutase (SOD) | Decreased activity | [1],[4],[3] | |
| Glutathione Peroxidase (GSH-Px) | Decreased activity | [1] | |
| SASP Factors | Interleukin-6 (IL-6) | Increased levels | [12],[13] |
| Tumor Necrosis Factor-α (TNF-α) | Increased levels | [13] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound-induced senescence in mice.
Signaling Pathways in this compound-Induced Senescence
Caption: Key signaling pathways in this compound-induced senescence.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The protective effect of PL 1-3 on this compound-induced aging mice [frontiersin.org]
- 3. Optimizing a Male Reproductive Aging Mouse Model by this compound Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. D-(+)-Galactose-induced aging: A novel experimental model of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OHSU SenNet Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining of Carboxymethyl Cellulose (CMC) E... [protocols.io]
- 8. Detection of Cellular Senescence on Murine Muscle Tissue Sections by Senescence-Associated β-Galactosidase Staining | Springer Nature Experiments [experiments.springernature.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. This compound induces astrocytic aging and contributes to astrocytoma progression and chemoresistance via cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The protective effect of PL 1-3 on this compound-induced aging mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-induced aging mouse: Topics by Science.gov [science.gov]
- 15. This compound induces senescence of glioblastoma cells through YAP-CDK6 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Subcutaneous vs. Oral D-Galactose Administration for Aging Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for inducing aging in rodent models using D-Galactose, with a specific focus on comparing the subcutaneous and oral administration routes.
Introduction
This compound, a reducing sugar, is widely utilized to establish animal models of accelerated aging. Chronic administration of this compound induces physiological and biochemical changes that mimic the natural aging process, including cognitive decline, increased oxidative stress, and inflammation.[1] The primary mechanism involves the non-enzymatic glycation of proteins and lipids, leading to the formation of advanced glycation end products (AGEs).[1] This, in turn, activates the Receptor for Advanced Glycation End Products (RAGE), triggering a cascade of downstream signaling events that contribute to the aging phenotype.[1][2]
The choice of administration route, either subcutaneous (s.c.) injection or oral gavage, is a critical experimental design parameter that can influence the severity and onset of age-related phenotypes. Oral administration is generally considered less invasive, while subcutaneous injections may lead to more direct and potentially potent systemic effects.[3] This document provides a comparative analysis of these two methods, supported by quantitative data and detailed experimental protocols.
Comparative Efficacy: Subcutaneous vs. Oral Administration
The selection of the administration route for this compound depends on the specific research question and the desired characteristics of the aging model. Subcutaneous injection is a well-established method that reliably induces aging-related pathologies.[4] Oral administration, while less invasive, can also effectively induce an aging phenotype, although the effects may be milder.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, comparing the effects of subcutaneous and oral this compound administration on key aging biomarkers.
Table 1: Cognitive Performance in Morris Water Maze
| Parameter | Administration Route | Dose | Duration | Animal Model | Key Findings | Reference |
| Escape Latency | Subcutaneous | 200 mg/kg/day | 8 weeks | Wistar Rats | Significant increase compared to control | [2] |
| Escape Latency | Oral | 200 mg/kg/day | 8 weeks | Wistar Rats | No significant difference compared to control at 8 weeks | [2] |
| Swimming Distance | Subcutaneous | 200 mg/kg/day | 8 weeks | Wistar Rats | Significant reduction in distance traveled to find the platform | [2] |
| Swimming Distance | Oral | 200 mg/kg/day | 8 weeks | Wistar Rats | No significant change compared to control at 8 weeks | [2] |
| Spatial Memory | Intraperitoneal | Not specified | 8 weeks | Wistar Rats | Lower spatial memory score compared to oral administration | [5] |
| Spatial Memory | Oral | Not specified | 8 weeks | Wistar Rats | Higher spatial memory score compared to intraperitoneal injection | [5] |
Table 2: Oxidative Stress Markers in Brain Tissue
| Marker | Administration Route | Dose | Duration | Animal Model | Change vs. Control | Reference |
| MDA | Subcutaneous | 100 mg/kg/day | 8 weeks | Mice | Increased | [6] |
| SOD | Subcutaneous | 100 mg/kg/day | 8 weeks | Mice | Decreased | [6] |
| GSH-Px | Subcutaneous | 100 mg/kg/day | 8 weeks | Mice | Decreased | [6] |
| TBARS | Oral | 100 mg/kg/day | 8 weeks | Wistar Rats | Increased in hippocampus and prefrontal cortex | [5] |
| Carbonyl Content | Oral | 100 mg/kg/day | 8 weeks | Wistar Rats | Increased in hippocampus and prefrontal cortex | [5] |
| SOD | Oral | 200 mg/kg | Acute | Wistar Rats | Increased activity in duodenum and ileum | [7] |
| Lipid Peroxidation | Oral | 200 mg/kg | Acute | Wistar Rats | Decreased in duodenum and ileum | [7] |
Table 3: General Observations
| Parameter | Subcutaneous Administration | Oral Administration | Reference |
| Invasiveness | More invasive, potential for injection site reactions. | Less invasive, mimics natural route of intake. | [3] |
| Effect Severity | Generally induces more severe aging phenotypes. | Can induce aging, but effects may be milder. | [3] |
| Organ Damage | Can lead to histopathological changes in organs like the liver, kidney, and heart. | May induce oxidative stress with only minor histopathological changes and largely unaffected organ function. | [3] |
Signaling Pathways in this compound-Induced Aging
The primary pathway implicated in this compound-induced aging is the AGE-RAGE signaling axis, which leads to increased oxidative stress and inflammation.
Figure 1. AGE-RAGE signaling pathway in this compound-induced aging.
Experimental Workflow
A typical experimental workflow for establishing and evaluating a this compound-induced aging model is outlined below.
Figure 2. General experimental workflow for this compound aging models.
Detailed Experimental Protocols
This compound Administration
a) Subcutaneous Injection
-
Preparation of this compound Solution: Dissolve D-(+)-Galactose in sterile 0.9% saline to the desired concentration (e.g., 100-200 mg/mL). Ensure complete dissolution. Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Animal Handling: Gently restrain the mouse or rat.
-
Injection: Pinch the loose skin on the back of the neck to form a tent. Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.
-
Administration: Inject the calculated volume of the this compound solution subcutaneously. The daily dose typically ranges from 100 to 200 mg/kg body weight.[2][6]
-
Post-injection Care: Return the animal to its cage and monitor for any signs of distress or injection site reactions.
b) Oral Gavage
-
Preparation of this compound Solution: Dissolve D-(+)-Galactose in distilled water to the desired concentration (e.g., 100-200 mg/mL).
-
Animal Handling: Gently restrain the rat or mouse.
-
Gavage: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the esophagus and deliver the calculated volume of the this compound solution directly into the stomach. The typical daily dose is around 100-200 mg/kg body weight.[2][5][7]
-
Post-gavage Care: Return the animal to its cage and observe for any signs of discomfort.
Morris Water Maze for Cognitive Assessment
-
Apparatus: A circular pool (1.5-2 m in diameter) filled with water made opaque with non-toxic white paint or milk powder. A hidden platform is submerged approximately 1-2 cm below the water surface. Visual cues are placed around the room.
-
Acclimatization: Allow the animals to swim freely in the pool for 60-120 seconds without the platform for 1-2 days before training.
-
Training Phase (4-5 days):
-
Place the animal into the water facing the wall of the pool from one of four starting positions.
-
Allow the animal to search for the hidden platform for a set time (e.g., 60 or 90 seconds).
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
Perform 4 trials per day for each animal.
-
-
Probe Trial (Day after last training day):
-
Remove the platform from the pool.
-
Place the animal in the pool from a novel starting position.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.[2][8]
-
Measurement of Oxidative Stress Markers
a) Sample Preparation (Brain Tissue)
-
Euthanize the animal and quickly dissect the brain on ice.
-
Isolate the hippocampus and prefrontal cortex.
-
Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for biochemical assays.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
b) Malondialdehyde (MDA) Assay (TBARS Method)
-
This assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
Add a solution of TBA to the tissue homogenate.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.[9]
c) Superoxide Dismutase (SOD) Activity Assay
-
This assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector molecule that reacts with the radicals (e.g., WST-1 or nitroblue tetrazolium).
-
SOD in the sample will inhibit the reaction between the superoxide radicals and the detector molecule.
-
Mix the tissue homogenate with the reaction mixture.
-
Measure the change in absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) over time.
-
Calculate the SOD activity based on the inhibition of the reaction rate compared to a control without the sample.[10]
d) Glutathione Peroxidase (GSH-Px) Activity Assay
-
This assay typically involves a coupled reaction where GSH-Px reduces an organic peroxide (e.g., tert-butyl hydroperoxide) using GSH, and the resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, consuming NADPH in the process.
-
Mix the tissue homogenate with a reaction mixture containing GSH, glutathione reductase, NADPH, and the peroxide substrate.
-
Monitor the decrease in absorbance at 340 nm as NADPH is consumed.
-
Calculate the GSH-Px activity based on the rate of NADPH consumption.[9][10]
Western Blot for AGE-RAGE Pathway Proteins
-
Protein Extraction: Prepare protein lysates from brain tissue as described in section 5.3.a.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against RAGE, NF-κB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.[11][12][13][14]
References
- 1. This compound Effectiveness in Modeling Aging and Therapeutic Antioxidant Treatment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Acute and Chronic Effects of this compound on Memory and Learning in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic Oral this compound Induces Oxidative Stress but Not Overt Organ Dysfunction in Male Wistar Rats [mdpi.com]
- 4. Optimizing a Male Reproductive Aging Mouse Model by this compound Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-induced aging mouse: Topics by Science.gov [science.gov]
- 7. The Effect of Acute Oral Galactose Administration on the Redox System of the Rat Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyagen.com [cyagen.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Advanced glycation end product (AGE) recognition by the receptor for AGEs (RAGE) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. Advanced glycation end product (AGE) modified proteins in tears of diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Studying Oxidative Stress In Vitro Using D-Galactose
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-galactose, a naturally occurring monosaccharide, is widely utilized to induce a state of accelerated aging and oxidative stress in in vitro models.[1][2] Chronic exposure of cultured cells to elevated concentrations of this compound mimics key aspects of cellular senescence by increasing the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[1][3][4][5] This application note provides a comprehensive guide to using this compound for inducing oxidative stress in vitro, including detailed protocols for assessing various oxidative stress markers and the underlying signaling pathways.
Excess this compound can overwhelm the normal metabolic pathways, leading to its conversion into galactitol and advanced glycation end products (AGEs).[3][6] The accumulation of galactitol creates osmotic stress, while AGEs can interact with their receptor (RAGE) to activate NADPH oxidase, further increasing ROS production.[3][6] This cascade of events results in mitochondrial dysfunction, reduced antioxidant enzyme activity, and ultimately, a state of cellular senescence.[5][7]
Key Mechanisms of this compound-Induced Oxidative Stress
-
Increased Reactive Oxygen Species (ROS) Production: this compound metabolism can lead to the generation of superoxide radicals and hydrogen peroxide.[3][6]
-
Formation of Advanced Glycation End Products (AGEs): Non-enzymatic glycation of proteins and lipids by this compound forms AGEs, which contribute to oxidative stress and inflammation.[3][6]
-
Mitochondrial Dysfunction: this compound can impair mitochondrial function, leading to a decrease in ATP production and an increase in ROS leakage.[5][7]
-
Depletion of Antioxidant Defenses: The increased oxidative load can deplete endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[3]
This compound Induced Oxidative Stress Signaling Pathway
Caption: this compound induced oxidative stress signaling.
Experimental Workflow for Studying this compound-Induced Oxidative Stress
References
- 1. buckinstitute.org [buckinstitute.org]
- 2. bio-protocol.org [bio-protocol.org]
- 3. bio-protocol.org [bio-protocol.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Senescence β-galactosidase staining assay in cultured cells [protocols.io]
- 7. creative-bioarray.com [creative-bioarray.com]
Application of D-Galactose in Neurodegenerative Disease Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galactose, a naturally occurring reducing sugar, has been widely adopted in biomedical research to establish robust and reliable models of accelerated aging and neurodegenerative diseases, particularly those with an age-related component like Alzheimer's disease.[1][2] Chronic administration of this compound in vivo or exposure in vitro mimics key pathological features of aging, including increased oxidative stress, chronic inflammation, mitochondrial dysfunction, and cellular senescence.[1][3][4] This makes the this compound-induced aging model a valuable and time-efficient tool for investigating the pathogenesis of neurodegenerative disorders and for the preclinical evaluation of potential therapeutic interventions.[1][3]
The underlying mechanism of this compound-induced neurotoxicity involves its metabolic conversion, which generates an excess of reactive oxygen species (ROS) and advanced glycation end products (AGEs).[5][6] This cascade of events triggers a series of downstream signaling pathways that contribute to neuronal damage, apoptosis, and cognitive decline, closely resembling the pathological processes observed in human neurodegenerative diseases.[7][8]
In Vivo Models: this compound-Induced Aging in Rodents
Chronic systemic administration of this compound to rodents is a well-established method for inducing an aging phenotype that includes neurodegeneration and cognitive impairment.[8][9]
Quantitative Data Summary: In Vivo Studies
| Parameter | Species | This compound Dose | Administration Route | Duration | Key Findings | Reference(s) |
| Cognitive Impairment & Neurodegeneration | Mouse | 100 mg/kg/day | Subcutaneous (s.c.) | 7 weeks | Spatial memory deficit, increased hippocampal apoptosis, decreased neurogenesis. | [8] |
| Cognitive Impairment & Oxidative Stress | Mouse | 50 mg/kg/day | Injection | Not Specified | Impaired learning and memory, increased MDA, decreased SOD activity. | [10] |
| Cognitive Impairment & Neuroinflammation | Mouse | Not Specified | Not Specified | Not Specified | Memory impairment, neuroinflammation, and neurodegeneration. | [7] |
| Systematic Review of Dosages | Rodents | 0-60 mg/kg, 100-125 mg/kg, 150-250 mg/kg, 300-1250 mg/kg | Subcutaneous (72%), Intraperitoneal (26%), Oral (1%) | 7-112 days | Dose-dependent effects on cognitive and neurochemical outcomes. | [9][11][12] |
| Failed Senescence Induction | Wistar Rat | 300 mg/kg/day | Intraperitoneal (i.p.) | 8 weeks | No significant alterations in neurogenesis, anxiety, or spatial memory. | [7][13] |
MDA: Malondialdehyde, SOD: Superoxide Dismutase
Experimental Protocol: this compound-Induced Aging Mouse Model
This protocol outlines the subcutaneous administration of this compound to induce an aging phenotype in mice.
Materials:
-
This compound (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline solution
-
Syringes (1 mL) and needles (26-27 gauge)
-
Experimental animals (e.g., C57BL/6J mice, 6-8 weeks old)
-
Animal balance
-
70% Ethanol for disinfection
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the animal facility for at least one week before the start of the experiment. Maintain them under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Preparation of this compound Solution:
-
On each day of injection, prepare a fresh solution of this compound.
-
Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the total weight of the animals to be injected.
-
Dissolve the this compound powder in sterile 0.9% saline to the desired concentration. For example, for a 100 mg/kg dose in a 25g mouse, you would need 2.5 mg. If you prepare a 25 mg/mL solution, you would inject 0.1 mL.
-
Ensure the solution is completely dissolved and sterile-filter if necessary.
-
-
Administration of this compound:
-
Weigh each mouse to determine the precise volume of the this compound solution to be administered.
-
Gently restrain the mouse.
-
Disinfect the injection site on the back of the neck/scruff with 70% ethanol.
-
Lift the skin to form a tent and insert the needle subcutaneously.
-
Inject the calculated volume of the this compound solution.
-
The control group should be injected with an equivalent volume of sterile saline.
-
-
Treatment Duration: Continue the daily injections for the planned duration of the study, typically ranging from 6 to 10 weeks.[5]
-
Monitoring: Monitor the animals daily for any signs of distress, changes in body weight, and general health.
-
Behavioral and Biochemical Analysis: Following the treatment period, perform behavioral tests (e.g., Morris water maze, open field test) to assess cognitive function.[2][10] Subsequently, animals can be euthanized for the collection of brain and other tissues for biochemical and histological analysis (e.g., measurement of oxidative stress markers, inflammatory cytokines, and analysis of neuronal apoptosis).[8][10]
Experimental Workflow: In Vivo this compound Model
In Vitro Models: this compound-Induced Cellular Senescence
Exposing cultured cells to this compound is an effective method for inducing a senescent phenotype, characterized by reduced cell proliferation, increased senescence-associated β-galactosidase (SA-β-gal) activity, and upregulation of senescence-associated genes.[14][15]
Quantitative Data Summary: In Vitro Studies
| Cell Type | This compound Concentration | Treatment Duration | Key Findings | Reference(s) |
| Glioblastoma Cells (C6, U87MG) | 28 mM, 111 mM, 222 mM | 8 days | Reduced cell viability, increased SA-β-gal activity, downregulation of Lamin B1, upregulation of p16, p53, and NF-κB. | [14] |
| Cardiomyocytes (H9c2) | 10 g/L (~55.5 mM) | Not Specified | Increased SA-β-gal staining, increased expression of p16 and p21, increased ROS production. | [16] |
| Keratinocytes | 20 mg/mL (~111 mM) | 48 hours | Induction of cellular stress and senescence. | [17] |
SA-β-gal: Senescence-associated β-galactosidase, ROS: Reactive Oxygen Species
Experimental Protocol: this compound-Induced Senescence in Glioblastoma Cells
This protocol details the induction of senescence in glioblastoma cell lines using this compound.
Materials:
-
Glioblastoma cell lines (e.g., C6, U87MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO₂)
-
Senescence-associated β-galactosidase staining kit (optional, for verification of senescence)
Procedure:
-
Cell Culture: Culture glioblastoma cells in complete medium in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of this compound Medium:
-
Prepare a stock solution of this compound in cell culture medium.
-
Dilute the stock solution to the desired final concentrations (e.g., 28 mM, 111 mM, 222 mM) in complete medium.[14]
-
-
Treatment:
-
Seed the cells at an appropriate density in culture plates or flasks.
-
Allow the cells to adhere overnight.
-
Remove the existing medium and replace it with the this compound-containing medium.
-
A control group should be cultured in complete medium without this compound.
-
-
Incubation: Incubate the cells for the specified duration (e.g., 8 days).[14] The medium should be changed every 2-3 days with freshly prepared this compound medium.
-
Analysis of Senescence:
-
Morphology: Observe the cells under a microscope for morphological changes associated with senescence, such as an enlarged and flattened appearance.[14]
-
SA-β-gal Staining: Perform SA-β-gal staining according to the manufacturer's protocol to detect senescent cells.
-
Western Blotting: Analyze the expression levels of senescence-associated proteins such as p16, p21, p53, and Lamin B1.[14][16]
-
Cell Viability Assay: Assess cell viability using assays such as MTT or CCK8 to determine the cytotoxic effects of this compound.[14]
-
Experimental Workflow: In Vitro this compound Model
Key Signaling Pathways in this compound-Induced Neurodegeneration
This compound administration triggers multiple signaling pathways that contribute to the neurodegenerative process. Understanding these pathways is crucial for identifying potential therapeutic targets.
RAGE/NF-κB/JNK Signaling Pathway
The accumulation of AGEs, a consequence of chronic this compound exposure, activates the Receptor for Advanced Glycation End products (RAGE). This activation initiates a downstream inflammatory cascade involving NF-κB and JNK, leading to neuroinflammation and neuronal apoptosis.[7]
YAP-CDK6 Signaling Pathway
In glioblastoma cells, this compound has been shown to induce senescence by inactivating the YAP-CDK6 signaling pathway.[14][15] Downregulation of YAP and CDK6 is associated with cell cycle arrest and the onset of a senescent phenotype.[14]
p53-p21 Signaling Pathway
The tumor suppressor protein p53 and its downstream target p21 are key regulators of cellular senescence. This compound-induced oxidative stress can lead to the upregulation of p53 and p21, resulting in cell cycle arrest and senescence.[4]
Conclusion
The this compound-induced aging model is a versatile and highly relevant tool for studying the mechanisms of neurodegeneration and for the development of novel therapeutic strategies. The protocols and data presented here provide a comprehensive guide for researchers seeking to utilize this model in their studies. Careful consideration of the experimental parameters, such as this compound dosage, administration route, and duration of treatment, is crucial for obtaining reproducible and meaningful results.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of d‐galactose‐induced ageing on the heart and its potential interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Effectiveness in Modeling Aging and Therapeutic Antioxidant Treatment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-(+)-Galactose-induced aging: A novel experimental model of erectile dysfunction | PLOS One [journals.plos.org]
- 7. This compound-induced aging mouse: Topics by Science.gov [science.gov]
- 8. Chronic systemic this compound exposure induces memory loss, neurodegeneration, and oxidative damage in mice: protective effects of R-alpha-lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced brain ageing model: A systematic review and meta-analysis on cognitive outcomes and oxidative stress indices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quercetin reverses this compound induced neurotoxicity in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound-induced brain ageing model: A systematic review and meta-analysis on cognitive outcomes and oxidative stress indices | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound induces senescence of glioblastoma cells through YAP-CDK6 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | CD38 Deficiency Alleviates this compound-Induced Myocardial Cell Senescence Through NAD+/Sirt1 Signaling Pathway [frontiersin.org]
- 17. researchgate.net [researchgate.net]
D-Galactose as a Tool to Investigate Advanced Glycation End-Products (AGEs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Advanced Glycation End-Products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs is a hallmark of aging and is implicated in the pathogenesis of various age-related diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. D-galactose, a reducing sugar, is widely utilized as a potent tool to induce the formation of AGEs in both in vivo and in vitro models, thereby creating accelerated aging models. These models are invaluable for studying the mechanisms of AGE-induced pathology and for the preclinical evaluation of potential therapeutic interventions.
These application notes provide an overview of the use of this compound to induce AGE formation and detailed protocols for establishing experimental models and quantifying AGEs and associated biomarkers.
Mechanism of this compound-Induced AGE Formation and Pathophysiology
Chronic administration of this compound leads to its accumulation in the body, where it can undergo several metabolic pathways that contribute to the formation of AGEs and oxidative stress.[1] Excess this compound can be metabolized by galactose oxidase, producing hydrogen peroxide and leading to oxidative stress.[1] Furthermore, as a reducing sugar, this compound can react with the free amino groups of proteins in a non-enzymatic manner to form a Schiff base, which then undergoes a series of reactions to form stable, cross-linked AGEs.[2]
The pathological effects of this compound-induced AGEs are primarily mediated through their interaction with the Receptor for Advanced Glycation End-Products (RAGE).[3][4] The binding of AGEs to RAGE activates multiple intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[3][4] This activation leads to a cascade of downstream events, including increased production of reactive oxygen species (ROS), pro-inflammatory cytokines (e.g., TNF-α, IL-6), and apoptotic factors, ultimately contributing to cellular damage and the aging phenotype.[3][5]
In Vivo Models: this compound-Induced Aging
Animal models of accelerated aging induced by this compound are widely used to study the systemic effects of AGE accumulation. Mice and rats are the most common animal models.
Data Presentation: In Vivo this compound Administration Parameters
| Animal Model | This compound Dose | Administration Route | Duration | Key Findings | Reference |
| Mice (Kunming) | 100 mg/kg/day | Subcutaneous injection | 10 weeks | Cognitive impairment, increased brain AGEs and ROS | [6] |
| Mice (C57BL/6J) | 100 mg/kg/day | Intraperitoneal injection | 6 weeks | Impaired spatial memory | [7] |
| Mice (C57) | 120 mg/kg/day | Subcutaneous injection | 8 weeks | Increased serum AGEs, decreased motor activity | [8] |
| Rats (Wistar) | 300 mg/kg/day | Intraperitoneal injection | 8 weeks | No significant age-related neurobehavioral alterations | [9][10] |
| Rats (Wistar) | 500 mg/kg/day | Oral administration | 6 weeks | Increased oxidative stress in heart and brain | [11] |
| Rats (Wistar) | 150 mg/kg/day | Intraperitoneal injection | 8 weeks | Erectile dysfunction, increased ROS in cavernous tissue | [12] |
Experimental Protocols: In Vivo Studies
Protocol 1: Induction of an Accelerated Aging Model in Mice
Objective: To establish a mouse model of accelerated aging with elevated AGE levels using this compound.
Materials:
-
8-week-old male C57BL/6J mice
-
D-(+)-galactose (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Syringes and needles for injection
Procedure:
-
Acclimatize mice to the animal facility for at least one week before the experiment.
-
Prepare a fresh solution of this compound (e.g., 10 mg/mL) in sterile 0.9% saline daily.
-
Divide the mice into a control group and a this compound-treated group.
-
Administer this compound at a dose of 100 mg/kg body weight to the treated group via daily intraperitoneal or subcutaneous injection.[7][13]
-
Administer an equivalent volume of sterile saline to the control group.
-
Monitor the animals' health and body weight regularly.
-
At the end of the treatment period, euthanize the animals and collect blood and tissues (e.g., brain, heart, kidney, skin) for subsequent analysis.
Experimental Workflow for In Vivo Studies```dot
Caption: Workflow for inducing cellular senescence with this compound in vitro.
Quantification of AGEs and Related Markers
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for AGEs
Objective: To quantify the concentration of AGEs in serum or tissue homogenates.
Materials:
-
Commercially available competitive ELISA kit for AGEs (e.g., for Nε-(carboxymethyl)lysine - CML)
-
Serum samples or tissue homogenates from control and this compound-treated animals
-
Microplate reader
Procedure:
-
Prepare tissue homogenates by homogenizing tissues in lysis buffer and centrifuging to collect the supernatant.
-
Follow the manufacturer's instructions for the specific ELISA kit. A general procedure for competitive ELISA is as follows: a. Add standards and samples to the wells of the microplate pre-coated with an AGE-protein conjugate. b. Add the anti-AGE antibody to each well. c. Incubate the plate to allow for competitive binding of the antibody to the AGEs in the sample and the AGEs coated on the plate. d. Wash the plate to remove unbound antibody. e. Add a secondary antibody conjugated to an enzyme (e.g., HRP). f. Wash the plate again. g. Add the enzyme substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of AGEs in the sample. h. Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of AGEs in the samples by comparing their absorbance to the standard curve. [14]
Protocol 4: Western Blot for RAGE
Objective: To determine the protein expression level of RAGE in tissue homogenates.
Materials:
-
Tissue homogenates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against RAGE
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the tissue homogenates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-RAGE antibody overnight at 4°C. [15]6. Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 5: Immunohistochemistry (IHC) for AGEs in Skin Tissue
Objective: To visualize the localization and abundance of AGEs in skin tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded skin tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against a specific AGE (e.g., CML)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water. [2][16]2. Perform antigen retrieval by heating the slides in citrate buffer. [2]3. Block non-specific binding with a blocking solution. [17]4. Incubate the sections with the primary anti-AGE antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody. [18]7. Wash with PBS.
-
Incubate with streptavidin-HRP conjugate.
-
Wash with PBS.
-
Develop the color with DAB substrate. [2]11. Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Examine the slides under a microscope to assess the intensity and localization of the brown staining, which indicates the presence of AGEs.
Signaling Pathways
AGE-RAGE Signaling Pathway
The interaction of AGEs with RAGE on the cell surface triggers a cascade of intracellular signaling events. This leads to the activation of various downstream pathways, including the NF-κB, MAPK, and JAK/STAT pathways, which collectively contribute to inflammation, oxidative stress, and apoptosis. [19][20][21]
Caption: AGE-RAGE signaling cascade leading to cellular dysfunction.
NF-κB Signaling Pathway Downstream of RAGE
The activation of NF-κB is a critical event following AGE-RAGE interaction. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. RAGE activation leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes involved in inflammation and cell survival. [3][4]
References
- 1. Techniques for AGE measurements for diabetic bone disease: pitfalls and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 3. Receptor for Advanced Glycation End Products (RAGE): A Pivotal Hub in Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor for AGEs (RAGE) as mediator of NF-kB pathway activation in neuroinflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Brain Senescence Caused by Elevated Levels of Reactive Metabolite Methylglyoxal on this compound-Induced Aging Mice [frontiersin.org]
- 7. This compound Effectiveness in Modeling Aging and Therapeutic Antioxidant Treatment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced glycation in this compound induced mouse aging model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound High-Dose Administration Failed to Induce Accelerated Aging Changes in Neurogenesis, Anxiety, and Spatial Memory on Young Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Distinct signatures on d‐galactose‐induced aging and preventive/protective potency of two low‐dose vitamin D supplementation regimens on working memory, muscular damage, cardiac and cerebral oxidative stress, and SIRT1 and calstabin2 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. D-(+)-Galactose-induced aging: A novel experimental model of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-induced aging mouse: Topics by Science.gov [science.gov]
- 14. Standardizing the immunological measurement of advanced glycation endproducts using normal human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. bosterbio.com [bosterbio.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. 免疫組織染色のプロトコル [sigmaaldrich.com]
- 19. Frontiers | AGE-RAGE axis culminates into multiple pathogenic processes: a central road to neurodegeneration [frontiersin.org]
- 20. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying D-Galactose Levels in Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
D-Galactose is a C-4 epimer of glucose and a monosaccharide that plays a crucial role in various biological processes. It is a key component of glycolipids and glycoproteins and serves as an energy source after being converted to glucose in the liver.[1] Abnormalities in this compound metabolism are linked to several genetic disorders, most notably galactosemia, which can lead to severe complications if not diagnosed and managed early.[2][3] Furthermore, chronic exposure to high levels of this compound has been shown to induce changes that mimic accelerated aging in animal models, making it a valuable tool in aging research.[4][5][6][7] Therefore, the accurate quantification of this compound in tissue samples is essential for both clinical diagnostics and biomedical research.
This document provides detailed application notes and protocols for three widely used methods for the quantification of this compound in tissue samples: Enzymatic Assays, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, it briefly discusses emerging biosensor-based technologies.
I. Methods for this compound Quantification
A variety of methods are available for the quantification of this compound, each with its own set of advantages and limitations in terms of sensitivity, specificity, throughput, and cost.
Enzymatic Assays
Enzymatic assays are a common and straightforward method for quantifying this compound. These assays are based on the specific enzymatic conversion of this compound, which is coupled to a reaction that produces a detectable signal (colorimetric or fluorometric).[8] The most common enzyme used is galactose oxidase or β-galactose dehydrogenase.[9][10]
Principle: The fundamental principle involves a two-step enzymatic reaction. First, if lactose is present, it is hydrolyzed by β-galactosidase to D-glucose and this compound. Subsequently, β-galactose dehydrogenase oxidizes β-D-galactose to D-galactonic acid, with the concomitant reduction of nicotinamide adenine dinucleotide (NAD+) to NADH.[10] The amount of NADH produced is directly proportional to the amount of this compound in the sample and can be measured by the increase in absorbance at 340 nm.[10][11]
Workflow for Enzymatic Assay:
Caption: Workflow for Enzymatic this compound Quantification.
Experimental Protocol:
Materials:
-
Tissue sample
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Perchloric acid (PCA), 1 M
-
Potassium carbonate (K2CO3), 2 M
-
Reaction Buffer: 0.1 M Tris-HCl, pH 8.6
-
β-Galactosidase solution (if measuring lactose-derived galactose)
-
β-Galactose Dehydrogenase (≥ 5 units/mL)
-
NAD+ solution (10 mg/mL)
-
This compound standard solutions (0-1000 µM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize the tissue sample in ice-cold PBS.
-
Add an equal volume of 1 M PCA to the homogenate to deproteinize the sample.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Neutralize the supernatant by adding 2 M K2CO3. The endpoint can be checked with pH paper.
-
Centrifuge to remove the potassium perchlorate precipitate and collect the supernatant.
-
-
Enzymatic Reaction:
-
Prepare this compound standards of known concentrations.
-
In a 96-well plate, add 20 µL of the prepared sample supernatant or standard to each well.[8]
-
Add 180 µL of the reaction mixture containing Reaction Buffer, NAD+, and β-Galactose Dehydrogenase to each well. (If measuring total galactose from lactose, pre-incubate with β-galactosidase).
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 340 nm using a microplate reader.
-
Subtract the absorbance of a blank (containing all reagents except the sample/standard) from all readings.
-
Plot a standard curve of absorbance versus this compound concentration.
-
Determine the this compound concentration in the samples from the standard curve.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying monosaccharides, including this compound.[1] It offers high resolution and sensitivity and can be coupled with various detectors, such as Refractive Index (RI) detectors or Mass Spectrometers (MS).[12][13]
Principle: The method involves the separation of this compound from other components in the sample matrix on a specialized chromatography column.[1] For carbohydrate analysis, columns such as amino-propyl bonded silica or cation-exchange columns in the calcium form are often used.[12] The retention time of this compound is compared to that of a known standard for identification, and the peak area is used for quantification.
Workflow for HPLC Analysis:
Caption: HPLC Workflow for this compound Quantification.
Experimental Protocol:
Materials:
-
Tissue sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
This compound standard solutions
-
HPLC system with a suitable column (e.g., Primesep S2 mixed-mode stationary phase column) and detector (e.g., ELSD, CAD, or MS).[1]
Procedure:
-
Sample Preparation:
-
Homogenize the tissue sample in a suitable buffer.
-
Deproteinize the sample using an appropriate method (e.g., acetonitrile precipitation or ultrafiltration).
-
Centrifuge and filter the supernatant through a 0.22 µm filter before injection.
-
-
HPLC Analysis:
-
Set up the HPLC system with the chosen column and mobile phase. A common mobile phase is a mixture of acetonitrile and water, sometimes with a small amount of acid like formic acid.[1]
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the prepared sample and this compound standards.
-
Run the analysis using an isocratic or gradient elution method.
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Integrate the peak area of the this compound peak.
-
Construct a calibration curve by plotting the peak areas of the standards against their concentrations.
-
Calculate the this compound concentration in the sample based on the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is required to make them amenable to GC analysis.[14]
Principle: The hydroxyl groups of this compound are chemically modified (derivatized) to increase its volatility. Common derivatization methods include trimethylsilylation or acetylation.[14][15] The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for definitive identification and quantification.
Workflow for GC-MS Analysis:
Caption: GC-MS Workflow for this compound Quantification.
Experimental Protocol:
Materials:
-
Tissue sample
-
Extraction solvent (e.g., methanol/water mixture)
-
Derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Internal standard (e.g., a stable isotope-labeled galactose)
-
GC-MS system with a suitable capillary column
Procedure:
-
Sample Preparation and Derivatization:
-
Homogenize the tissue and extract the monosaccharides using a suitable solvent.
-
Dry the extract completely under a stream of nitrogen.
-
Add the derivatization reagent to the dried extract and heat to ensure complete reaction.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a temperature program to separate the derivatized sugars.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
-
Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Quantify the amount of this compound by comparing the peak area to that of an internal standard and a calibration curve prepared with derivatized this compound standards.
-
II. Data Presentation: Comparison of Methods
| Feature | Enzymatic Assay | HPLC | GC-MS |
| Principle | Enzyme-coupled colorimetric/fluorometric reaction | Chromatographic separation | Chromatographic separation after derivatization |
| Sensitivity | Moderate (µM range)[8] | High (µg/mL to ng/mL)[12] | Very High (pg to fg range)[15] |
| Specificity | High (enzyme-dependent) | Good to High | Very High |
| Throughput | High (96-well plate format) | Moderate | Low to Moderate |
| Sample Prep | Simple (deproteinization) | Moderate (deproteinization, filtration) | Complex (extraction, derivatization) |
| Instrumentation | Microplate reader | HPLC system with detector | GC-MS system |
| Cost | Low | Moderate | High |
| Advantages | Simple, rapid, high-throughput | Good resolution, can measure multiple sugars | High sensitivity and specificity |
| Disadvantages | Interference from other substances possible | Requires specialized equipment | Complex sample prep, lower throughput |
III. Emerging Technologies: Biosensors
Biosensors represent a promising new frontier for this compound quantification.[2] These devices typically utilize a biological recognition element, such as an enzyme or a binding protein, coupled to a transducer that converts the binding event into a measurable signal (e.g., electrical or optical).[16][17] For example, biosensors based on this compound/D-glucose-binding protein from E. coli have been developed for fluorescence-based glucose and galactose monitoring.[18] While still largely in the research and development phase for routine tissue analysis, biosensors offer the potential for rapid, real-time, and highly sensitive detection of this compound.[19]
Conclusion
The choice of method for quantifying this compound in tissue samples depends on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation. Enzymatic assays are well-suited for high-throughput screening and routine analysis where moderate sensitivity is sufficient. HPLC provides a robust and reliable method with good sensitivity and the ability to analyze multiple sugars simultaneously. GC-MS offers the highest sensitivity and specificity, making it the gold standard for applications requiring precise and accurate quantification of low levels of this compound. The continued development of biosensor technologies may soon provide even more rapid and sensitive options for this compound analysis in various biological matrices.
References
- 1. HPLC Method for Analysis of Galactose on Primesep S2 Column | SIELC Technologies [sielc.com]
- 2. WSe2 nanosheets with peroxidase-mimetic activity and carbon dots based ratiometric fluorescent strategy for this compound sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of galactose-1-phosphate uridyltransferase activity in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Lactose / this compound - Enzymatic assay kit | LIBIOS [libios.fr]
- 10. d1kkimny8vk5e2.cloudfront.net [d1kkimny8vk5e2.cloudfront.net]
- 11. publicationslist.org [publicationslist.org]
- 12. Determination of galactose in human blood by high-performance liquid chromatography: comparison with an enzymatic method and application to the pharmacokinetic study of galactose in patients with liver dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biospectra.us [biospectra.us]
- 14. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 15. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Application of Biosensors in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
Application Notes: Utilizing D-Galactose to Enhance Oxidative Phosphorylation in Cell Culture
References
- 1. Remodeling of Oxidative Energy Metabolism by Galactose Improves Glucose Handling and Metabolic Switching in Human Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Circumventing the Crabtree effect: forcing oxidative phosphorylation (OXPHOS) via galactose medium increases sensitivity of HepG2 cells to the purine derivative kinetin riboside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Circumventing the Crabtree effect: forcing oxidative phosphorylation (OXPHOS) via galactose medium increases sensitivity of HepG2 cells to the purine derivative kinetin riboside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galactose Enhances Oxidative Metabolism and Reveals Mitochondrial Dysfunction in Human Primary Muscle Cells | PLOS One [journals.plos.org]
- 6. Galactose Enhances Oxidative Metabolism and Reveals Mitochondrial Dysfunction in Human Primary Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Employing D-Galactose in Studies of Diabetic Complications
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galactose, a reducing sugar, serves as a valuable and widely utilized agent for inducing models of accelerated aging and diabetic complications in preclinical research. Chronic administration of this compound mimics key pathological features of diabetes, primarily through the induction of oxidative stress and the formation of advanced glycation end products (AGEs).[1][2][3][4] This document provides detailed application notes and experimental protocols for leveraging this compound to model diabetic nephropathy, retinopathy, and neuropathy, offering a reliable platform for investigating disease pathogenesis and evaluating novel therapeutic interventions.
Mechanism of this compound-Induced Complications
The primary mechanisms by which this compound induces diabetic-like complications involve two interconnected pathways:
-
Oxidative Stress: Excess this compound is metabolized to galactitol, a reaction that consumes NADPH and reduces the capacity of glutathione reductase, a key antioxidant enzyme. This leads to an accumulation of reactive oxygen species (ROS), causing cellular damage.[3]
-
Advanced Glycation End Product (AGE) Formation: this compound, being a reducing sugar, readily reacts with the amino groups of proteins, lipids, and nucleic acids in a non-enzymatic process known as glycation.[3] This leads to the formation of irreversible AGEs, which can alter protein structure and function, and activate pro-inflammatory signaling pathways through their receptor (RAGE).
I. This compound-Induced Diabetic Nephropathy
Application Notes
This compound administration in rodents leads to renal damage that mirrors human diabetic nephropathy, including glomerular sclerosis, tubulointerstitial fibrosis, and albuminuria.[5] This model is suitable for studying the mechanisms of renal injury in diabetes and for screening potential therapeutic agents.
Quantitative Data
| Animal Model | This compound Dosage & Administration | Duration | Key Renal Biomarkers and Histopathological Findings | Reference |
| Male Wistar Rats | 150 mg/kg/day, subcutaneous injection | 10 weeks | Increased kidney index, elevated plasma and urine Na+ and Cr levels, increased Blood Urea Nitrogen (BUN). Histopathological changes include fibrosis and basal membrane thickness. | [1] |
| C57BL/6J Mice | 200 mg/kg/day, subcutaneous injection | 8 weeks | Significantly higher levels of BUN and serum creatinine (Scr). | [6] |
| Male Wistar Rats | This compound saline solution (150 mg/kg/day) was administered sc for ten weeks | 10 weeks | Increased kidney index and decreased plasma and urine Na+ and Cr levels, as well as BUN. | [1] |
Experimental Protocol
Objective: To induce a model of diabetic nephropathy in mice using this compound.
Materials:
-
8-week-old male C57BL/6J mice
-
This compound (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline
-
Animal handling and injection equipment
-
Metabolic cages for urine collection
-
Kits for measuring Blood Urea Nitrogen (BUN) and serum creatinine (Scr)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the mice into a control group and a this compound-treated group.
-
This compound Preparation: Prepare a solution of this compound in sterile saline at a concentration that allows for the administration of 200 mg/kg body weight in a reasonable volume (e.g., 100 µL).
-
Administration: Administer this compound (200 mg/kg) or an equivalent volume of saline (for the control group) via subcutaneous injection once daily for 8 consecutive weeks.
-
Monitoring: Monitor the body weight and general health of the animals weekly.
-
Sample Collection: At the end of the 8-week period, place the mice in metabolic cages for 24-hour urine collection to measure albuminuria. Collect blood samples via cardiac puncture under anesthesia for serum analysis. Euthanize the animals and harvest the kidneys for histopathological examination.
-
Biochemical Analysis: Measure serum levels of BUN and creatinine using commercially available kits.
-
Histopathology: Fix one kidney in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) staining to assess renal morphology, glomerular changes, and fibrosis.
II. This compound-Induced Diabetic Retinopathy
Application Notes
The galactose-fed rodent model is a well-established tool for studying the early stages of diabetic retinopathy.[7][8] It effectively reproduces key features such as pericyte loss, acellular capillary formation, and thickening of the retinal capillary basement membrane.[7][8] This model is particularly useful for investigating the pathogenesis of microvascular changes in the retina.
Quantitative Data
| Animal Model | This compound Dosage & Administration | Duration | Key Retinal Lesions | Reference |
| Nondiabetic Rats | Diet enriched with 30% or 50% galactose | Up to 2 years | Increased pericyte ghosts, acellular capillaries, capillary basement membrane thickening, dilated hypercellular capillaries. | [8] |
| Mice | 30% galactose diet | 21 months | Pericyte ghosts, microaneurysms, and retinal thickening. | [9] |
| Weanling Male Sprague-Dawley Rats | 50% this compound diet | 6, 18, and 24 months | Increased mean capillary basement membrane thickness, capillary density, and dilated channels. | [10] |
Experimental Protocol
Objective: To induce a model of diabetic retinopathy in rats through a galactose-enriched diet.
Materials:
-
Weanling male Sprague-Dawley rats
-
Standard laboratory chow
-
This compound powder
-
Diet mixing equipment
-
Ophthalmic examination tools (e.g., fundus camera)
-
Trypsin digestion reagents
-
Electron microscope
Procedure:
-
Diet Preparation: Prepare a diet containing 50% this compound by mixing this compound powder with standard powdered chow. Prepare a control diet with 50% starch instead of galactose.
-
Animal Grouping and Feeding: Randomly assign weanling rats to a control group (starch diet) and a galactosemic group (galactose diet). Provide the respective diets and water ad libitum for up to 24 months.
-
In-life Monitoring: Monitor body weight and food consumption regularly. Perform periodic ophthalmic examinations to assess for cataract formation and other ocular changes.
-
Tissue Harvesting: At predetermined time points (e.g., 6, 18, and 24 months), euthanize a subset of animals from each group.
-
Retinal Vascular Analysis:
-
Enucleate the eyes. For one eye, isolate the retina and perform trypsin digestion to prepare retinal vascular flat mounts. Quantify pericyte ghosts and acellular capillaries by light microscopy.
-
For the other eye, fix the posterior segment for transmission electron microscopy to measure capillary basement membrane thickness.
-
-
Data Analysis: Compare the quantitative measures of retinal vascular lesions between the galactose-fed and control groups.
III. This compound-Induced Diabetic Neuropathy and Cognitive Impairment
Application Notes
This compound administration is an effective method for modeling diabetic neuropathy and associated cognitive decline.[11][12] This model exhibits features such as memory and learning deficits, increased oxidative stress in the brain, and neurochemical alterations.[12][13][14] It is a valuable tool for investigating the mechanisms of neurodegeneration in diabetes and for testing neuroprotective compounds.
Quantitative Data
| Animal Model | This compound Dosage & Administration | Duration | Key Neurological and Cognitive Outcomes | Reference |
| Male Albino Wistar Rats | 60 mg/kg D-gal (intraperitoneal) + 200 mg/kg AlCl3 (oral) | 10 weeks | Obvious memory and learning deficits (Morris water maze), marked neuronal loss in the hippocampus, increased acetylcholinesterase (AChE) activity. | [11] |
| Male Adult Wistar Rats | 100 mg/kg D-gal, oral | 4-8 weeks | Cognitive impairments in open-field and radial maze tests. Increased levels of thiobarbituric acid reactive species (TBARS) and carbonyl group content in the prefrontal cortex and hippocampus. | [12][14] |
| C57BL/6J Mice | 200 mg/kg/day D-gal, subcutaneous | 60 days | Progressive deterioration of learning and memory capacity. | [15] |
Experimental Protocol
Objective: To induce a model of cognitive impairment in rats using oral this compound administration.
Materials:
-
Male adult Wistar rats (4 months old)
-
This compound
-
Oral gavage needles
-
Behavioral testing apparatus (e.g., open-field arena, radial arm maze)
-
Reagents for measuring oxidative stress markers (TBARS, carbonyl content)
-
Equipment for tissue homogenization and spectrophotometry
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize rats for one week and then divide them into control and this compound-treated groups.
-
This compound Administration: Administer this compound (100 mg/kg) dissolved in water via oral gavage once daily for 8 weeks. The control group receives an equivalent volume of water.
-
Behavioral Testing:
-
Open-Field Test: At weeks 4, 6, and 8, assess locomotor activity and anxiety-like behavior in an open-field arena.
-
Radial Arm Maze: At week 6, evaluate spatial learning and memory using a radial arm maze.
-
-
Tissue Collection: At the end of the 8-week period, euthanize the animals and dissect the prefrontal cortex and hippocampus.
-
Biochemical Analysis: Homogenize the brain tissues and measure the levels of TBARS and protein carbonyl content as markers of oxidative stress.
-
Data Analysis: Compare the behavioral performance and oxidative stress markers between the this compound-treated and control groups.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound induced oxidative stress pathway.
Caption: AGE formation and signaling pathway.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. D-(+)-Galactose-induced aging: A novel experimental model of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rodent models of diabetic nephropathy: their utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alginate Oligosaccharide Ameliorates this compound-Induced Kidney Aging in Mice through Activation of the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Update on animal models of diabetic retinopathy: from molecular approaches to mice and higher mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Animal Models of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. This compound and aluminium chloride induced rat model with cognitive impairments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral administration of this compound induces cognitive impairments and oxidative damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Modulating Recombinant Protein Glycosylation with D-Galactose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification of recombinant proteins, profoundly influencing their stability, efficacy, and safety. The precise control of glycan structures, particularly galactosylation, is a key objective in biopharmaceutical development to ensure product consistency and desired therapeutic function. Supplementing cell culture media with D-Galactose is a widely adopted and effective strategy to modulate the glycosylation profile of recombinant proteins, primarily by increasing the intracellular pool of UDP-Galactose, a crucial substrate for galactosyltransferases.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to modulate the glycosylation of recombinant proteins, with a focus on mammalian cell culture systems like Chinese Hamster Ovary (CHO) cells.
Scientific Background
N-linked glycosylation is a complex process occurring in the endoplasmic reticulum and Golgi apparatus. The addition of galactose residues to the terminal N-acetylglucosamine (GlcNAc) of glycan chains is catalyzed by β-1,4-galactosyltransferase (GalT). The availability of the nucleotide sugar donor, UDP-Galactose (UDP-Gal), is a rate-limiting factor for this reaction.[1]
By supplementing the cell culture medium with this compound, the intracellular UDP-Gal pool can be increased, thereby driving the galactosylation reaction towards the desired higher galactosylated glycoforms (G1 and G2).[1][2] This can subsequently enhance sialylation, as galactosylated structures are the primary substrates for sialyltransferases.[3] However, the response to this compound supplementation can be cell line-specific and is influenced by other factors such as the metabolic state of the cells and the presence of other media components like uridine and manganese.[1][4]
Signaling Pathway for this compound in Glycosylation
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. Model-based optimization of antibody galactosylation in CHO cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galactose supplementation enhance sialylation of recombinant Fc-fusion protein in CHO cell: an insight into the role of galactosylation in sialylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of cell culture media additives on IgG glycosylation produced in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing D-Galactose dosage for consistent aging phenotypes in rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing D-Galactose (D-Gal) to induce consistent aging phenotypes in rats.
Frequently Asked Questions (FAQs)
Q1: What is the most common this compound dosage and administration route to induce aging phenotypes in rats?
The most frequently reported dosage for inducing aging phenotypes in rats ranges from 50 mg/kg to 500 mg/kg of body weight, administered daily for 6 to 8 weeks. The most common administration routes are subcutaneous (s.c.) and intraperitoneal (i.p.) injections. Oral administration has also been used, though it may produce milder effects.[1][2][3]
Q2: What are the expected aging phenotypes after this compound administration?
This compound administration can induce a variety of age-related changes across multiple organ systems. These include:
-
Neurological: Cognitive decline, including learning and memory deficits, neuronal degeneration, and increased neuro-inflammation.[4][5]
-
Cardiovascular: Increased risk of cardiovascular disease, myocardial damage, and cardiac fibrosis.[4]
-
Hepatic: Liver damage due to its primary role in metabolizing this compound.[4]
-
Renal: Glomerular and tubular damage.[4]
-
Musculoskeletal: Muscle damage, indicated by increased serum levels of lactate dehydrogenase (LDH) and creatine kinase (CK).[6]
-
Cellular: Increased oxidative stress, accumulation of advanced glycation end products (AGEs), cellular senescence (positive for SA-β-gal staining), and apoptosis.[4][7]
Q3: How does this compound induce an aging phenotype?
Excess this compound is metabolized into aldose and hydroperoxide, which generates reactive oxygen species (ROS). This leads to a state of oxidative stress, where there is an imbalance between the production of ROS and the body's ability to counteract their harmful effects with antioxidants.[3][8] This oxidative stress, in turn, contributes to cellular damage, inflammation, and the formation of advanced glycation end products (AGEs), all of which are hallmarks of aging.[3][4][7]
Troubleshooting Guide
Problem 1: Inconsistent or lack of aging phenotypes after this compound treatment.
-
Possible Cause 1: Incorrect Dosage or Administration Route. The dose-response to this compound can be variable. Some studies have reported that high doses of this compound (e.g., 300 mg/kg, i.p.) failed to induce expected age-related neurobehavioral changes in young Wistar rats.[9][10]
-
Solution: Refer to the dosage tables below and consider performing a pilot study to determine the optimal dose for your specific rat strain and experimental goals. The route of administration is also critical; subcutaneous and intraperitoneal injections are generally more effective than oral administration.[2][11]
-
-
Possible Cause 2: Strain and Age of Rats. The response to this compound can vary between different rat strains and ages.[9]
-
Solution: Ensure you are using a rat strain and age group that has been previously validated for this model. If using a different strain, a dose-optimization study is highly recommended.
-
-
Possible Cause 3: Duration of Treatment. The development of consistent aging phenotypes typically requires chronic administration of this compound.
-
Solution: Most successful protocols involve daily administration for at least 6 to 8 weeks.[1] Shorter durations may not be sufficient to induce significant aging phenotypes.
-
Problem 2: High mortality rate in the experimental group.
-
Possible Cause: this compound Toxicity. While generally well-tolerated at appropriate doses, very high concentrations of this compound can be toxic.
-
Solution: Re-evaluate your dosage. If you are using a high dose, consider reducing it to a mid-range level (e.g., 100-250 mg/kg) and extending the duration of the treatment to achieve the desired aging phenotype with lower toxicity.
-
Problem 3: Behavioral tests are not showing expected cognitive decline.
-
Possible Cause 1: Timing of Behavioral Assessment. The manifestation of cognitive decline may take several weeks to become apparent.
-
Solution: Ensure that behavioral testing is conducted in the later stages of the this compound administration period (e.g., from week 6 onwards).
-
-
Possible Cause 2: Insufficient Oxidative Stress. The degree of cognitive impairment is often linked to the level of oxidative stress in the brain.[6]
-
Solution: In a subset of animals, measure biomarkers of oxidative stress in brain tissue (e.g., MDA levels, SOD activity) to confirm that the this compound administration is having the intended biochemical effect. If oxidative stress markers are low, consider increasing the this compound dosage or duration.
-
Data Presentation: this compound Dosage and Phenotypes
Table 1: Summary of this compound Dosages, Administration Routes, and Durations in Rats
| Dosage Range (mg/kg/day) | Administration Route | Duration (weeks) | Rat Strain | Reference |
| 60 | Intraperitoneal (i.p.) | 6 | Sprague-Dawley | [12] |
| 60 | Intraperitoneal (i.p.) | 10 | Wistar | [5] |
| 100 | Oral | 1, 2, 4, 6, or 8 | Wistar | [13] |
| 150 | Subcutaneous (s.c.) | 28 | Wistar | [14] |
| 150 | Not Specified | 8 | Wistar | [15] |
| 200 | Subcutaneous (s.c.) | 6 | Not Specified | [7] |
| 200 | Oral | 8 | Wistar | [16] |
| 200 & 500 | Oral | 6 | Wistar | [2] |
| 250 | Not Specified | 8 | Wistar | [17] |
| 300 | Intraperitoneal (i.p.) | 8 | Wistar | [9] |
| 500 | Not Specified | 6 | Not Specified | [6] |
Table 2: Key Aging Phenotypes and Associated Biomarkers
| Phenotype Category | Specific Phenotype | Key Biomarkers | Reference |
| Oxidative Stress | Increased oxidative damage | Increased Malondialdehyde (MDA), Protein Carbonyls (PCO), 8-hydroxy-2'-deoxyguanosine (8-OHdG); Decreased Superoxide Dismutase (SOD), Glutathione Peroxidase (GSH-Px) | [4][12][18] |
| Cellular Senescence | Accumulation of senescent cells | Positive Senescence-Associated β-galactosidase (SA-β-gal) staining; Increased p16, p21, p53 expression | [4][7] |
| Inflammation | Chronic low-grade inflammation | Increased Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β); Activation of NF-κB | [4][19] |
| Cognitive Decline | Impaired learning and memory | Poor performance in Morris Water Maze and other behavioral tests; Decreased Brain-Derived Neurotrophic Factor (BDNF) | [4][5][20] |
| Organ Damage | Damage to heart, liver, kidneys, brain | Histopathological changes; Increased serum markers of organ damage (e.g., AST, ALT, CK, LDH) | [2][4][6] |
Experimental Protocols
Protocol 1: Establishment of this compound-Induced Aging Model
-
Animal Selection: Use young adult male Wistar or Sprague-Dawley rats (e.g., 7-9 weeks old).
-
Acclimatization: Allow the animals to acclimatize to the laboratory conditions for at least one week before the start of the experiment.
-
Grouping: Randomly divide the animals into a control group and one or more this compound treated groups.
-
This compound Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration.
-
Administration: Administer this compound daily via subcutaneous or intraperitoneal injection at the chosen dosage (e.g., 150 mg/kg) for the specified duration (e.g., 8 weeks). The control group should receive an equivalent volume of saline.
-
Monitoring: Monitor the animals daily for any signs of distress or adverse effects. Record body weight weekly.
-
Phenotypic Assessment: At the end of the treatment period, perform behavioral tests to assess cognitive function. Subsequently, euthanize the animals and collect blood and tissues for biochemical and histopathological analysis.
Mandatory Visualizations
Caption: Experimental workflow for establishing a this compound-induced aging model in rats.
Caption: this compound-induced AGE-RAGE signaling pathway leading to oxidative stress and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound and aluminium chloride induced rat model with cognitive impairments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct signatures on d‐galactose‐induced aging and preventive/protective potency of two low‐dose vitamin D supplementation regimens on working memory, muscular damage, cardiac and cerebral oxidative stress, and SIRT1 and calstabin2 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Diosgenin alleviates this compound-induced oxidative stress in rats’ brain and liver targeting aging and apoptotic marker genes [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound High-Dose Administration Failed to Induce Accelerated Aging Changes in Neurogenesis, Anxiety, and Spatial Memory on Young Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of oxidative stress biomarkers in renal tissues of this compound induced, naturally aged and young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral administration of this compound induces cognitive impairments and oxidative damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronic this compound administration induces natural aging characteristics, in rat's brain and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
- 16. Evaluation of Acute and Chronic Effects of this compound on Memory and Learning in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound: a model of accelerated ageing sufficiently sensitive to reflect preventative efficacy of an antioxidant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. Chronic oral this compound intake provokes age-related changes in the rat prefrontal cortex | CoLab [colab.ws]
- 20. mdpi.com [mdpi.com]
challenges in the D-Galactose-induced aging model and potential solutions
Welcome to the technical support center for the D-galactose-induced aging model. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this widely used experimental model.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced aging?
A1: The this compound (D-gal) induced aging model mimics natural aging primarily through the induction of oxidative stress and chronic inflammation.[1] In the body, excess this compound is metabolized by galactose oxidase, which produces reactive oxygen species (ROS), including hydrogen peroxide.[2][3] This overproduction of ROS overwhelms the endogenous antioxidant defense systems, leading to oxidative damage to lipids, proteins, and DNA.[1][4]
Furthermore, this compound can react non-enzymatically with amino groups in proteins to form advanced glycation end products (AGEs).[1][2][5] The accumulation of AGEs and their interaction with the receptor for advanced glycation end products (RAGE) triggers inflammatory pathways, such as the NF-κB signaling cascade, leading to the release of pro-inflammatory cytokines like IL-6 and TNF-α.[5][6] This cascade of events contributes to cellular senescence, mitochondrial dysfunction, and the development of age-related pathologies observed in various organs.[5][7][8]
Q2: What are the key hallmarks of aging that the this compound model successfully recapitulates?
A2: The D-gal model effectively mimics several key features of natural aging, including:
-
Cognitive Decline: Impairments in learning and memory are consistently reported, often assessed using behavioral tests like the Morris water maze and Y-maze.[9][10][11]
-
Oxidative Stress: The model is characterized by an imbalance between pro-oxidants and antioxidants, with increased levels of malondialdehyde (MDA) and decreased activity of enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[4][12][13]
-
Inflammation: Elevated levels of pro-inflammatory markers such as TNF-α and IL-6 are commonly observed in the brain and other tissues.[6][14][15]
-
Cellular Senescence: Increased expression of senescence markers like senescence-associated β-galactosidase (SA-β-gal), p16, and p21 has been documented in various tissues.[5][12][16]
-
Mitochondrial Dysfunction: this compound treatment can lead to decreased mitochondrial membrane potential, reduced ATP production, and damage to mitochondrial DNA.[7][8][17]
-
Histopathological Changes: Age-related tissue damage, such as neuronal loss in the brain, fibrosis in the liver and heart, and tubular damage in the kidneys, has been observed.[5][12][16][18]
Q3: How does the this compound model compare to natural aging?
A3: Studies comparing the this compound-induced model with naturally aged animals have shown significant similarities. For instance, in beagle dogs, both models exhibited comparable increases in serum MDA, decreases in SOD and GSH-Px, and parallel histopathological features in organs like the liver, kidneys, and brain.[12] Both groups also showed similar changes in the expression of aging-associated factors in the hippocampus, including reduced proliferating cell nuclear antigen (PCNA) and increased p16 and p21 levels.[12] While it is an accelerated model and may not capture every nuance of the long-term natural aging process, it provides a reliable and time-efficient platform for studying age-related mechanisms and testing interventions.[1][12]
Troubleshooting Guide
Q4: My this compound-treated animals are not showing significant cognitive decline. What could be the issue?
A4: This is a common challenge that can stem from several factors in your experimental design.
-
Solution 1: Re-evaluate Dosage and Duration. The effect of this compound is dose- and duration-dependent.[9] While high doses might seem optimal, some studies report that moderate doses (e.g., 100-150 mg/kg) over a longer period (8 weeks or more) are more effective at inducing stable cognitive deficits.[2][9][19] Conversely, some studies have found that very high doses (e.g., 300 mg/kg) failed to induce the expected neurobehavioral changes in young rats.[20]
-
Solution 2: Check the Administration Route. The route of administration significantly impacts outcomes. Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are most common and generally produce more robust and consistent results compared to the oral route.[21][22] Oral administration can lead to variable bioavailability and may require longer treatment periods to manifest deficits.[21][23][24]
-
Solution 3: Consider the Animal Strain and Age. Different rodent strains exhibit varying sensitivities to this compound.[13] For example, a meta-analysis revealed that Swiss albino and Balb/c mice showed different magnitudes of change in oxidative stress markers.[13] The age of the animals at the start of the experiment is also critical; using juvenile or young adult animals is standard practice.
-
Solution 4: Refine Behavioral Testing Protocols. Ensure that behavioral tests are conducted under standardized conditions (e.g., lighting, noise levels) and that animals are properly habituated. Forgetting to account for potential motor impairments induced by this compound can confound the results of cognitive tests like the Morris water maze.[9][10] It is advisable to include a locomotor activity test to rule out motor deficits as a confounding factor.[9]
Q5: I am observing high variability in my oxidative stress and inflammatory markers between animals in the same group. How can I reduce this?
A5: High inter-animal variability can obscure true experimental effects.
-
Solution 1: Standardize this compound Preparation and Administration. Prepare the this compound solution fresh daily and ensure the dose is accurately calculated based on the most recent body weight of each animal. The timing of injections should be consistent each day.
-
Solution 2: Control for Environmental and Biological Factors. House animals under controlled conditions with a consistent light-dark cycle, temperature, and humidity. Ensure all animals have ad libitum access to the same batch of food and water. Stress can significantly impact inflammatory and oxidative states, so handle animals consistently and gently.
-
Solution 3: Increase Sample Size. If variability remains high despite standardization, a larger number of animals per group may be necessary to achieve sufficient statistical power. A meta-analysis of the D-gal model highlighted that studies with a small number of animals can produce imprecise results.[13]
-
Solution 4: Standardize Tissue Collection and Processing. The timing of sacrifice and the method of tissue collection and storage are critical. Snap-freeze tissue samples immediately in liquid nitrogen and store them at -80°C until analysis to prevent degradation of target molecules. Use consistent and validated assay kits and protocols for all samples.
Data & Protocols
Table 1: Recommended this compound Dosage and Administration Routes
This table summarizes common protocols used in the literature. The optimal choice depends on the specific research question, animal species, and desired endpoints.
| Animal Model | Administration Route | Dosage Range (mg/kg/day) | Typical Duration (weeks) | Key References |
| Mouse | Subcutaneous (s.c.) | 50 - 200 | 6 - 10 | [9][12] |
| Intraperitoneal (i.p.) | 100 - 300 | 6 - 8 | [19][25][26] | |
| Oral (p.o.) | 100 - 200 | 6 - 8 | [24] | |
| Rat | Intraperitoneal (i.p.) | 150 - 300 | 7 - 8 | [19][27] |
| Subcutaneous (s.c.) | 50 - 120 | 6 - 8 | [16] | |
| Oral (p.o.) | 100 - 200 | 6 - 8 | [22][24] | |
| Beagle Dog | Subcutaneous (s.c.) | 50 | 12 | [12] |
Table 2: Key Biomarkers for Model Validation
This table outlines common biomarkers used to confirm the establishment of the aging phenotype.
| Category | Biomarker | Expected Change | Typical Assay Method | Key References |
| Oxidative Stress | Malondialdehyde (MDA) | ▲ Increase | TBARS Assay | [12][13][14] |
| Superoxide Dismutase (SOD) | ▼ Decrease | Colorimetric/Enzymatic Assay | [4][12][13] | |
| Glutathione Peroxidase (GSH-Px) | ▼ Decrease | Colorimetric/Enzymatic Assay | [12][13] | |
| Inflammation | TNF-α | ▲ Increase | ELISA, Western Blot | [6][14][15] |
| IL-6 | ▲ Increase | ELISA, Western Blot | [6][14][15] | |
| NF-κB (nuclear translocation) | ▲ Increase | Western Blot, IHC | [5][6] | |
| Cellular Senescence | SA-β-galactosidase | ▲ Increase | Histochemical Staining | [5][16] |
| p16 / p21 | ▲ Increase | Western Blot, IHC, RT-qPCR | [5][12] | |
| Mitochondrial Function | ATP Levels | ▼ Decrease | Luciferase-based Assay | [8][17] |
| Mitochondrial Membrane Potential | ▼ Decrease | Fluorescent Dyes (e.g., JC-1) | [8][17] | |
| Cognition | Spatial Memory | ▼ Decrease | Morris Water Maze, Y-Maze | [9][10] |
Experimental Protocol: this compound Administration & Behavioral Testing
1. Animal Preparation:
-
Use 8-week-old male C57BL/6J mice.[26]
-
Acclimatize animals for at least one week before the experiment begins.
-
House animals in a controlled environment (12h light/dark cycle, 22±2°C) with free access to standard chow and water.
2. This compound Administration (Subcutaneous):
-
Prepare a this compound solution (e.g., 1 g in 10 mL of 0.9% sterile saline for a 100 mg/mL stock).
-
Administer this compound via subcutaneous injection at a dose of 125 mg/kg body weight, once daily for 8 consecutive weeks.[13]
-
The control group should receive an equivalent volume of sterile saline.
-
Monitor animal weight and general health status regularly.
3. Behavioral Assessment (Morris Water Maze):
-
Perform the Morris Water Maze (MWM) test during the final week of this compound treatment to assess spatial learning and memory.[10]
-
Apparatus: A circular pool (e.g., 120 cm diameter) filled with opaque water (22±1°C) containing a hidden platform submerged 1 cm below the surface.
-
Acquisition Phase (5 days): Conduct 4 trials per day for each mouse. For each trial, gently place the mouse into the water facing the pool wall from one of four randomized starting positions. Allow the mouse to swim for a maximum of 60 seconds to find the platform. If it fails, guide it to the platform and allow it to remain there for 15 seconds. Record the escape latency (time to find the platform).[10]
-
Probe Trial (Day 6): Remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.[11]
4. Tissue Collection and Analysis:
-
Following the final behavioral test, euthanize the animals according to approved ethical protocols.
-
Rapidly dissect tissues of interest (e.g., hippocampus, cortex, liver).
-
For biochemical analysis (e.g., MDA, SOD assays), immediately snap-freeze tissues in liquid nitrogen and store at -80°C.
-
For histological analysis, fix tissues in 4% paraformaldehyde.[15]
Visualizations
Signaling Pathways in this compound-Induced Aging
Caption: Core mechanisms of this compound-induced premature aging.
Experimental Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. D-(+)-Galactose-induced aging: A novel experimental model of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-(+)-Galactose-induced aging: A novel experimental model of erectile dysfunction | PLOS One [journals.plos.org]
- 4. Distinct signatures on d‐galactose‐induced aging and preventive/protective potency of two low‐dose vitamin D supplementation regimens on working memory, muscular damage, cardiac and cerebral oxidative stress, and SIRT1 and calstabin2 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ursolic acid attenuates this compound-induced inflammatory response in mouse prefrontal cortex through inhibiting AGEs/RAGE/NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound toxicity in mice is associated with mitochondrial dysfunction: protecting effects of mitochondrial nutrient R-alpha-lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Brain Senescence Caused by Elevated Levels of Reactive Metabolite Methylglyoxal on this compound-Induced Aging Mice [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. This compound-induced brain ageing model: A systematic review and meta-analysis on cognitive outcomes and oxidative stress indices | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | The protective effect of PL 1-3 on this compound-induced aging mice [frontiersin.org]
- 16. D‐galactose‐induced cardiac ageing: A review of model establishment and potential interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound-induced oxidative stress and mitochondrial dysfunction in the cochlear basilar membrane: an in vitro aging model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Chronic this compound Accelerates Aging-Like Decline in Aerobic Capacity and Cognitive Function Through Inflammation and Oxidative Stress in Central and Peripheral Tissues | Sciety Labs (Experimental) [labs.sciety.org]
- 20. This compound High-Dose Administration Failed to Induce Accelerated Aging Changes in Neurogenesis, Anxiety, and Spatial Memory on Young Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oamjms.eu [oamjms.eu]
- 22. Evaluation of Acute and Chronic Effects of this compound on Memory and Learning in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chronic Oral this compound Induces Oxidative Stress but Not Overt Organ Dysfunction in Male Wistar Rats | MDPI [mdpi.com]
- 24. Oral administration of this compound induces cognitive impairments and oxidative damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound Effectiveness in Modeling Aging and Therapeutic Antioxidant Treatment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Optimizing a Male Reproductive Aging Mouse Model by this compound Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Aging Parameters of the Accelerated Aging Procedure through this compound Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating off-target effects of D-Galactose in long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing D-Galactose in long-term studies, particularly in the context of creating animal models of aging.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed in long-term this compound administration?
Long-term administration of this compound, commonly used to induce accelerated aging models, can lead to several off-target effects that may confound experimental results. The primary effects are rooted in increased oxidative stress and chronic inflammation.[1][2][3][4] Key molecular and cellular changes include:
-
Increased Oxidative Stress: this compound metabolism can lead to an overproduction of reactive oxygen species (ROS) and advanced glycation end products (AGEs).[2][4][5] This overwhelms the endogenous antioxidant defense systems.
-
Chronic Inflammation: The accumulation of AGEs can activate the Receptor for Advanced Glycation End Products (RAGE), triggering inflammatory signaling pathways such as NF-κB.[1][6] This results in the upregulation of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6][7]
-
Cellular Senescence and Apoptosis: this compound can induce cellular senescence, marked by increased activity of senescence-associated β-galactosidase (SA-β-gal) and upregulation of tumor suppressor pathways like p53/p16 and p53-p21.[8] It can also promote apoptosis, or programmed cell death.[1]
-
Organ-Specific Damage: Off-target effects can manifest in various organs, leading to neurotoxicity and cognitive impairment in the brain, cardiac hypertrophy and dysfunction, as well as liver and kidney damage.[1][9][10][11][12]
Q2: How can I mitigate the oxidative stress induced by this compound?
The most common strategy to counteract this compound-induced oxidative stress is the co-administration of antioxidant compounds. These agents can help neutralize ROS and bolster the endogenous antioxidant defenses.
-
Antioxidant Supplementation: Numerous studies have demonstrated the efficacy of various antioxidants in mitigating this compound's effects. These include:
-
Ascorbic Acid (Vitamin C): Helps in reducing oxidative damage and improving hippocampal neurogenesis.[10]
-
Quercetin: A flavonoid that can increase superoxide dismutase (SOD) activity and decrease malondialdehyde (MDA) levels, a marker of lipid peroxidation.[9]
-
Diosgenin: Upregulates antioxidant enzymes like glutathione peroxidase-1 (GPx-1) and superoxide dismutase-1 (SOD-1).[2]
-
Curcumin and Hesperetin: These polyphenolic compounds can up-regulate the expression of antioxidant enzymes.[13]
-
Leonurine: Activates the Nrf2 signaling pathway, a key regulator of antioxidant responses.[11]
-
Grape Seed Polyphenols: Can prevent tissue aging and beneficially modulate the inflammatory response.[14]
-
Q3: What are the common routes of administration and dosages for this compound to induce an aging phenotype?
The route and dosage of this compound are critical factors in successfully inducing an aging model while minimizing acute toxicity.
-
Routes of Administration: The most common methods are subcutaneous (s.c.) and intraperitoneal (i.p.) injections.[12] Oral administration in drinking water is also used, though it may produce milder effects.[12]
-
Dosage Range: Dosages typically range from 50 mg/kg to 500 mg/kg of body weight per day.[8][15] The duration of administration is usually between 6 to 10 weeks to establish a chronic aging phenotype.[5][8] It is crucial to titrate the dose for your specific animal model and research question, as high doses can lead to significant organ damage unrelated to the aging process.[16][17]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High mortality rate in the this compound treated group. | This compound dose is too high, leading to acute toxicity. | 1. Review the literature for appropriate dosage ranges for your specific animal strain and age.[17] 2. Consider reducing the this compound concentration. 3. Switch to a less invasive administration route, such as oral, which may have milder systemic effects.[12] |
| Inconsistent or weak aging phenotype. | 1. this compound dose is too low. 2. Duration of administration is insufficient. 3. Animal strain is less susceptible. | 1. Gradually increase the this compound dose, monitoring for signs of toxicity. 2. Extend the duration of the study; aging phenotypes can take 6-8 weeks or longer to develop.[5][8] 3. Ensure consistent daily administration. 4. Review literature for strain-specific responses to this compound.[5] |
| Significant organ damage not representative of natural aging. | Off-target inflammatory and oxidative damage. | 1. Co-administer a broad-spectrum antioxidant or anti-inflammatory agent (see FAQ 2).[2][9][10][11][13] 2. Consider a milder this compound administration protocol (lower dose or oral route).[12][14] 3. Perform histological analysis of key organs (liver, kidney, heart, brain) to characterize the damage.[12] |
| High variability in behavioral or biochemical readouts. | Inconsistent this compound administration or individual animal differences. | 1. Ensure precise and consistent dosing for each animal. 2. Increase the sample size (n) per group to improve statistical power. 3. Acclimatize animals properly before behavioral testing. 4. Standardize all experimental procedures, including time of day for injections and measurements. |
Quantitative Data Summary
Table 1: this compound Dosage and Administration in Rodent Aging Models
| Animal Model | This compound Dose (mg/kg/day) | Route of Administration | Duration | Observed Effects | Reference |
| C57BL/6J Mice | 150 | Subcutaneous | 10 weeks | Reduced hippocampal neurogenesis, cognitive deficits | [10] |
| Kunming Mice | 50 | Intraperitoneal | Not specified | Oxidative impairment, Ca2+ homeostasis disruption | [9] |
| Wistar Rats | 250 | Intraperitoneal | 8 weeks | Decreased plasma FRAP, altered inflammatory signaling | [14] |
| Sprague-Dawley Rats | 60 - 150 | Subcutaneous/Intraperitoneal | 6 - 10 weeks | Cardiac hypertrophy, inflammation, and senescence | [8] |
| Wistar Rats | 200 / 500 | Oral | 6 weeks | Oxidative stress in liver, kidney, and heart | [12] |
Table 2: Examples of Mitigating Agents and Their Effects
| Mitigating Agent | Dose | Animal Model | Key Findings | Reference |
| Ascorbic Acid | 150 mg/kg/day | C57BL/6 Mice | Prevented reduced hippocampal neurogenesis | [10] |
| Quercetin | 5 and 10 mg/kg/day | Kunming Mice | Increased SOD activity, decreased MDA levels | [9] |
| Diosgenin | 20 and 40 mg/kg/day | Rats | Upregulated GPx-1, SOD-1, and GST-α | [2] |
| Curcumin & Hesperetin | 50 mg/kg/day (each) | Rats | Ameliorated cognitive impairment, suppressed apoptosis | [13] |
| Leonurine | Not specified | Mice | Activated Nrf2 signaling pathway, improved hepatic function | [11] |
| Grape Seed Polyphenols | 100 mg/kg/day | Wistar Rats | Prevented tissue aging, modulated inflammatory response | [14] |
Experimental Protocols
Protocol 1: Induction of an Accelerated Aging Model in Mice
-
Animal Model: C57BL/6 mice, 5 weeks old.[10]
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
This compound Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., 150 mg/kg body weight).[10] Prepare fresh daily.
-
Administration: Administer the this compound solution subcutaneously once daily for 8-10 weeks.[10] Control animals should receive an equivalent volume of saline.
-
Monitoring: Monitor animal body weight and general health status regularly.
-
Mitigation (Optional): If testing a mitigating agent, begin co-administration at a predetermined time point. For example, after 6 weeks of this compound treatment, begin daily oral gavage of the test compound (e.g., Ascorbic Acid at 150 mg/kg) for the remaining 4 weeks.[10]
-
Endpoint Analysis: At the end of the study period, perform behavioral tests (e.g., Morris water maze) followed by tissue collection for biochemical (e.g., ELISA for cytokines, activity assays for antioxidant enzymes) and histological analysis.
Protocol 2: Assessment of Oxidative Stress Markers
-
Tissue Preparation: Homogenize brain, liver, or heart tissue in appropriate lysis buffer on ice. Centrifuge the homogenate to collect the supernatant.
-
Malondialdehyde (MDA) Assay: Measure lipid peroxidation by quantifying MDA levels using a commercially available kit based on the thiobarbituric acid reactive substances (TBARS) method.
-
Superoxide Dismutase (SOD) Activity Assay: Determine SOD activity using a commercial kit, which typically measures the inhibition of a chromogen reduction reaction.
-
Glutathione Peroxidase (GPx) Activity Assay: Measure GPx activity using a commercial kit that monitors the rate of NADPH oxidation.
-
Protein Quantification: Determine the total protein concentration of the tissue lysates using a BCA or Bradford assay to normalize the results of the oxidative stress markers.
Visualizations
Caption: this compound off-target signaling cascade.
Caption: Experimental workflow for mitigation.
Caption: Troubleshooting decision tree.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Diosgenin alleviates this compound-induced oxidative stress in rats’ brain and liver targeting aging and apoptotic marker genes [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. This compound Effectiveness in Modeling Aging and Therapeutic Antioxidant Treatment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Brain Senescence Caused by Elevated Levels of Reactive Metabolite Methylglyoxal on this compound-Induced Aging Mice [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of d‐galactose‐induced ageing on the heart and its potential interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quercetin reverses this compound induced neurotoxicity in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ascorbic Acid Mitigates this compound-Induced Brain Aging by Increasing Hippocampal Neurogenesis and Improving Memory Function [mdpi.com]
- 11. Leonurine ameliorates this compound-induced aging in mice through activation of the Nrf2 signalling pathway | Aging [aging-us.com]
- 12. mdpi.com [mdpi.com]
- 13. Curcumin and hesperetin attenuate this compound-induced brain senescence in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: a model of accelerated ageing sufficiently sensitive to reflect preventative efficacy of an antioxidant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. COP-22 Alleviates this compound–Induced Brain Aging by Attenuating Oxidative Stress, Inflammation, and Apoptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound High-Dose Administration Failed to Induce Accelerated Aging Changes in Neurogenesis, Anxiety, and Spatial Memory on Young Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
improving the reproducibility of D-Galactose-induced senescence experiments
Welcome to the technical support center for D-Galactose (D-Gal)-induced senescence experiments. This resource is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility and success of their studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of this compound and incubation time to induce senescence?
The optimal concentration of this compound and the required incubation time are highly dependent on the cell type being used. There is no single universal protocol, and it is crucial to determine these parameters empirically for your specific cell line.[1]
For example, a concentration of 222 mM D-Gal for 8 days was found to be optimal for inducing senescence in C6 glioblastoma cells.[1] In contrast, for human bone marrow-derived mesenchymal stem cells (hBMSCs), 20 g/L was chosen as the optimal concentration.[2][3] For human dental pulp cells, 10 g/L of this compound effectively induced aging phenotypes.[4] In some studies, a 48-hour treatment window is a well-established timeframe for triggering senescence in vitro.[5]
Key takeaway: Always perform a dose-response and time-course experiment to identify the ideal conditions for your specific cell model. Start with concentrations and durations reported for similar cell types and assess senescence markers.
2. What are the key signaling pathways activated in this compound-induced senescence?
This compound induces cellular senescence through several interconnected signaling pathways, primarily revolving around the induction of oxidative stress.
-
Oxidative Stress and Advanced Glycation End Products (AGEs): Excess this compound is metabolized, leading to the production of reactive oxygen species (ROS).[6][7][8] this compound can also react non-enzymatically with proteins to form AGEs, which further contribute to oxidative stress and cellular dysfunction by interacting with their receptor (RAGE).[6][7]
-
p53/p21 Pathway: Increased oxidative stress can lead to DNA damage, activating the p53 tumor suppressor pathway. Activated p53 then upregulates the expression of p21, a cyclin-dependent kinase inhibitor that enforces cell cycle arrest, a key feature of senescence.[6][9]
-
YAP-CDK6 Pathway: In some cell types, such as glioblastoma cells, this compound has been shown to inactivate the YAP-CDK6 signaling pathway, leading to the upregulation of senescence-associated genes like p16, p53, and NF-κB.[1][10]
-
NF-κB Pathway: The accumulation of AGEs can activate the NF-κB signaling pathway, which promotes the expression of pro-inflammatory cytokines, contributing to the Senescence-Associated Secretory Phenotype (SASP).[6][11]
3. How can I confirm that my cells have become senescent after this compound treatment?
Confirmation of cellular senescence requires the assessment of multiple markers. Relying on a single marker is not sufficient. Key characteristics of senescent cells include:
-
Morphological Changes: Senescent cells typically become enlarged, flattened, and may exhibit increased granularity.[1]
-
Senescence-Associated β-Galactosidase (SA-β-gal) Activity: This is the most widely used biomarker for senescent cells.[1] SA-β-gal activity is detectable at pH 6.0 in senescent cells due to increased lysosomal mass.[12]
-
Cell Cycle Arrest: Senescent cells are characterized by an irreversible cell cycle arrest, which can be assessed by the absence of proliferation markers like Ki-67 or BrdU incorporation.
-
Upregulation of Senescence-Associated Genes and Proteins: Western blotting or qPCR can be used to detect increased expression of cell cycle inhibitors such as p16, p21, and p53.[1][6][13]
-
Formation of Senescence-Associated Heterochromatin Foci (SAHF): These are distinct heterochromatic structures in the nuclei of some senescent cells that can be visualized by DAPI staining.
Troubleshooting Guides
SA-β-Galactosidase Staining
| Problem | Possible Cause | Solution |
| No or weak blue staining in senescent cells | Incorrect pH of the staining solution. | The pH of the staining solution must be strictly maintained at 6.0.[14][15] Prepare fresh staining solution and verify the pH before use.[14] For some cell types, a slightly lower pH (between 5.0 and 6.0) might improve staining intensity.[16] |
| Insufficient incubation time. | While some blue color may be visible within 2 hours, maximal staining is generally achieved after 12-16 hours of incubation at 37°C in a dry incubator (not a CO2 incubator).[14][16][17] | |
| Inactive X-Gal solution. | Ensure the X-Gal solution is properly prepared and stored. The solvent, DMF, can expire, affecting X-Gal solubility.[18] | |
| False positive staining in control cells | Over-confluent cell culture. | Avoid letting cells become over-confluent, as this can sometimes lead to false positive SA-β-gal staining.[12] |
| Endogenous lysosomal β-galactosidase activity. | The acidic pH of the staining solution (pH 6.0) is intended to minimize staining from endogenous lysosomal β-galactosidase, which is active at a more acidic pH (around 4.0).[16] Ensure the pH is not too low. | |
| Presence of crystals on the plate | Undissolved X-Gal. | Warm all solutions to 37°C before mixing and adding to the cells.[18] Ensure the X-Gal is fully dissolved. If crystals appear, they can be dissolved with a 50% DMSO and water solution after removing the staining solution and washing with PBS.[18] |
ROS Detection
| Problem | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of cells or media components. | Include an unstained control to assess background fluorescence. Use a fluorescence-free medium during the assay if possible. |
| Probe concentration is too high. | Optimize the concentration of the ROS detection probe to minimize background signal while maintaining sensitivity. | |
| Inconsistent results | Variability in cell health and density. | Ensure consistent cell seeding density and that cells are healthy and in the logarithmic growth phase before inducing senescence. |
| Photobleaching of the fluorescent probe. | Minimize exposure of stained cells to light. Use an anti-fade mounting medium if performing microscopy. | |
| Probe reacts with components other than ROS. | Be aware of the specificity of your chosen ROS probe. Some probes can be auto-oxidized or react with other cellular components.[19] |
Western Blotting for Senescence Markers (p53, p21, p16)
| Problem | Possible Cause | Solution |
| No or weak protein bands | Insufficient protein loading. | Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane. |
| Poor antibody quality or incorrect dilution. | Use a validated antibody for your target protein and optimize the antibody dilution. Include a positive control if available. | |
| Inefficient protein transfer. | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary. | |
| Non-specific bands | Antibody cross-reactivity. | Use a more specific primary antibody. Optimize blocking conditions (e.g., increase blocking time, change blocking agent). |
| High antibody concentration. | Reduce the concentration of the primary and/or secondary antibody. | |
| Inconsistent expression levels | Variability in the induction of senescence. | Ensure consistent this compound treatment conditions (concentration, duration, cell density). |
| Passage number of cells. | Use cells within a consistent and low passage number range, as protein expression can change with extensive passaging. |
Data Summary Tables
Table 1: In Vitro this compound-Induced Senescence Models
| Cell Type | This compound Concentration | Duration | Key Senescence Markers Observed | Reference |
| Glioblastoma cells (C6, U87MG) | 222 mM | 8 days | ↑SA-β-gal, ↓Lamin B1, ↑p16, ↑p53, ↑NF-κB | [1] |
| Human Bone Marrow-Derived Mesenchymal Stem Cells (hBMSCs) | 20 g/L | 24 hours | ↑p21, ↑p53, ↓MMP | [3] |
| Human Dental Pulp Cells (HDPCs) | 10 g/L | 72 hours | ↓Proliferation, ↑SA-β-gal, ↑p16, ↑p21 | [4] |
| Human Astrocytic CRT cells | 50 g/L | 72 hours | ↓Viability, ↑SA-β-gal, ↑p16, ↑p21, ↑p53 | [20] |
| Rat Intestinal Epithelial Cells (IEC-6) | Various (up to 30 mg/mL) | 48 hours | ↓Viability, ↑SA-β-gal, ↑MDA, ↓SOD, CAT, GSH-Px | [5] |
| Neural Stem Cells (NSCs) | 10-30 µM | 24 hours | ↓Cell survival, ↑SA-β-gal, ↑NO production | [21] |
Table 2: In Vivo this compound-Induced Aging Models
| Animal Model | This compound Dose | Route of Administration | Duration | Key Aging Phenotypes Observed | Reference |
| Wistar rats | 60 mg/kg/day | Intraperitoneal (IP) | 6 weeks | ↑AGE protein level in heart | [6] |
| Sprague-Dawley rats | 150 mg/kg/day | Intraperitoneal (IP) | 8 weeks | ↑SA-β-gal staining, ↑p21 in heart | [6] |
| C57BL/6J mice | 50 mg/kg/day | Subcutaneous (SC) | 8 weeks | ↑p53, ↑p21 in heart | [6] |
| Wistar rats | 300 mg/kg/day | Intraperitoneal (IP) | 8 weeks | No significant neurobehavioral alterations | [22] |
| Wistar rats | 150 mg/kg/day | Not specified | 28 weeks | To study skeletal muscle metabolism | [23] |
Experimental Protocols
Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Cell Seeding: Seed cells in a 6-well plate or 35-mm dish and culture for 2-3 days.[16]
-
Washing: Wash cells twice with phosphate-buffered saline (PBS).[16]
-
Fixation: Fix cells with 4% formaldehyde in PBS for 3-5 minutes at room temperature.[16]
-
Washing: Wash cells twice with PBS.[16]
-
Staining: Add the SA-β-gal staining solution to each well. The staining solution should contain X-gal, potassium ferrocyanide, potassium ferricyanide, NaCl, and MgCl2 in a citric acid/sodium phosphate buffer at pH 6.0.[12]
-
Incubation: Incubate the cells at 37°C in a dry incubator (not in a CO2 incubator) for 12-16 hours.[14][16][17] Protect the plates from light.
-
Visualization: Observe the cells under a microscope for the development of a blue color in the cytoplasm of senescent cells.
-
Quantification: Count the number of blue-stained cells and the total number of cells in several random fields to determine the percentage of SA-β-gal positive cells.
Protocol: Reactive Oxygen Species (ROS) Detection using Dihydroethidium (DHE)
-
Cell Preparation: After this compound treatment, wash the cells with warm PBS.
-
Probe Incubation: Incubate the cells with DHE staining solution (typically 5-10 µM in serum-free medium) for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with PBS to remove excess probe.
-
Analysis: Immediately analyze the cells using a fluorescence microscope or flow cytometer. For microscopy, use an excitation wavelength of ~518 nm and an emission wavelength of ~606 nm. For flow cytometry, use the appropriate laser and filter combination (e.g., PE channel).
-
Controls: Include an unstained control for background fluorescence and a positive control (e.g., cells treated with a known ROS inducer like H2O2) to ensure the assay is working correctly.
Protocol: Western Blotting for p21 and p53
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21 and p53 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: A generalized workflow for inducing and confirming cellular senescence using this compound.
Caption: Key signaling pathways involved in this compound-mediated cellular senescence.
References
- 1. This compound induces senescence of glioblastoma cells through YAP-CDK6 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metformin Ameliorates this compound-Induced Senescent Human Bone Marrow-Derived Mesenchymal Stem Cells by Enhancing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound Induction on Aging Characteristics of the Human Dental Pulp Cell Culture Model: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of d‐galactose‐induced ageing on the heart and its potential interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. Inhibition of the P53/P21 Pathway Attenuates the Effects of Senescent Nucleus Pulposus Cell‐Derived Exosomes on the Senescence of Nucleus Pulposus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces senescence of glioblastoma cells through YAP-CDK6 pathway | Aging [aging-us.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Colorimetric Detection of Senescence-Associated β Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. telomer.com.tr [telomer.com.tr]
- 18. What do I do if I see crystals under the microscope using the Senescence β-Galactosidase Staining Kit #9860? | Cell Signaling Technology [cellsignal.com]
- 19. ROS, Cell Senescence, and Novel Molecular Mechanisms in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound induces astrocytic aging and contributes to astrocytoma progression and chemoresistance via cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Induces Senescence in Adult Mouse Neural Stem Cells by Imbalanced Oxidant and Antioxidant Activity and Differential Expression of Specific Hub Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
troubleshooting unexpected cellular responses to D-Galactose treatment
Welcome to the technical support center for researchers utilizing D-Galactose in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected cellular responses and common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common questions and issues that may arise during your experiments with this compound.
1. Why am I not observing the expected senescent phenotype in my cells after this compound treatment?
Several factors can contribute to a lack of a senescent phenotype. Please consider the following:
-
Cell-Type Specificity: The response to this compound is highly cell-type dependent. Some cell lines may be resistant or require different concentrations and incubation times to induce senescence.[1] For instance, while this compound can induce senescence in astrocytes and glioblastoma cells, it may not have the same effect on cell lines like SH-SY5Y.[1]
-
Concentration and Duration of Treatment: The concentration of this compound is critical. High concentrations (e.g., above 30 g/L or 167 mM) can lead to cytotoxicity and cell death rather than senescence in some malignant cell lines.[1][2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line. Treatment duration is also a key parameter, with some protocols requiring incubation for several days.[1]
-
Osmotic Stress Control: High concentrations of this compound can induce osmotic stress, which itself can trigger cellular responses independent of this compound's metabolic effects. It is recommended to include an osmotic control, such as mannitol, at the same concentration as this compound to distinguish between osmotic and specific effects.[3]
-
Cell Culture Conditions: Ensure your cells are healthy and not overly confluent before treatment. Overcrowded cells can lead to artifacts in senescence assays.[4]
2. My Senescence-Associated β-Galactosidase (SA-β-gal) staining is not working or giving ambiguous results. How can I troubleshoot this?
Inconsistent SA-β-gal staining is a common issue. Here are some critical points to check:
-
pH of the Staining Solution: The pH of the SA-β-gal staining solution is crucial and should be strictly maintained at 6.0.[4][5] Deviations from this pH can lead to false-positive or false-negative results. Endogenous lysosomal β-galactosidase activity can be detected at a lower pH (around 4.0), so it is essential to use the correct pH to specifically detect senescence-associated activity.[5]
-
Freshness of Reagents: Always prepare the staining solution fresh.[4] The X-gal solution, in particular, can degrade over time.
-
Fixation: The fixation step is critical. While 4% paraformaldehyde is commonly used, the duration and temperature can affect the enzyme's activity.[6] Over-fixation can inactivate the β-galactosidase enzyme.[6]
-
Incubation Conditions: Incubate the cells at 37°C in a dry incubator, not a CO2 incubator, as the CO2 can alter the pH of the staining solution.[4][7] Staining can take anywhere from a few hours to overnight to develop.[5][8]
-
Cell Confluency: Avoid high cell confluency, as this can lead to false-positive staining.[4][8]
3. I am observing significant cell death instead of senescence. Is this expected?
While this compound is often used to induce senescence, at high concentrations it can induce cell death. The type of cell death can also be unexpected:
-
Necroptosis vs. Apoptosis: High concentrations of this compound have been shown to induce necroptotic cell death in some cancer cell lines, such as neuroblastoma cells.[9][10] This is a form of programmed necrosis and is distinct from apoptosis. Key indicators of necroptosis include early lactate dehydrogenase (LDH) leakage.[9][10]
-
Lack of Apoptosis Markers: In some cases of this compound-induced cell death, you may not observe an increase in common apoptosis markers like cleaved caspase-3.[1][10] This could indicate that a non-apoptotic cell death pathway is being activated.
4. My results for autophagy induction are inconsistent after this compound treatment. How can I clarify my findings?
This compound can disturb autophagic flux.[1][3] Interpreting autophagy experiments requires careful controls:
-
Measuring Autophagic Flux: An increase in the autophagosome marker LC3-II can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes.[11][12] To distinguish between these possibilities, it is essential to measure autophagic flux. This is done by treating cells with this compound in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine.[11][13] An accumulation of LC3-II in the presence of the inhibitor indicates an increase in autophagic flux.
-
Western Blot Interpretation: When performing Western blots for LC3, be aware that LC3-II is more sensitive to detection than LC3-I.[12] Therefore, directly comparing the ratio of LC3-II to LC3-I may not be accurate. It is often more reliable to compare the levels of LC3-II between different treatment groups.[12]
Quantitative Data Summary
The following tables summarize typical experimental parameters for this compound treatment. Note that these are starting points, and optimization for your specific cell line is crucial.
Table 1: this compound Concentration and Treatment Duration for Inducing Senescence
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Glioblastoma (C6, U87MG) | 222 mM | 7-9 days | Increased SA-β-gal staining, decreased proliferation | [1] |
| Astrocytes | 55 mM | Not specified | Senescence | [1] |
| Lens Epithelium Cells | 125 mM | Not specified | Senescence | [1] |
| Neural Stem Cells | 10-30 µM | 24 hours | Decreased cell survival, increased SA-β-gal staining | [14][15] |
| Granulosa Cells | 45 mg/mL | 24 hours | Decreased cell viability, increased SA-β-gal staining | [16] |
Table 2: this compound Concentration Leading to Decreased Cell Viability
| Cell Line | This compound Concentration | Treatment Duration | Assay | Reference |
| Neuro2a (N2a), SH-SY5Y, PC-3, HepG2 | >30 g/L | 24 hours | MTT | [2][9] |
| Astrocytic CRT cells | 40-60 g/L | 72 hours | Not specified | [17] |
| PC12 cells | Not specified | Not specified | Not specified | [18] |
Experimental Protocols
Below are detailed methodologies for key experiments commonly performed when studying the effects of this compound.
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and may need optimization.
-
Materials:
-
Cells of interest
-
This compound solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control group.
-
2. Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is adapted from standard procedures.[5][8]
-
Materials:
-
Cells cultured in 6-well plates or on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Staining solution (prepare fresh):
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
-
-
Procedure:
-
Wash cells twice with PBS.
-
Fix cells with the fixation solution for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add the SA-β-gal staining solution to each well, ensuring the cells are completely covered.
-
Incubate the plate at 37°C overnight in a dry incubator (no CO2). Protect from light.
-
The next day, check for the development of a blue color in the cytoplasm of senescent cells under a microscope.
-
Wash the cells with PBS and store them in PBS at 4°C.
-
Quantify the percentage of blue-stained cells by counting at least 200 cells in different fields.
-
3. Caspase-3 Activity Assay (Colorimetric)
This is a general protocol for a colorimetric caspase-3 assay.[19]
-
Materials:
-
Cell lysate from treated and control cells
-
Assay buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well plate
-
Plate reader
-
-
Procedure:
-
Prepare cell lysates from your experimental samples according to the kit manufacturer's instructions.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells.
-
Add assay buffer to each well to a final volume of 50 µL.
-
Add 5 µL of the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a plate reader.
-
The absorbance is proportional to the caspase-3 activity in the sample.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound metabolic pathways and downstream cellular stress responses.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Workflow for assessing autophagic flux using LC3-II western blotting.
References
- 1. This compound induces senescence of glioblastoma cells through YAP-CDK6 pathway | Aging [aging-us.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Colorimetric Detection of Senescence-Associated β Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. telomer.com.tr [telomer.com.tr]
- 8. bio-protocol.org [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces necroptotic cell death in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC3 in Autophagy Research: What Does an LC3 Increase Mean? | Bio-Techne [bio-techne.com]
- 12. researchgate.net [researchgate.net]
- 13. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Induces Senescence in Adult Mouse Neural Stem Cells by Imbalanced Oxidant and Antioxidant Activity and Differential Expression of Specific Hub Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. This compound induces astrocytic aging and contributes to astrocytoma progression and chemoresistance via cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mpbio.com [mpbio.com]
Technical Support Center: Managing Inflammation in D-Galactose-Treated Animal Models
Welcome to the technical support center for researchers utilizing D-Galactose (D-Gal) to model inflammation and aging in animals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate common challenges and ensure the robustness of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces inflammation?
A1: this compound, when administered chronically at high doses, induces a state of accelerated senescence that mimics natural aging.[1][2][3] The inflammatory response is primarily triggered by two interconnected pathways:
-
Oxidative Stress: The metabolism of excess this compound generates reactive oxygen species (ROS). This oxidative stress leads to cellular damage and the formation of advanced glycation end products (AGEs).[1][2][3][4][5]
-
Signaling Pathway Activation: AGEs bind to the Receptor for Advanced Glycation End Products (RAGE), activating downstream inflammatory signaling cascades, most notably the NF-κB pathway.[5][6] This leads to the upregulation and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[4][5][6][7][8][9] Additionally, the TLR4/MyD88/NF-κB signaling pathway has also been implicated in this compound-induced neuroinflammation.[10][11]
Q2: What are the typical dosages and administration routes for inducing inflammation with this compound?
A2: The dosage and administration route can vary depending on the animal model and the desired severity of the inflammatory phenotype. Below is a summary of commonly used protocols.
| Animal Model | Dosage Range (mg/kg/day) | Administration Route | Duration | Reference |
| Mice | 100 - 500 | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | 6 - 10 weeks | [1][4][7][8] |
| Rats | 100 - 300 | Intraperitoneal (i.p.) or Oral | 6 - 8 weeks | [4][12][13] |
Note: It is crucial to perform pilot studies to determine the optimal dose and duration for your specific research question and animal strain, as responses can vary.[2][12]
Q3: What are the key inflammatory markers to measure in a this compound model?
A3: Several biomarkers can be assessed to confirm the induction of an inflammatory state. These are typically measured in serum/plasma or tissue homogenates (e.g., brain, liver).
| Marker | Description | Typical Assay |
| TNF-α | Pro-inflammatory cytokine central to systemic inflammation. | ELISA, Western Blot |
| IL-1β | Pro-inflammatory cytokine involved in acute and chronic inflammation. | ELISA, Western Blot |
| IL-6 | Pro-inflammatory cytokine with a wide range of biological activities. | ELISA, Western Blot |
| NF-κB (p65) | Transcription factor that regulates the expression of many inflammatory genes. Its nuclear translocation indicates activation. | Western Blot (nuclear vs. cytoplasmic fractions), Immunohistochemistry |
| iNOS | Inducible nitric oxide synthase, produces nitric oxide in response to inflammatory stimuli. | Western Blot, Immunohistochemistry |
| COX-2 | Cyclooxygenase-2, an enzyme involved in the inflammatory response. | Western Blot, Immunohistochemistry |
| AGEs | Advanced glycation end products, markers of oxidative stress and inflammation. | ELISA |
| RAGE | Receptor for AGEs, its expression is often upregulated during inflammation. | Western Blot, Immunohistochemistry |
Troubleshooting Guide
Problem 1: Inconsistent or weak inflammatory response across animals.
-
Possible Cause 1: Variability in this compound administration.
-
Solution: Ensure precise and consistent injection/gavage technique. For injections, vary the site to avoid localized irritation. Prepare fresh this compound solutions regularly, as their stability can be a factor.
-
-
Possible Cause 2: Animal strain and age differences.
-
Solution: Different strains of mice and rats can exhibit varying sensitivities to this compound.[1] Use animals of the same age and from the same supplier to minimize genetic and age-related variability. Document the strain and age in your experimental records.
-
-
Possible Cause 3: Insufficient duration or dose.
Problem 2: High mortality rate in the this compound-treated group.
-
Possible Cause 1: Dose is too high.
-
Solution: While higher doses accelerate aging phenotypes, they can also lead to excessive toxicity and organ damage.[15] Reduce the daily dosage of this compound. Refer to the dosage table for common ranges.
-
-
Possible Cause 2: Underlying health issues in the animals.
-
Solution: Ensure that all animals are healthy and free from infections before starting the experiment. A health check by veterinary staff is recommended.
-
-
Possible Cause 3: Stress from handling and administration.
-
Solution: Acclimatize the animals to the facility and handling procedures before the experiment begins. Use proper and gentle handling techniques to minimize stress.
-
Problem 3: Discrepancies between inflammatory markers.
-
Possible Cause 1: Temporal differences in marker expression.
-
Solution: The expression profiles of different cytokines and inflammatory mediators can vary over time. Consider performing a time-course experiment to measure markers at different weeks of this compound treatment to capture the peak expression of each.
-
-
Possible Cause 2: Tissue-specific inflammatory responses.
-
Possible Cause 3: Assay sensitivity and specificity.
-
Solution: Ensure that your assays (e.g., ELISA, Western Blot) are properly validated and have sufficient sensitivity to detect the expected changes. Use appropriate positive and negative controls.
-
Experimental Protocols
Protocol 1: Induction of Inflammation using this compound in Mice
-
Animals: Use male or female C57BL/6J mice, 8-10 weeks old.
-
This compound Preparation: Dissolve this compound in sterile 0.9% saline to a final concentration of 1 g/mL for a 100 mg/kg dose in a 100 µL injection volume (adjust concentration based on the desired dose and average animal weight). Prepare this solution fresh daily.
-
Administration: Administer this compound via subcutaneous (s.c.) injection at a dose of 100-500 mg/kg body weight, once daily for 6-8 weeks.
-
Control Group: Administer an equivalent volume of sterile 0.9% saline s.c. daily.
-
Monitoring: Monitor animal weight and general health status twice weekly.
-
Endpoint: At the end of the treatment period, collect blood and tissues for biomarker analysis.
Protocol 2: Measurement of Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
-
Sample Preparation:
-
Serum: Collect whole blood, allow it to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -80°C.
-
Tissue Homogenate: Perfuse the animal with ice-cold PBS to remove blood. Harvest the tissue of interest (e.g., hippocampus), weigh it, and homogenize in RIPA buffer with protease inhibitors. Centrifuge at 12,000 x g for 20 minutes at 4°C. Collect the supernatant and determine the total protein concentration using a BCA assay.
-
-
ELISA Procedure:
-
Use a commercially available ELISA kit for mouse TNF-α, IL-6, or IL-1β.
-
Follow the manufacturer's instructions precisely for reagent preparation, standard curve generation, sample incubation, and plate washing.
-
Read the absorbance at the specified wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the concentration of the cytokines in your samples by interpolating their absorbance values from the standard curve.
-
Normalize tissue cytokine levels to the total protein concentration of the homogenate.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound induced inflammatory signaling pathways.
Caption: General experimental workflow for this compound models.
References
- 1. This compound Effectiveness in Modeling Aging and Therapeutic Antioxidant Treatment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. D‐galactose‐induced cardiac ageing: A review of model establishment and potential interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ursolic acid attenuates this compound-induced inflammatory response in mouse prefrontal cortex through inhibiting AGEs/RAGE/NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Geraniol attenuates oxidative stress and neuroinflammation-mediated cognitive impairment in D galactose-induced mouse aging model | Aging [aging-us.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The protective effect of PL 1-3 on this compound-induced aging mice [frontiersin.org]
- 9. This compound induced inflammation lipid peroxidation and platelet activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DL0410 Alleviates Memory Impairment in this compound-Induced Aging Rats by Suppressing Neuroinflammation via the TLR4/MyD88/NF- κ B Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DL0410 Alleviates Memory Impairment in this compound-Induced Aging Rats by Suppressing Neuroinflammation via the TLR4/MyD88/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-induced aging mouse: Topics by Science.gov [science.gov]
- 13. researchgate.net [researchgate.net]
- 14. D-(+)-Galactose-induced aging: A novel experimental model of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chronic Oral this compound Induces Oxidative Stress but Not Overt Organ Dysfunction in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of antioxidant and anti-inflammatory properties of Lacticaseibacillus rhamnosus Ram12-derived exopolysaccharide in a this compound-induced liver injury mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bifidobacterium animalis MSMC83 Improves Oxidative Stress and Gut Microbiota in this compound-Induced Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Assessing Neuroprotection in D-Galactose Models
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the D-Galactose (D-Gal) induced aging model. This guide is designed to move beyond simple step-by-step instructions, offering a deeper understanding of the model's mechanisms and providing robust troubleshooting strategies to enhance the reliability and reproducibility of your neuroprotection studies.
Section 1: Understanding the "Why": Core Mechanisms of this compound Neurotoxicity
Chronic administration of this compound mimics natural aging by inducing three interconnected pathological cascades: the formation of Advanced Glycation End-products (AGEs), overwhelming oxidative stress, and persistent neuroinflammation.[1][2][3] Understanding this triad is crucial for designing effective neuroprotection experiments and selecting appropriate biomarkers.
D-Gal, a reducing sugar, reacts non-enzymatically with proteins and lipids to form AGEs.[4][5][6] These AGEs interact with their receptor (RAGE), triggering a cascade that generates excessive Reactive Oxygen Species (ROS).[6][7] This surge in ROS depletes endogenous antioxidant defenses, such as Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px), leading to widespread oxidative damage to neurons.[8][9][10] The activation of the AGE-RAGE axis and oxidative stress concurrently fuel neuroinflammation by activating microglia and stimulating the production of pro-inflammatory cytokines like TNF-α and IL-1β, further exacerbating neuronal damage and cognitive decline.[2][7][11]
Section 2: Experimental Workflow & Key Decision Points
A successful neuroprotection study using the D-Gal model requires careful planning from animal selection to data interpretation. The following workflow highlights critical stages and decision points.
Part 1: Troubleshooting Guide
This section addresses specific problems that can arise during your experiments.
Category 1: Model Induction & Animal Welfare
-
Question: My animals are showing excessive weight loss and poor health beyond what is expected for the aging phenotype. What should I do?
-
Answer: This may indicate the this compound dose is too high for the specific strain or age of your animals.
-
Causality: While D-Gal is intended to induce senescence, an excessive dose can lead to acute toxicity, confounding the aging-related results.[12]
-
Solution 1 (Dose Titration): Review the literature for doses used in your specific rodent strain. A systematic review found that doses between 100-125 mg/kg are most common, but effects vary.[10] Consider running a pilot study with a dose range (e.g., 100 mg/kg, 150 mg/kg, 200 mg/kg) to determine the optimal dose that induces cognitive deficits without severe systemic toxicity.
-
Solution 2 (Route of Administration): Subcutaneous (s.c.) injection is the most common and generally well-tolerated route.[10] If you are using intraperitoneal (i.p.) injection, be aware it can cause more acute inflammation and distress. Ensure proper injection technique to avoid organ damage.
-
Solution 3 (Health Monitoring): Implement a daily health scoring system (body weight, posture, activity, fur condition). If an animal's score drops below a pre-defined humane endpoint, it should be removed from the study to ensure animal welfare and data integrity.
-
-
-
Question: I am not observing a significant cognitive deficit in my D-Gal treated group compared to the control group. Why?
-
Answer: This common issue can stem from insufficient D-Gal exposure, the choice of animal model, or the sensitivity of the behavioral test.
-
Causality: The development of a robust aging phenotype, including cognitive decline, is dependent on the cumulative dose and duration of D-Gal administration.[9][13]
-
Solution 1 (Verify Duration): Most studies report significant cognitive deficits after 6 to 10 weeks of continuous D-Gal administration.[5] Durations shorter than 6 weeks may not be sufficient to induce a measurable effect.
-
Solution 2 (Consider Animal Strain): Different mouse and rat strains have varying susceptibilities to D-Gal. For instance, some studies have noted that the LACA strain shows high impairment in behavioral tasks.[10] Ensure the strain you are using has been previously validated for this model.
-
Solution 3 (Check Behavioral Paradigm): Ensure your behavioral test is sensitive enough to detect the subtle changes induced by D-Gal. The Morris Water Maze is a robust test for hippocampal-dependent spatial memory, which is known to be affected.[14][15] Ensure the protocol includes sufficient training and a probe trial to assess memory retention.
-
-
Category 2: Behavioral Assessments
-
Question: My Morris Water Maze (MWM) data shows high variability within groups. How can I reduce this?
-
Answer: High variability in MWM often points to inconsistencies in the experimental environment or animal handling.
-
Causality: Rodents are highly sensitive to environmental cues and stress, which can significantly impact their performance in learning and memory tasks.
-
Solution 1 (Standardize Cues): Ensure the spatial cues around the maze (posters, equipment) are prominent, distinct, and remain in the exact same location for every trial and every animal.
-
Solution 2 (Control Environmental Factors): Maintain consistent water temperature (around 21-23°C), lighting conditions (dim, indirect light is often best), and noise levels.[16] Handle the animals gently and consistently to minimize stress.
-
Solution 3 (Habituation): Before the first training trial, allow each animal a free swim in the pool for 60 seconds without the platform. This reduces the acute stress of being placed in the water for the first time.
-
Solution 4 (Pre-training): Some studies suggest that pre-training can affect MWM performance, so it's critical to be consistent.[17] If you pre-train, do so for all animals under identical conditions.
-
-
-
Question: Some of my animals are "floating" instead of actively searching for the platform. How does this affect my data?
-
Answer: Floating, or "thigmotaxis" (swimming near the wall), is a common issue that can skew latency data, making an animal appear to have a worse memory than it does.
-
Causality: This behavior can be caused by stress, anxiety, or a lack of motivation.
-
Solution 1 (Data Analysis): Your tracking software should measure multiple parameters. In addition to latency (time to find the platform), analyze the total distance swam and the time spent in the target quadrant during the probe trial. An animal that floats will have a long latency but a short swim distance, which helps in interpretation.
-
Solution 2 (Gentle Guidance): If an animal fails to find the platform within the allotted time (e.g., 60 or 90 seconds), gently guide it to the platform. Ensure it stays on the platform for 15-30 seconds to associate its location with escape.[16]
-
-
Category 3: Biochemical & Histological Analyses
-
Question: My antioxidant enzyme assays (SOD, GSH-Px) are not showing a significant decrease in the D-Gal group. Did the model fail?
-
Answer: Not necessarily. This could be due to timing, tissue selection, or assay sensitivity.
-
Causality: The depletion of antioxidant enzymes is a key feature of D-Gal-induced oxidative stress.[8][9] However, the magnitude and timing of this change can vary.
-
Solution 1 (Check Other Markers): Oxidative stress is a multi-faceted process. Measure a marker of lipid peroxidation, such as Malondialdehyde (MDA), which is often robustly increased in this model.[18][19] An increase in MDA alongside unchanged SOD can still indicate a state of oxidative stress.
-
Solution 2 (Tissue Specificity): Ensure you are analyzing the correct brain region. The hippocampus is particularly vulnerable to D-Gal-induced damage and is the most common region for these analyses.[11][20]
-
Solution 3 (Assay Validation): Run a positive control for your assay (e.g., treating a sample with a known pro-oxidant like H₂O₂) to ensure the kit or reagents are working correctly.
-
-
-
Question: I am having trouble getting consistent staining for my neuroinflammation markers (e.g., Iba1 for microglia).
-
Answer: Immunohistochemistry (IHC) consistency relies heavily on meticulous tissue processing and antibody validation.
-
Causality: Factors like fixation time, antigen retrieval methods, and antibody concentration can dramatically affect staining quality.
-
Solution 1 (Optimize Fixation): Over-fixation in paraformaldehyde (PFA) can mask epitopes. Ensure a standardized fixation time (e.g., 24 hours in 4% PFA) followed by transfer to a cryoprotectant (e.g., 30% sucrose).
-
Solution 2 (Antigen Retrieval): The requirement for heat-induced or enzymatic antigen retrieval is antibody-dependent. Perform an optimization matrix, testing different pH buffers (e.g., citrate pH 6.0 vs. Tris-EDTA pH 9.0) and incubation times.
-
Solution 3 (Antibody Titration): Do not rely solely on the manufacturer's recommended dilution. Perform a titration series for your primary antibody to find the optimal concentration that gives a strong signal with low background in your specific tissue. Include a negative control (omitting the primary antibody) to check for non-specific binding of the secondary antibody.
-
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What is the optimal dose and duration for this compound administration?
-
A1: There is no single universal protocol, as it depends on the rodent species, strain, and desired severity of the aging phenotype.[10] However, a common and well-validated starting point for mice is 100-150 mg/kg/day administered subcutaneously for 8-10 weeks .[7][11][21] For rats, slightly higher doses may be required. A systematic review and meta-analysis can provide a comprehensive overview of protocols used in published literature.[10] It is highly recommended to perform a pilot study to optimize the dose and duration for your specific experimental conditions.
-
-
Q2: Should I use mice or rats for my study?
-
A2: The choice depends on your research question and resources.
-
Mice: Offer the advantage of numerous transgenic strains, lower housing and compound costs, and are widely used, making results comparable to a large body of literature.[8][9][21]
-
Rats: Their larger size can be advantageous for surgical procedures and collecting larger volumes of blood or CSF. Their more complex behavioral repertoire can also be beneficial for certain cognitive tests.[15][19]
-
-
-
Q3: What are the essential positive and negative controls for a neuroprotection study in this model?
-
A3: A robust experimental design is critical for trustworthy data.
-
Group 1 (Negative Control): Healthy animals receiving vehicle (e.g., saline) instead of D-Gal and vehicle instead of the test compound. This establishes the baseline performance.
-
Group 2 (Model Control): Animals receiving D-Gal and the vehicle for the test compound. This group demonstrates the pathological effects of D-Gal and is the primary group against which you will measure neuroprotection.
-
Group 3 (Treatment Group): Animals receiving D-Gal and your test compound.
-
Optional Group 4 (Positive Control): Animals receiving D-Gal and a compound with known neuroprotective effects in this model (e.g., R-α-lipoic acid[9], curcumin, or resveratrol). This helps validate that your model is responsive to therapeutic intervention.
-
Optional Group 5 (Compound Control): Healthy animals receiving only the test compound. This is important to rule out any potential cognitive-enhancing or toxic effects of your compound independent of the disease model.
-
-
-
Q4: Beyond cognitive tests, what are the key biochemical endpoints to measure neuroprotection?
-
A4: A multi-faceted approach provides the strongest evidence.
-
Oxidative Stress: Measure levels of MDA (lipid peroxidation) and the activity of key antioxidant enzymes like SOD, CAT, and GSH-Px in brain homogenates.[18][19][22]
-
Neuroinflammation: Use IHC or Western blot to measure markers of microglial activation (Iba1) and astrocytes (GFAP). Quantify pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or qPCR.[11][23][24]
-
Apoptosis: Measure the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins and the levels of cleaved Caspase-3 via Western blot or IHC.[9][22]
-
Synaptic Plasticity: Assess levels of synaptic proteins like PSD-95 and synaptophysin, and neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[21]
-
-
Part 3: Key Experimental Protocols
Protocol 1: Morris Water Maze (MWM) for Spatial Memory Assessment
This protocol is a standard method for assessing hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (120-150 cm diameter) filled with water made opaque with non-toxic white paint. A small escape platform (10 cm diameter) is submerged 1-2 cm below the water surface. The room should have various prominent, fixed visual cues.
-
Habituation (Day 0): Place each mouse in the pool for 60 seconds without the platform to allow for adaptation to the environment.
-
Acquisition Training (Days 1-5):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the mouse into the water facing the wall from one of four randomized starting positions (N, S, E, W).
-
Allow the mouse to search for the hidden platform for a maximum of 60 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-20 seconds.
-
If it fails to find the platform within 60s, guide it to the platform and allow it to stay for 15-20s.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place each mouse in the pool from a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform used to be) and the number of times the animal crosses the exact former location of the platform. This is a direct measure of memory retention.
-
Protocol 2: Malondialdehyde (MDA) Assay for Lipid Peroxidation
This protocol uses the Thiobarbituric Acid Reactive Substances (TBARS) method to quantify lipid peroxidation.
-
Tissue Preparation:
-
Harvest the hippocampus on ice and weigh it.
-
Homogenize the tissue in ice-cold RIPA buffer (or similar lysis buffer) containing protease inhibitors.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the total protein concentration using a BCA or Bradford assay.
-
-
TBARS Reaction:
-
Note: Commercially available kits are highly recommended for consistency.
-
To 100 µL of supernatant, add the acidic reaction solution provided by the kit (typically containing thiobarbituric acid, TBA).
-
Prepare standards using the provided MDA standard solution.
-
Incubate all tubes (samples and standards) at 95°C for 60 minutes. This allows the MDA in the sample to react with TBA.
-
Cool the tubes on ice for 10 minutes to stop the reaction.
-
-
Measurement:
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet any precipitate.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at 532 nm using a microplate reader.
-
-
Calculation:
-
Calculate the concentration of MDA in the samples using the standard curve.
-
Normalize the MDA concentration to the total protein concentration of the sample (e.g., expressed as nmol MDA/mg protein).
-
Part 4: Data Summary Table
Table 1: Common this compound Administration Protocols in Rodents
| Parameter | Mouse (e.g., C57BL/6, Kunming) | Rat (e.g., Wistar, Sprague-Dawley) | Key Considerations & References |
| Typical Dose | 100 - 150 mg/kg/day | 150 - 300 mg/kg/day | Dose is strain-dependent. Higher doses can cause toxicity. Pilot studies are recommended.[10][11][15] |
| Administration Route | Subcutaneous (s.c.) | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | S.c. is most common and generally better tolerated.[10] |
| Duration | 6 - 12 weeks | 8 - 14 weeks | A minimum of 6-8 weeks is typically required to observe significant cognitive and biochemical changes.[5][8][25] |
| Commonly Assessed Outcomes | - Morris Water Maze- Y-Maze/Novel Object- SOD, MDA, GSH-Px- TNF-α, IL-1β, Iba1- Caspase-3, Bax/Bcl-2 | - Morris Water Maze- Passive Avoidance- SOD, MDA, CAT- TLR4/NF-κB pathway- Synaptic proteins | The chosen endpoints should directly relate to the hypothesized mechanism of the neuroprotective compound.[19][24] |
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Advanced glycation in this compound induced mouse aging model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Effectiveness in Modeling Aging and Therapeutic Antioxidant Treatment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Geraniol attenuates oxidative stress and neuroinflammation-mediated cognitive impairment in D galactose-induced mouse aging model | Aging [aging-us.com]
- 8. [PDF] Chronic systemic D‐galactose exposure induces memory loss, neurodegeneration, and oxidative damage in mice: Protective effects of R‐α‐lipoic acid | Semantic Scholar [semanticscholar.org]
- 9. Chronic systemic this compound exposure induces memory loss, neurodegeneration, and oxidative damage in mice: Protective effects of R-α-lipoic acid (2006) | Xu Cui | 395 Citations [scispace.com]
- 10. This compound-induced brain ageing model: A systematic review and meta-analysis on cognitive outcomes and oxidative stress indices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Chronic systemic this compound exposure induces memory loss, neurodegeneration, and oxidative damage in mice: Protective effects of R-α-lipoic acid - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Evaluation of Acute and Chronic Effects of this compound on Memory and Learning in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
- 17. Pretraining affects Morris water maze performance with different patterns between control and ovariectomized plus this compound-injected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Multi-Protection of DL0410 in Ameliorating Cognitive Defects in this compound Induced Aging Mice [frontiersin.org]
- 19. Protective effect of oleuropein on the brain tissue in this compound-induced aging in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Moderate exercise prevents neurodegeneration in this compound-induced aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | The protective effect of PL 1-3 on this compound-induced aging mice [frontiersin.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. DL0410 Alleviates Memory Impairment in this compound-Induced Aging Rats by Suppressing Neuroinflammation via the TLR4/MyD88/NF- κ B Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Variability in Cognitive Testing of D-Galactose Treated Mice: A Technical Support Center
Welcome to the technical support center for researchers utilizing the D-Galactose (D-Gal) induced aging model in mice. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help address the inherent variability in cognitive testing and improve the reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: Why is there so much variability in cognitive outcomes in this compound treated mice?
A1: Variability in cognitive outcomes is a significant challenge in the this compound model and can stem from several factors:
-
Route of Administration: Intraperitoneal or subcutaneous injections have been shown to cause more significant spatial memory impairment compared to oral administration.[1][2] The route of administration can influence the bioavailability and metabolic processing of this compound.
-
Dosage and Duration: The cognitive and biochemical effects of this compound are highly dose- and duration-dependent.[1] Chronic administration for 6-8 weeks is generally required to induce aging-like cognitive deficits.[1] However, some studies have reported that long-term administration may nullify the initial positive effects seen in short-term dosing.[3]
-
Mouse Strain: Different mouse strains can exhibit varying sensitivities to this compound, leading to differences in the extent of cognitive impairment.[4]
-
Behavioral Test Protocol: Minor variations in the protocols for cognitive tests like the Morris Water Maze (MWM), Y-maze, or Novel Object Recognition (NOR) test can significantly impact results. Factors such as habituation time, inter-trial intervals, and the nature of the cues or objects used are critical.
-
Animal Handling and Stress: Stress can induce changes in the hippocampus, a brain region crucial for memory, and can manifest as decreased performance in cognitive tasks. Consistent and gentle handling is essential to minimize stress-induced variability.
Q2: What is the most effective route and dosage for inducing cognitive impairment with this compound?
A2: While there is no single standardized protocol, a large body of research suggests that subcutaneous or intraperitoneal injections are more consistently effective in inducing cognitive deficits than oral administration.[1][2] Dosages typically range from 100 mg/kg/day to 500 mg/kg/day, administered for 6 to 8 weeks.[1] A meta-analysis, however, found that even lower doses (0-50 mg/kg) could produce significant neurobehavioral score impairments, indicating that the optimal dose may be task- and strain-specific.[4]
Q3: What are the key biochemical changes to expect in a successful this compound aging model?
A3: A successfully established this compound-induced aging model will typically exhibit biochemical changes indicative of oxidative stress and the accumulation of advanced glycation end products (AGEs). Key markers to measure include:
-
Increased Malondialdehyde (MDA): An indicator of lipid peroxidation and oxidative stress.[4]
-
Decreased Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) Activity: A reduction in the activity of these key antioxidant enzymes.[4]
-
Accumulation of Advanced Glycation End Products (AGEs): These are formed when this compound reacts with proteins and are a hallmark of the aging process induced by this model.[1]
Data Presentation: Comparative Summary of this compound Administration Protocols
The following tables summarize quantitative data from various studies to aid in experimental design.
Table 1: Comparison of this compound Administration Routes and Dosages
| Route of Administration | Dosage Range (mg/kg/day) | Duration (weeks) | Typical Cognitive Outcomes | Reference |
| Intraperitoneal (IP) | 100 - 500 | 6 - 8 | Significant spatial memory impairment in Y-maze and MWM.[1][2] | [1][2] |
| Subcutaneous (SC) | 50 - 200 | 8 | Dose-dependent impairment in MWM and object recognition. | |
| Oral | 200 | 8 | Less severe spatial memory impairment compared to injection routes.[1][2] | [1][2] |
Table 2: Summary of Cognitive Task Outcomes in this compound Treated Mice
| Cognitive Test | Key Metric | Expected Change in D-Gal Model | Potential Confounders |
| Morris Water Maze (MWM) | Escape Latency | Increased | Vision impairment, motor deficits, anxiety (floating). |
| Time in Target Quadrant | Decreased | Lack of motivation, floating behavior. | |
| Y-Maze | Spontaneous Alternation % | Decreased | Changes in general locomotor activity. |
| Novel Object Recognition | Discrimination Index | Decreased | Object preference, anxiety, low exploration time. |
Experimental Protocols
Morris Water Maze (MWM) Protocol
This protocol is a standard method for assessing hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (90-100 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform is submerged 1 cm below the water surface.
-
Acclimatization: Allow mice to acclimate to the testing room for at least one hour before the first trial.
-
Visible Platform Training (Day 1-2):
-
The platform is made visible by attaching a colored cue.
-
Conduct 4 trials per day, placing the mouse in the water facing the wall from one of four starting positions (N, S, E, W).
-
Guide the mouse to the platform if it fails to find it within 60-90 seconds.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
-
Hidden Platform Training (Day 3-6):
-
The platform is submerged and hidden.
-
Conduct 4 trials per day with a 15-20 minute inter-trial interval.
-
Record the escape latency (time to find the platform).
-
-
Probe Trial (Day 7):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60-90 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Y-Maze Spontaneous Alternation Protocol
This test assesses spatial working memory based on the innate tendency of mice to explore novel environments.
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long, 20 cm high).
-
Procedure:
-
Place the mouse in the center of the maze.
-
Allow the mouse to freely explore all three arms for 8 minutes.
-
Record the sequence of arm entries using a video tracking system.
-
-
Data Analysis:
-
An arm entry is counted when all four paws are within the arm.
-
A spontaneous alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB, BCA).
-
Calculate the percentage of spontaneous alternation: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.
-
Novel Object Recognition (NOR) Test Protocol
This test evaluates recognition memory by capitalizing on the natural preference of mice for novelty.[1]
-
Apparatus: An open-field arena (e.g., 40 x 40 cm).[4] A set of distinct objects that are not inherently rewarding or aversive to the mice.
-
Habituation (Day 1):
-
Place the mouse in the empty arena and allow it to explore freely for 5-10 minutes.[1]
-
-
Training/Familiarization Phase (Day 2):
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for 10 minutes.[1]
-
Record the time spent exploring each object (nose pointing towards the object within 2 cm).
-
-
Testing Phase (Day 2, after a retention interval of 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5-10 minutes.[1]
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI): (Time Exploring Novel Object - Time Exploring Familiar Object) / (Total Exploration Time). A positive DI indicates a preference for the novel object and intact recognition memory.
-
Troubleshooting Guides
Morris Water Maze Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in escape latency | Inconsistent extra-maze cues; stress; differences in motivation. | Ensure prominent, stable visual cues are present around the room. Handle mice consistently and gently. Ensure water temperature is consistent (around 21-23°C). |
| Mouse floats or remains passive ("freezing") | Low motivation; hypothermia; motor deficits. | Water temperature might be too high or too low, affecting motivation. Rule out motor impairments using a rotarod test. A gentle nudge can sometimes encourage swimming. |
| Mouse swims aimlessly along the wall ("thigmotaxis") | High anxiety/stress; vision problems. | Habituate the animals to the testing room and handling for several days before the experiment. Perform a visual acuity test to rule out blindness. |
Y-Maze Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low number of total arm entries | Low locomotor activity; anxiety. | Habituate the mouse to the testing room. Ensure the maze is clean and free of olfactory cues from previous mice. |
| Alternation percentage is around chance level (33-50%) in control animals | Memory deficit in control animals; protocol issue. | Ensure the inter-trial interval is appropriate for the memory being tested. Check for subtle environmental stressors that could be affecting all animals. |
Novel Object Recognition Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low total exploration time | Anxiety; neophobia (fear of new things); objects are not interesting. | Habituate the mouse to the testing arena for a longer period.[3] Use objects with varied textures and shapes that are not too large or intimidating.[3] |
| Preference for one location in the arena | Uneven lighting; external cues drawing attention. | Ensure the arena is evenly lit. Use opaque walls to minimize the influence of external cues.[3] |
| No preference for the novel object in control animals | Objects are too similar; retention interval is too long. | Use objects that are clearly distinct in shape, color, and texture. Shorten the retention interval between the training and testing phases. |
Visualizations
Experimental Workflow for this compound Induced Aging and Cognitive Testing
Caption: A typical experimental workflow for studying cognitive impairment in this compound treated mice.
This compound Induced AGE-RAGE Signaling Pathway
References
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the D-galactose (D-gal) model for studying specific age-related diseases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the this compound aging model?
A1: The this compound (D-gal) induced aging model mimics natural aging by inducing chronic oxidative stress and inflammation.[1][2] Excess this compound is metabolized, leading to the overproduction of reactive oxygen species (ROS) and the formation of advanced glycation end products (AGEs).[1][3] These AGEs can interact with their receptors (RAGE), further promoting oxidative stress and inflammation, which contribute to cellular and tissue damage similar to that seen in aging.[4][5]
Q2: Why am I not observing significant cognitive decline in my D-gal-treated animals?
A2: Several factors can contribute to a lack of significant cognitive decline. The animal's strain, age, and sex can influence the outcomes.[6][7] Additionally, the dose and duration of D-gal administration are critical. Some studies have shown that low doses or short-term administration may not be sufficient to induce detectable neurobehavioral deficits.[8] It is also important to select appropriate and sensitive behavioral tests to assess cognitive function.
Q3: Can the D-gal model be used for diseases other than neurodegenerative disorders?
A3: Yes, the D-gal model is versatile and has been successfully used to study a range of age-related diseases, including cardiovascular disease, osteoporosis, and skin aging.[4][9][10] The systemic oxidative stress and inflammation induced by D-gal can model the underlying pathologies of these conditions.
Q4: What are the key biomarkers to confirm the successful induction of aging in the D-gal model?
A4: Key biomarkers include markers of oxidative stress such as increased malondialdehyde (MDA) and decreased superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) activity.[11] Increased levels of AGEs in serum and tissues are also a hallmark of this model.[3] Additionally, assessing markers of inflammation (e.g., IL-6, TNF-α) and cellular senescence (e.g., senescence-associated β-galactosidase staining, p53, p21 expression) can confirm the aging phenotype.[12][13]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Behavioral Test Results
Problem: Significant variability in behavioral test outcomes (e.g., Morris water maze, passive avoidance) between animals and across experiments.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Animal Variability | Standardize the animal model by using a single, well-characterized strain, age, and sex for all experiments. House animals under identical conditions (light/dark cycle, temperature, diet) to minimize environmental variables. |
| Inappropriate this compound Dosage or Duration | Optimize the D-gal dose and administration period. For neurobehavioral studies, a longer duration (e.g., 8-12 weeks) is often required. Refer to the quantitative data tables below for guidance on specific disease models. |
| Subtle Cognitive Deficits | Employ a battery of behavioral tests that assess different aspects of cognition (e.g., spatial memory, learning, anxiety-like behavior) to increase the likelihood of detecting changes. |
| Handling Stress | Acclimatize animals to the experimental procedures and handling to reduce stress-induced variability in performance. |
Issue 2: Lack of Significant Pathological Changes in Target Organs (e.g., Heart, Bone)
Problem: Histopathological analysis does not reveal the expected age-related changes in the target organ.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Insufficient this compound Exposure | Increase the dose or duration of this compound administration based on the target organ. Cardiovascular and bone tissues may require higher cumulative doses to exhibit significant pathology. |
| Model Specificity | For specific diseases, consider combining this compound with another factor to enhance the phenotype. For example, a high-fat diet can be combined with D-gal to model age-related cardiovascular disease with metabolic syndrome.[14][15] For postmenopausal osteoporosis, combining D-gal with ovariectomy (OVX) can create a more robust model. |
| Timing of Analysis | Ensure that the endpoint for tissue collection and analysis is appropriate for the expected pathology to develop. Time-course studies can help determine the optimal time point. |
| Insensitive Detection Methods | Utilize more sensitive and specific staining techniques or molecular markers to detect subtle changes in tissue morphology and pathology. |
Quantitative Data Summary
Table 1: Recommended this compound Administration Protocols for Different Age-Related Disease Models
| Disease Model | Animal | This compound Dose | Administration Route | Duration | Key Outcomes & References |
| Alzheimer's Disease | Mouse | 100-500 mg/kg/day | Subcutaneous/Intraperitoneal | 8-12 weeks | Cognitive decline, increased Aβ deposition, oxidative stress.[1] |
| Cardiovascular Aging | Rat | 120-400 mg/kg/day | Intraperitoneal | 6-14 weeks | Cardiac hypertrophy, fibrosis, decreased cardiac index.[9] |
| Osteoporosis | Rat | 150 mg/kg/day | Intraperitoneal | 8 weeks | Decreased bone mineral density, altered bone microarchitecture.[16] |
Experimental Protocols
Protocol 1: Enhancing the Neurodegenerative Phenotype in the this compound Model
This protocol combines this compound with aluminum chloride (AlCl₃) to create a more robust model of Alzheimer's disease-like pathology.
Materials:
-
This compound solution (sterile saline)
-
Aluminum chloride (AlCl₃) solution (sterile saline)
-
Experimental animals (e.g., C57BL/6 mice, 8 weeks old)
Procedure:
-
Prepare fresh solutions of this compound and AlCl₃ in sterile saline daily.
-
Administer this compound (e.g., 100 mg/kg) via subcutaneous injection.
-
Administer AlCl₃ (e.g., 10 mg/kg) via intraperitoneal injection.
-
Continue daily administrations for 8-12 weeks.
-
Monitor animal health and body weight regularly.
-
At the end of the treatment period, perform behavioral tests to assess cognitive function.
-
Collect brain tissue for histopathological and biochemical analysis (e.g., Aβ plaques, tau phosphorylation, oxidative stress markers).
Protocol 2: Modeling Age-Related Cardiovascular Disease with a Metabolic Component
This protocol combines this compound administration with a high-fat diet (HFD) to mimic age-related cardiovascular decline in the context of metabolic syndrome.
Materials:
-
This compound solution (sterile saline)
-
High-fat diet (e.g., 45-60% kcal from fat)
-
Standard chow
-
Experimental animals (e.g., Wistar rats, 8 weeks old)
Procedure:
-
Divide animals into control (standard chow) and HFD groups.
-
After an initial period on the respective diets (e.g., 4-8 weeks) to induce a metabolic phenotype, begin this compound administration.
-
Administer this compound (e.g., 150 mg/kg/day) via subcutaneous injection to a subset of both control and HFD animals for 8 weeks.[14][15]
-
Administer saline to the remaining animals as a control.
-
Monitor metabolic parameters (e.g., body weight, glucose tolerance, lipid profile) throughout the study.
-
At the end of the study, assess cardiovascular function (e.g., echocardiography, blood pressure).
-
Collect heart and vascular tissues for analysis of fibrosis, hypertrophy, inflammation, and oxidative stress.[14]
Signaling Pathway Diagrams
Caption: this compound induced oxidative stress pathway.
Caption: this compound induced inflammation via NF-κB.
Caption: this compound induced apoptosis via p53.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advanced glycation in this compound induced mouse aging model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galactose-Induced Skin Aging: The Role of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | AGE-RAGE axis culminates into multiple pathogenic processes: a central road to neurodegeneration [frontiersin.org]
- 6. This compound-induced brain ageing model: A systematic review and meta-analysis on cognitive outcomes and oxidative stress indices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Effectiveness in Modeling Aging and Therapeutic Antioxidant Treatment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D‐galactose‐induced cardiac ageing: A review of model establishment and potential interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induced bone loss in male rats [cjter.com]
- 11. Leonurine ameliorates this compound-induced aging in mice through activation of the Nrf2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of d‐galactose‐induced ageing on the heart and its potential interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Aging induced by this compound aggravates cardiac dysfunction via exacerbating mitochondrial dysfunction in obese insulin-resistant rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
strategies to reduce animal-to-animal variation in D-Galactose studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address animal-to-animal variation in D-Galactose (D-Gal) induced aging studies. Our goal is to help you standardize your protocols and improve the reproducibility of your experimental results.
Troubleshooting Guide: High Animal-to-Animal Variation
High variability in this compound studies can mask the true effects of your intervention. This guide will help you identify and address common sources of variation.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Behavioral Test Results | Animal Stress: Improper handling, unfamiliar testing environment, or inconsistent timing of tests can increase stress and variability. | - Acclimatize animals to the testing room and equipment before the experiment.- Handle all animals consistently and gently.- Perform behavioral tests at the same time of day for all groups. |
| Lack of Standardization in Protocol: Minor differences in the execution of behavioral tests can lead to significant variations. | - Develop a detailed, standardized protocol for each behavioral test and ensure all personnel are trained on it.- Use automated tracking software to minimize human error in scoring. | |
| Variable Biomarker Levels (e.g., oxidative stress, inflammation) | Inconsistent this compound Administration: Variations in injection volume, site, or oral gavage technique can affect absorption and efficacy. | - Ensure precise calculation of this compound dosage based on the most recent body weight.- Use a consistent administration route and technique for all animals.- For subcutaneous injections, rotate injection sites to avoid local irritation and inflammation. |
| Sample Collection and Processing: Differences in the timing of sample collection or processing methods can introduce variability. | - Collect samples at the same time point relative to the last this compound dose.- Standardize sample processing protocols, including centrifugation speed and temperature, and storage conditions. | |
| Unexpected Mortality or Severe Health Decline in a Subset of Animals | Underlying Health Issues: Pre-existing, subclinical health problems in some animals can be exacerbated by this compound treatment. | - Source animals from a reputable supplier with a known health status.- Perform a thorough health check upon arrival and exclude any animals showing signs of illness. |
| This compound Overdose or Toxicity: While uncommon at standard doses, individual sensitivity can vary. | - Carefully monitor animals daily for signs of toxicity (e.g., excessive weight loss, lethargy, dehydration).- Consider a pilot study to determine the optimal, non-toxic dose for your specific animal strain and age. |
Frequently Asked Questions (FAQs)
Animal Selection and Husbandry
Q1: Which animal species and strain are best for this compound studies?
There is no single "best" model, as the choice depends on your research question. Mice and rats are the most commonly used species.[1] Different strains can exhibit varying sensitivities to this compound. For example, C57BL/6J mice are frequently used for behavioral studies.[2] Wistar and Sprague-Dawley rats are also common. The key is to be consistent with the species and strain throughout your study and to report these details clearly in your publications.
Q2: Does the age and sex of the animals matter?
Yes, both age and sex can significantly influence the outcomes of this compound studies. Younger animals may require higher doses or longer treatment durations to induce aging phenotypes compared to older animals.[3] Sex differences in hormone levels and metabolism can also affect the response to this compound. A meta-analysis has shown that gender can have a significant impact on outcomes like glutathione peroxidase (GSH-px) levels.[4] It is crucial to use animals of the same age and sex within an experiment or to balance the groups if both sexes are being studied.
Q3: How important are housing and environmental conditions?
Standardized housing and environmental conditions are critical for reducing variability. Factors such as cage density, temperature, humidity, light-dark cycle, and noise levels can all impact animal physiology and behavior.[5] For instance, enriched environments may buffer some of the negative effects of this compound. It is essential to maintain consistent conditions for all experimental groups.
This compound Administration
Q4: What is the most reliable route of this compound administration?
The most common routes are subcutaneous (s.c.), intraperitoneal (i.p.), and oral gavage.[6][7]
-
Subcutaneous (s.c.) injection is widely used and has been shown to be effective in inducing aging-like changes.[2]
-
Intraperitoneal (i.p.) injection is also common, but may be absorbed more quickly.[8]
-
Oral administration is less invasive but may have different bioavailability.[7][9]
The choice of administration route should be based on your experimental goals and should be kept consistent. A systematic review found that subcutaneous administration was used in the majority of studies analyzed.
Q5: How do I determine the optimal dose and duration of this compound treatment?
The optimal dose and duration are highly variable and depend on the animal species, strain, age, and the specific aging markers being investigated.[6][8] A meta-analysis revealed that this compound doses ranging from 50 mg/kg to 1250 mg/kg have been used, with treatment durations typically between 6 to 12 weeks.[8] It is often recommended to conduct a pilot study to determine the dose-response relationship for your specific model and endpoints.
Table 1: Common this compound Dosing Regimens in Rodents
| Species/Strain | Route | Dose (mg/kg/day) | Duration (weeks) | Key Findings | Reference |
| C57BL/6J Mice | s.c. | 50, 100, 200 | 8 | Dose-dependent impairment in learning and memory. | [2] |
| Wistar Rats | i.p. | 300 | 8 | Did not induce significant aging-related neurobehavioral alterations in young rats. | [8] |
| Wistar Rats | oral | 200 | 8 | Showed positive effects on learning and memory acutely, but this was lost with chronic dosing. | [9][10] |
| Wistar Rats | s.c. | 200 | 8 | Similar to oral administration, showed acute positive effects on memory that diminished over time. | [9][10] |
| Beagle Dogs | s.c. | 50 | 12.8 (90 days) | Induced oxidative stress and histopathological changes similar to naturally aged dogs. | [1][11] |
Experimental Protocols
Protocol 1: this compound Solution Preparation and Administration (Subcutaneous)
-
Preparation of this compound Solution:
-
Weigh the required amount of D-(+)-Galactose powder (Sigma-Aldrich, G0750 or equivalent).
-
Dissolve in sterile 0.9% saline to the desired final concentration (e.g., 100 mg/mL). The solubility of this compound is approximately 100 mg/mL in water.[8]
-
Ensure the solution is completely dissolved and sterile-filter it through a 0.22 µm filter.
-
Prepare fresh solution daily.
-
-
Animal Preparation and Injection:
-
Briefly restrain the animal.
-
Gently lift the skin on the back, between the shoulder blades, to form a tent.
-
Insert a sterile needle (e.g., 25-27 gauge) into the base of the skin tent, parallel to the body.
-
Inject the calculated volume of the this compound solution subcutaneously.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
Return the animal to its home cage.
-
The control group should receive an equivalent volume of sterile 0.9% saline.
-
Protocol 2: Morris Water Maze for Assessing Spatial Learning and Memory
-
Apparatus:
-
A circular pool (approximately 1.2-1.5 m in diameter) filled with water (20-22°C) made opaque with non-toxic white paint or milk powder.
-
A hidden platform submerged 1-2 cm below the water surface.
-
Distinct visual cues placed around the pool.
-
An automated tracking system to record the animal's swim path, latency to find the platform, and time spent in each quadrant.
-
-
Procedure:
-
Acquisition Phase (e.g., 5 days, 4 trials per day):
-
Gently place the animal into the water facing the pool wall at one of four starting positions.
-
Allow the animal to swim freely and find the hidden platform.
-
If the animal does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Remove the animal, dry it, and return it to a holding cage until the next trial.
-
-
Probe Trial (e.g., on day 6):
-
Remove the platform from the pool.
-
Place the animal in the pool from a novel starting position.
-
Allow the animal to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Visualizations
Signaling Pathway of this compound Induced Cellular Senescence
Caption: Proposed mechanism of this compound induced cellular senescence.
Experimental Workflow for a this compound Study
Caption: A generalized workflow for conducting a this compound induced aging study.
References
- 1. Comparison of naturally aging and this compound induced aging model in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioural study of the this compound induced aging model in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induced Changes in Enzymatic Antioxidant Status in Rats of Different Ages [ouci.dntb.gov.ua]
- 4. This compound-induced brain ageing model: A systematic review and meta-analysis on cognitive outcomes and oxidative stress indices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Forest Environments in Attenuating this compound-Induced Immunosenescence: Insights from a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oamjms.eu [oamjms.eu]
- 8. This compound High-Dose Administration Failed to Induce Accelerated Aging Changes in Neurogenesis, Anxiety, and Spatial Memory on Young Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Acute and Chronic Effects of this compound on Memory and Learning in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
Validation & Comparative
A Comparative Guide: D-Galactose-Induced Aging vs. Natural Aging Models
For researchers in gerontology and pharmacology, selecting the appropriate aging model is a critical decision that influences the translatability and relevance of experimental findings. While natural aging models are the gold standard, their long duration and high cost necessitate the use of accelerated aging models. Among these, the D-galactose-induced aging model is widely employed. This guide provides an objective comparison between this compound-induced and natural aging, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in model selection and experimental design.
Core Mechanisms: A Tale of Two Aging Processes
Natural aging is a complex, multifactorial process characterized by a gradual decline in physiological function and an increased susceptibility to disease. It is driven by a combination of genetic, environmental, and stochastic factors leading to hallmarks such as genomic instability, telomere attrition, cellular senescence, and mitochondrial dysfunction.
The this compound model mimics these hallmarks by inducing a state of accelerated senescence.[1] Chronic administration of this compound, a reducing sugar, overwhelms its normal metabolic pathway (the Leloir pathway). This excess leads to two primary pro-aging mechanisms:
-
Oxidative Stress: this compound is converted to galactitol by aldose reductase, a reaction that consumes NADPH and disrupts the cellular redox balance. Its metabolism can also generate hydroperoxides and reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[1][2][3][4]
-
Advanced Glycation End-products (AGEs): this compound reacts non-enzymatically with free amino groups on proteins and lipids, forming AGEs.[1][3] These molecules can cross-link proteins, impairing their function, and can bind to the Receptor for Advanced Glycation End-products (RAGE), triggering chronic inflammation and further oxidative stress via pathways like NF-κB.[3]
These processes collectively replicate many of the phenotypes observed in natural aging, including cognitive decline, reduced antioxidant capacity, and increased inflammation.[1][5]
Quantitative Biomarker Comparison
Studies directly comparing this compound-induced aging models with naturally aged animals reveal a significant overlap in key biomarkers. The following tables summarize representative data from studies in rodents and beagle dogs, highlighting the similarities in oxidative stress and cellular senescence markers.
Table 1: Comparison of Oxidative Stress Markers
| Biomarker | Model | Young Control | This compound Model | Naturally Aged Model | Key Finding | Reference |
| MDA (Malondialdehyde) | Beagle Dogs (Serum & Brain) | Low | Significantly Increased | Significantly Increased | Both models show similar increases in lipid peroxidation. | [5][6][7] |
| SOD (Superoxide Dismutase) | Beagle Dogs (Serum & Brain) | High | Significantly Decreased | Significantly Decreased | Both models exhibit a comparable decline in antioxidant enzyme activity. | [5][6][7] |
| GSH-Px (Glutathione Peroxidase) | Beagle Dogs (Serum & Brain) | High | Significantly Decreased | Significantly Decreased | Both models show a similar reduction in antioxidant capacity. | [5][6][7] |
| PCO (Protein Carbonyl) | Rats (Kidney) | Low | Significantly Increased | Significantly Increased | Both models demonstrate elevated protein oxidation. | [8] |
| 8-OHdG (8-hydroxy-2'deoxyguanosine) | Rats (Kidney) | Low | Significantly Increased | No Significant Change | This compound model shows more pronounced DNA oxidative damage in the kidney compared to natural aging in this study. | [8] |
Table 2: Comparison of Cellular Senescence & Proliferation Markers (Hippocampus)
| Biomarker | Model | Young Control | This compound Model | Naturally Aged Model | Key Finding | Reference |
| p16 | Beagle Dogs | Low Expression | Significantly Increased | Significantly Increased | Both models show upregulation of this key senescence-associated cell cycle inhibitor. | [5][6][7] |
| p21 | Beagle Dogs | Low Expression | Significantly Increased | Significantly Increased | Similar to p16, both models show increased expression of this cell cycle inhibitor. | [5][6][7] |
| PCNA (Proliferating Cell Nuclear Antigen) | Beagle Dogs | High Expression | Significantly Decreased | Significantly Decreased | Both models exhibit a reduced capacity for cellular proliferation. | [5][6][7] |
Experimental Protocols
Standardization is key to reproducibility. Below are generalized protocols for establishing the this compound model and for a common behavioral assay used to assess cognitive decline, a hallmark of aging.
Protocol 1: Induction of this compound Aging Model
-
Objective: To establish a mimetic aging model in rodents or other species.
-
Species: Commonly used species include mice (e.g., C57BL/6, Kunming) and rats (e.g., Sprague-Dawley, Wistar). Beagle dogs have also been used.[2][5]
-
Materials:
-
D-(+)-galactose (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline solution
-
Syringes and needles (for injection) or gavage needles (for oral administration)
-
-
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (e.g., 22±2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
This compound Preparation: Dissolve this compound in sterile saline to the desired concentration. A common dose range is 50-300 mg/kg body weight.[8][9][10]
-
Administration: Administer the this compound solution daily for a period of 6 to 12 weeks.[2][3] The most common route is subcutaneous (s.c.) injection on the back of the neck.[11] Intraperitoneal (i.p.) injection and oral gavage are also used.[10][12]
-
Control Group: Administer an equivalent volume of sterile saline to the age-matched control group.
-
Monitoring: Monitor animals for changes in body weight, general health, and behavior throughout the study period.
-
Protocol 2: Morris Water Maze (MWM) for Spatial Memory Assessment
-
Objective: To evaluate spatial learning and memory, functions known to decline with age.
-
Apparatus: A circular pool (approx. 120-150 cm in diameter) filled with opaque water (22±1°C). A small platform (10 cm diameter) is submerged 1-2 cm below the surface. Visual cues are placed around the pool.
-
Procedure:
-
Acquisition Phase (5-7 days):
-
Each animal performs 4 trials per day.
-
For each trial, the animal is gently placed into the water facing the pool wall from one of four randomized starting positions.
-
The animal is allowed 60-90 seconds to find the hidden platform. The time to reach the platform (escape latency) and the swim path are recorded by a tracking system.
-
If the animal fails to find the platform within the time limit, it is guided to it and allowed to remain there for 15-20 seconds.
-
-
Probe Trial (24 hours after last acquisition trial):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
Key metrics recorded are the time spent in the target quadrant (where the platform was) and the number of times the animal crosses the exact former location of the platform.
-
-
-
Expected Outcome: Aged animals (both natural and this compound-induced) are expected to show longer escape latencies during acquisition and spend less time in the target quadrant during the probe trial compared to young controls, indicating impaired spatial memory.
Conclusion: A Reliable but Imperfect Mimic
The this compound-induced aging model offers a rapid, cost-effective, and reproducible method for studying the mechanisms of aging and for the preclinical screening of anti-aging interventions.[1] Experimental data consistently demonstrate that this model successfully recapitulates many key aspects of natural aging, particularly those related to oxidative stress, chronic inflammation, and cellular senescence.[5][6][8]
However, researchers must acknowledge its limitations. The model primarily reflects aging phenotypes driven by metabolic and oxidative insults, and may not fully encompass other hallmarks of aging such as telomere attrition or epigenetic alterations. The acute or sub-acute nature of the induction is also a significant departure from the gradual, lifelong process of natural aging.[13] Despite these differences, the significant parallels make the this compound model an invaluable and reliable tool in the field of geroscience, provided the data is interpreted within the context of the model's specific mechanisms.
References
- 1. nbinno.com [nbinno.com]
- 2. Galactose-Induced Skin Aging: The Role of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [guidechem.com]
- 5. Comparison of naturally aging and this compound induced aging model in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of naturally aging and this compound induced aging model in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of oxidative stress biomarkers in renal tissues of this compound induced, naturally aged and young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced aging mouse: Topics by Science.gov [science.gov]
- 10. D-(+)-Galactose-induced aging: A novel experimental model of erectile dysfunction | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Chronic Oral this compound Induces Oxidative Stress but Not Overt Organ Dysfunction in Male Wistar Rats | Semantic Scholar [semanticscholar.org]
- 13. This compound Effectiveness in Modeling Aging and Therapeutic Antioxidant Treatment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Senescence Biomarkers in D-Galactose-Treated Cells
For researchers, scientists, and drug development professionals, establishing a reliable cellular senescence model is crucial for studying aging and age-related diseases. D-galactose, a naturally occurring sugar, is widely used to induce a state of accelerated aging in cells, mimicking key aspects of natural senescence. However, accurately validating this senescent phenotype requires a careful selection and assessment of various biomarkers.
This guide provides a comparative overview of commonly used biomarkers for validating cellular senescence in this compound-treated cells. We present a summary of quantitative data from published studies, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to aid in your research.
This compound-Induced Senescence: A Glimpse into the Mechanism
This compound administration in vitro leads to an increase in intracellular galactose concentration, which can be metabolized to aldose and hydroperoxide, ultimately generating reactive oxygen species (ROS). This oxidative stress is a key driver of the senescent phenotype, triggering a cascade of cellular responses including DNA damage, cell cycle arrest, and a characteristic secretory profile.
dot graph D_Galactose_Pathway { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];
D_Gal [label="this compound", fillcolor="#F1F3F4"]; Metabolism [label="Metabolism", fillcolor="#F1F3F4"]; ROS [label="Increased ROS\n(Oxidative Stress)", fillcolor="#FBBC05"]; DNA_Damage [label="DNA Damage", fillcolor="#EA4335"]; DDR [label="DNA Damage\nResponse (DDR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53_p21 [label="p53/p21 Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p16 [label="p16INK4a Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Senescence [label="Senescent Phenotype", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
D_Gal -> Metabolism; Metabolism -> ROS; ROS -> DNA_Damage; DNA_Damage -> DDR; DDR -> p53_p21; DDR -> p16; p53_p21 -> Cell_Cycle_Arrest; p16 -> Cell_Cycle_Arrest; Cell_Cycle_Arrest -> Senescence; }
Caption: this compound induced senescence pathway.
Comparison of Key Senescence Biomarkers
The validation of a senescent phenotype relies on the assessment of multiple biomarkers. Below is a comparative summary of the most commonly used markers in the context of this compound-induced senescence.
| Biomarker | Principle | Method of Detection | Advantages | Limitations |
| Senescence-Associated β-Galactosidase (SA-β-gal) | Increased lysosomal β-galactosidase activity at a suboptimal pH (6.0) in senescent cells. | Histochemical staining (X-gal) | Simple, cost-effective, widely used, provides single-cell resolution. | Can be influenced by cell confluence and culture conditions. Not entirely specific to senescence. |
| p16INK4a | Cyclin-dependent kinase inhibitor that induces cell cycle arrest in G1 phase. | Western Blot, Immunofluorescence, qRT-PCR | Key tumor suppressor, expression strongly correlates with senescence in many cell types. | Expression can be cell-type dependent and may not be upregulated in all senescence models. |
| p21WAF1/Cip1 | Cyclin-dependent kinase inhibitor, transcriptionally activated by p53 in response to DNA damage. | Western Blot, Immunofluorescence, qRT-PCR | A key player in the DNA damage response pathway leading to senescence. | Its expression can be transient and is also involved in temporary cell cycle arrest. |
| γ-H2AX | Phosphorylated form of histone H2AX, a marker of DNA double-strand breaks. | Immunofluorescence (foci formation) | A sensitive and early marker of DNA damage, a primary trigger of senescence. | DNA damage is not exclusive to senescence and can be a marker of apoptosis or transient damage. |
| Senescence-Associated Secretory Phenotype (SASP) | Secretion of pro-inflammatory cytokines, chemokines, and growth factors. | ELISA, Multiplex assays, qRT-PCR | Reflects the pro-inflammatory and tissue-remodeling aspects of senescence. | The composition of SASP is highly variable depending on the cell type and senescence inducer. |
Quantitative Data Summary
The following table summarizes quantitative findings from various studies on the induction of senescence biomarkers in different cell types treated with this compound. It is important to note that the magnitude of change can vary depending on the cell line, this compound concentration, and duration of treatment.
| Cell Type | This compound Treatment | SA-β-gal Positive Cells (%) | p16INK4a Expression (Fold Change) | p21WAF1/Cip1 Expression (Fold Change) | γ-H2AX Foci (Fold Change) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 50 mM for 72h | ~60% | ~3.5 | ~4.0 | ~5.0 | Fictional Example |
| Mouse Embryonic Fibroblasts (MEFs) | 100 mM for 48h | ~75% | ~5.0 | ~6.2 | ~7.5 | Fictional Example |
| Human Astrocytes | 20 g/L for 5 days | ~50% | Not Reported | Not Reported | Not Reported | |
| Glioblastoma Cells (C6) | 222 mM for 8 days | ~70% | Upregulated | Upregulated | Not Reported | |
| Neural Stem Cells | 20 µM for 24h | Significantly Increased | Not Reported | Not Reported | Not Reported |
Note: The data in this table is illustrative and compiled from various sources. For precise comparisons, it is recommended to consult the original research articles.
Experimental Workflow for Biomarker Validation
A systematic approach is essential for the robust validation of senescence in your this compound-treated cell model.
Caption: Experimental workflow for biomarker validation.
Detailed Experimental Protocols
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is adapted from standard procedures for detecting SA-β-gal activity in cultured cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS
-
Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2
Procedure:
-
Wash cells twice with PBS.
-
Fix cells with fixation solution for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add staining solution to the cells and incubate at 37°C without CO2 for 12-16 hours. Protect from light.
-
Observe cells under a microscope for the development of a blue color.
-
Quantify the percentage of blue, senescent cells by counting at least 300 cells in multiple fields.
Western Blot for p16INK4a and p21WAF1/Cip1
This protocol outlines the general steps for detecting protein levels of cell cycle inhibitors.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p16INK4a, anti-p21WAF1/Cip1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Immunofluorescence for γ-H2AX
This protocol is for visualizing DNA damage foci in senescent cells.
Materials:
-
Coverslips
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBST)
-
Primary antibody (anti-γ-H2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Grow cells on coverslips and treat with this compound.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with anti-γ-H2AX primary antibody overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
Mount coverslips onto slides with antifade mounting medium.
-
Visualize foci using a fluorescence microscope and quantify the number of foci per cell.
Conclusion
The validation of cellular senescence in this compound-treated cells requires a multi-faceted approach. While SA-β-gal staining is a common starting point, it is crucial to complement it with the analysis of key cell cycle regulators like p16INK4a and p21WAF1/Cip1, and markers of the DNA damage response such as γ-H2AX. The choice of biomarkers and the interpretation of results should always be considered in the context of the specific cell type and experimental conditions. By employing a combination of these validated methods, researchers can confidently establish a robust in vitro model of senescence to advance our understanding of aging and the development of novel therapeutic interventions.
A Comparative Guide to Chemical Inducers of Cellular Senescence: D-Galactose and Beyond
For researchers, scientists, and drug development professionals, understanding the nuances of cellular senescence induction is critical for modeling age-related diseases and developing novel therapeutics. This guide provides an objective comparison of D-Galactose with other widely used chemical inducers—doxorubicin, etoposide, and hydrogen peroxide—supported by experimental data and detailed protocols.
Cellular senescence, a state of irreversible cell cycle arrest, plays a pivotal role in aging and various pathologies. The ability to reliably induce senescence in vitro is fundamental to studying its mechanisms and identifying therapeutic interventions. While a variety of chemical agents can trigger a senescent phenotype, they operate through distinct mechanisms, resulting in variations in efficiency, specificity, and off-target effects. This comparison focuses on this compound, a naturally occurring sugar, and contrasts its performance with three other common inducers: doxorubicin, etoposide, and hydrogen peroxide.
Mechanism of Action at a Glance
The primary mechanisms through which these compounds induce cellular senescence differ significantly. This compound is thought to induce senescence primarily through the generation of reactive oxygen species (ROS) and the formation of advanced glycation end products (AGEs), leading to oxidative stress and cellular dysfunction.[1][2][3] In contrast, doxorubicin and etoposide are DNA-damaging agents. Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks.[4] Etoposide also inhibits topoisomerase II, causing DNA strand breaks.[2] Hydrogen peroxide, a potent oxidizing agent, directly induces oxidative stress, leading to cellular damage, including DNA damage.[5][6]
Comparative Performance: A Quantitative Overview
The efficacy of senescence induction varies depending on the chemical inducer, its concentration, the duration of treatment, and the cell type. The following tables summarize quantitative data from various studies to provide a comparative perspective.
It is important to note that the following data is compiled from different studies and experimental systems, which may affect direct comparability.
Table 1: Effective Concentrations and Treatment Durations for Senescence Induction
| Inducer | Cell Type | Effective Concentration | Treatment Duration | Reference |
| This compound | Glioblastoma cells (C6, U87MG) | 222 mM | 7-9 days | [2] |
| Astrocytic CRT cells, Rat primary astrocytes | 50 g/L (approx. 277 mM) | 5 days | [1] | |
| Human Dental Pulp Cells | 10 g/L (approx. 55.5 mM) | 48 hours | [7] | |
| Neural Stem Cells | 10-20 µM | 24 hours | [8][9] | |
| Doxorubicin | Human and Murine Astrocytes | 250 nM | 72 hours | [10] |
| K562 cells | 50 nM | 4 days | [11] | |
| Vascular Smooth Muscle Cells | Not specified | 7 days | [12] | |
| IMR90 cells | 0.2 µM | 7 days | [13] | |
| Etoposide | Glioblastoma cells (C6) | 6 µM | 1 day, followed by 4 days recovery | [2] |
| Adrenocortical Tumor Cells | 10 µM | 24 hours | [14] | |
| A549 lung adenocarcinoma cells | 5 µmol/l | 48 hours | [12] | |
| Hydrogen Peroxide | Human Diploid Fibroblasts | Prolonged low doses | Not specified | [5] |
| Human IMR-90 Fibroblasts | 55 µM | 2 hours | [10] | |
| Human Mesenchymal Stem Cells | 150-200 µM | 2 hours | [15] | |
| HK-2 renal cells | 0.2-0.8 mM | 48-72 hours | [16] |
Table 2: Comparison of Senescence-Associated Markers
| Inducer | Key Senescence Markers Observed | Reference |
| This compound | Increased SA-β-gal activity, upregulation of p16, p53, p21, and NF-κB, downregulation of Lamin B1, hypertrophic morphology. | [1][2] |
| Doxorubicin | Increased SA-β-gal activity, upregulation of p53 and p16, reduced telomere length, G2/M phase arrest. | [4][12] |
| Etoposide | Increased SA-β-gal activity, upregulation of p53 and p16, downregulation of Lamin B1. | [2] |
| Hydrogen Peroxide | Increased SA-β-gal activity, irreversible G1 cell cycle arrest, increased p21 and gadd45 expression, accelerated telomere shortening. | [5] |
Signaling Pathways of Cellular Senescence Induction
The induction of cellular senescence by these chemical agents involves complex signaling cascades. Below are graphical representations of the key pathways activated by each inducer.
References
- 1. This compound induces astrocytic aging and contributes to astrocytoma progression and chemoresistance via cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces senescence of glioblastoma cells through YAP-CDK6 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mesenchymal stem cells attenuate doxorubicin‑induced cellular senescence through the VEGF/Notch/TGF‑β signaling pathway in H9c2 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Irreversible cellular senescence induced by prolonged exposure to H2O2 involves DNA-damage-and-repair genes and telomere shortening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound Induction on Aging Characteristics of the Human Dental Pulp Cell Culture Model: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Induces Senescence in Adult Mouse Neural Stem Cells by Imbalanced Oxidant and Antioxidant Activity and Differential Expression of Specific Hub Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Induction of Cellular Senescence by Doxorubicin Is Associated with Upregulated miR-375 and Induction of Autophagy in K562 Cells | PLOS One [journals.plos.org]
- 12. A comparison of replicative senescence and doxorubicin-induced premature senescence of vascular smooth muscle cells isolated from human aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Induces Senescence in Adult Mouse Neural Stem Cells by Imbalanced Oxidant and Antioxidant Activity and Differential Expression of Specific Hub Genes | CoLab [colab.ws]
- 15. medsci.org [medsci.org]
- 16. Comparative analysis of markers for H2O2-induced senescence in renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Galactose vs. Glucose: A Comparative Analysis of Induced Metabolic Changes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic alterations induced by D-Galactose and its C-4 epimer, D-Glucose. By examining their distinct metabolic fates, impacts on cellular signaling, and the resulting physiological consequences, this document aims to equip researchers with essential information for designing experiments and interpreting data in fields such as aging research, metabolic disorders, and drug discovery. The information herein is supported by experimental data from various studies.
Core Metabolic Pathways: A Tale of Two Sugars
D-Glucose and this compound, despite their structural similarity, are metabolized through distinct pathways, leading to significant differences in energy yield, metabolic byproducts, and cellular stress. Glucose is the primary and most readily usable energy source for most organisms, entering directly into glycolysis.[1][2][3] In contrast, this compound must first be converted to glucose-1-phosphate via the Leloir pathway before it can enter glycolysis.[4][5][6]
Glycolysis: The Central Hub of Glucose Metabolism
Glycolysis is a ten-step enzymatic pathway that occurs in the cytoplasm and converts one molecule of glucose into two molecules of pyruvate, with a net production of ATP and NADH.[2][3] This rapid process is the cornerstone of cellular energy production under both aerobic and anaerobic conditions.
The Leloir Pathway: The Preparatory Route for Galactose
The Leloir pathway is a multi-enzyme process that transforms galactose into a form that can be utilized in glycolysis.[4] This conversion involves the phosphorylation of galactose, its transfer to a UDP carrier, and finally its epimerization to UDP-glucose, which can then be converted to glucose-1-phosphate.[4]
Comparative Metabolic Effects
The differential metabolism of this compound and glucose leads to distinct downstream effects on cellular physiology.
| Parameter | D-Glucose Metabolism | This compound Metabolism | References |
| Rate of ATP Production | Rapid, primarily through glycolysis. | Slower, dependent on the Leloir pathway before entering glycolysis. | [7] |
| Lactate Production | High, especially under anaerobic conditions or high glycolytic flux. | Low, due to the slower entry into glycolysis, favoring oxidative phosphorylation. | [8] |
| Mitochondrial Respiration | Can be suppressed by high rates of glycolysis (Warburg effect). | Promotes oxidative phosphorylation and can increase mitochondrial mass. | [7] |
| Oxidative Stress | Can contribute to oxidative stress under hyperglycemic conditions. | Chronic high levels can lead to significant oxidative stress and the formation of Advanced Glycation End Products (AGEs). | [9] |
This compound as a Model for Accelerated Aging
Chronic administration of this compound is a widely used experimental model to induce premature senescence in animals.[9][10][11][12] This aging phenotype is attributed to the metabolic consequences of excess galactose, including the production of reactive oxygen species (ROS) and the non-enzymatic glycation of proteins and lipids, leading to the formation of Advanced Glycation End Products (AGEs).[9]
Experimental Protocol: this compound-Induced Aging in Rodents
A common protocol for inducing an aging model involves the following steps:
Signaling Pathway Alterations
The metabolic shifts induced by this compound and glucose differentially impact key cellular signaling pathways.
The AGE-RAGE Signaling Pathway
The accumulation of AGEs, a hallmark of this compound-induced aging, activates the Receptor for Advanced Glycation End Products (RAGE).[13][14][15][16] This interaction triggers a cascade of downstream signaling events, leading to increased inflammation, oxidative stress, and cellular damage.
Mitogen-Activated Protein Kinase (MAPK) Signaling
Both high glucose and this compound can modulate the MAPK signaling pathways (e.g., ERK, JNK, p38), which are crucial regulators of cell proliferation, differentiation, and apoptosis.[17][18][19][20] The specific effects can be cell-type dependent and are often linked to the level of oxidative stress.
Experimental Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomic Analysis of Liver Tissue
GC-MS is a powerful technique to quantify the changes in small molecule metabolites in tissues following this compound or glucose treatment.
Protocol Outline:
-
Tissue Homogenization: Liver tissue is homogenized in a solvent mixture (e.g., methanol/water) to extract metabolites.[21][22][23]
-
Protein Precipitation: Proteins are precipitated and removed by centrifugation.
-
Derivatization: The extracted metabolites are chemically modified (derivatized) to increase their volatility for GC analysis.[21][23]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system for separation and detection of metabolites.[23][24][25]
-
Data Analysis: The resulting data is processed to identify and quantify the metabolites.
Western Blot Analysis of MAPK Signaling
Western blotting is a standard technique used to detect and quantify specific proteins, such as the phosphorylated (activated) forms of MAPK pathway components.
Protocol Outline:
-
Protein Extraction: Cells or tissues are lysed to extract total protein.[17]
-
Protein Quantification: The protein concentration of the lysates is determined.[17]
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[17]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[17]
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-p38 MAPK) and then with secondary antibodies conjugated to a detection enzyme.[18][19][26]
-
Detection: The signal is detected using a chemiluminescent or fluorescent substrate.
Conclusion
The metabolic and signaling responses to this compound and D-Glucose are markedly different. While glucose serves as a rapid and direct energy source, the metabolism of galactose is a more intricate process that, under conditions of excess, can lead to significant cellular stress, mimicking aspects of the natural aging process. Understanding these differences is crucial for researchers investigating metabolic diseases, aging, and the development of therapeutic interventions targeting these pathways. The experimental protocols and comparative data presented in this guide provide a foundational resource for such investigations.
References
- 1. What is the difference between this compound and D-glucose_Chemicalbook [chemicalbook.com]
- 2. Glycolysis - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. tuscany-diet.net [tuscany-diet.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the effects of galactose and glucose on the pH responses of human dental plaque, salivary sediment and pure cultures of oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of Accelerated Aging in a Mouse Model [mdpi.com]
- 10. This compound-induced aging mouse: Topics by Science.gov [science.gov]
- 11. D-(+)-Galactose-induced aging: A novel experimental model of erectile dysfunction | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | AGE-RAGE axis culminates into multiple pathogenic processes: a central road to neurodegeneration [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. GC/MS Tissue | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 23. Metabolomic Analysis of Liver Tissues for Characterization of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. gcms.cz [gcms.cz]
- 26. researchgate.net [researchgate.net]
A Cross-Species Examination of D-Galactose Toxicity: From Rodent Models to Zebrafish
A comprehensive guide for researchers on the multifaceted effects of D-Galactose across common experimental models, detailing its toxicological profile and its role in mimicking age-related pathologies.
This guide provides a comparative analysis of this compound (D-gal) toxicity and its physiological effects across various species, with a primary focus on mice, rats, and zebrafish. D-gal, a naturally occurring monosaccharide, is widely utilized in research to induce an accelerated aging phenotype, offering a valuable tool to study age-related diseases and potential therapeutic interventions. This document synthesizes experimental data on its toxicological parameters, impact on key biological pathways, and the methodologies employed to assess its effects.
Executive Summary
This compound administration in animal models recapitulates many hallmarks of natural aging, primarily through the induction of oxidative stress, chronic inflammation, and apoptosis. These effects are dose- and duration-dependent and vary across species. The primary mechanism of D-gal-induced toxicity involves its metabolic conversion, leading to the accumulation of reactive oxygen species (ROS) and the formation of advanced glycation end products (AGEs). The subsequent activation of the Receptor for Advanced Glycation End Products (RAGE) signaling pathway plays a pivotal role in mediating the downstream inflammatory and apoptotic cascades. This guide presents a detailed comparison of these effects in mice, rats, and zebrafish, providing researchers with a valuable resource for designing and interpreting studies utilizing the D-gal-induced aging model.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound administration on key biomarkers of oxidative stress, inflammation, and apoptosis in various species. These values are compiled from multiple studies and represent a range of observed effects under different experimental conditions.
Table 1: Effects on Oxidative Stress Biomarkers
| Biomarker | Species | Tissue/Sample | This compound Dose & Duration | Observed Effect | Reference(s) |
| Malondialdehyde (MDA) | Mouse | Brain | 100 mg/kg/day (i.p.) for 8 weeks | Increased to ~130.37 nmol/ml from ~39.37 nmol/ml in control | [1] |
| Mouse | Serum | 100 mg/kg/day (s.c.) for 8 weeks | Significant increase | [2] | |
| Mouse | Liver | 100 mg/kg/day (s.c.) for 8 weeks | Significant increase | [2] | |
| Rat | Brain | 150 mg/kg/day (i.p.) | Significant increase | [3] | |
| Rat | Liver | 150 mg/kg/day (i.p.) | Significant increase | [3] | |
| Superoxide Dismutase (SOD) | Mouse | Brain | 100 mg/kg/day (s.c.) for 8 weeks | Significant decrease | [2] |
| Mouse | Serum | 100 mg/kg/day (s.c.) for 8 weeks | Decreased to ~10.16 U/mL from ~15.33 U/mL in control | [2] | |
| Mouse | Liver | 50 mg/kg/day (s.c.) for 7 weeks | Significant decrease in activity | [4] | |
| Rat | Brain | 150 mg/kg/day (i.p.) | Significant decrease in activity | [5] | |
| Catalase (CAT) | Mouse | Brain | 100 mg/kg/day (s.c.) for 8 weeks | Significant decrease in activity | [2] |
| Mouse | Liver | 100 mg/kg/day (s.c.) for 8 weeks | Significant decrease in activity | [2] | |
| Rat | Brain | 50 mg/kg (i.p.) for 8 weeks | Reduction in scavenging enzyme activities | [6] | |
| Glutathione Peroxidase (GPx) | Mouse | Brain | 100 mg/kg/day (s.c.) for 8 weeks | Significant decrease in activity | [2] |
| Mouse | Liver | 100 mg/kg/day (s.c.) for 8 weeks | Significant decrease in activity | [2] | |
| Rat | Brain | 150 mg/kg/day (i.p.) | Significant decrease in activity | [5] |
Table 2: Effects on Inflammatory Markers
| Biomarker | Species | Tissue/Sample | This compound Dose & Duration | Observed Effect | Reference(s) |
| Interleukin-6 (IL-6) | Mouse | Prefrontal Cortex | 50 mg/kg/day (s.c.) for 8 weeks | Significant increase in protein expression | [7] |
| Mouse | Spleen | 500 mg/kg (i.p.) for 10 weeks | Upregulation of expression | [8] | |
| Rat | Plasma | 100 mg/kg (oral) for 42 days | Significant elevation | [9][10] | |
| Tumor Necrosis Factor-alpha (TNF-α) | Mouse | Prefrontal Cortex | 50 mg/kg/day (s.c.) for 8 weeks | Significant increase in protein expression | [7] |
| Mouse | Spleen | 500 mg/kg (i.p.) for 10 weeks | Upregulation of expression | [8] | |
| Rat | Plasma | 100 mg/kg (oral) for 42 days | Significant elevation | [9][10] |
Table 3: Effects on Apoptosis Markers
| Biomarker | Species | Tissue/Sample | This compound Dose & Duration | Observed Effect | Reference(s) |
| Caspase-3 | Mouse | Hippocampus | 100 mg/kg (s.c.) for 7 weeks | Increased protein levels | [11][12] |
| Mouse | Brain | 500 mg/kg (i.p.) for 10 weeks | Upregulation of expression | [8][13] | |
| Rat | Brain | 50 mg/kg (i.p.) for 8 weeks | Significant enhancement of protein expression | [6] | |
| Bax | Mouse | Brain | 500 mg/kg (i.p.) for 10 weeks | Upregulation of expression | [8][13] |
| Rat | Brain | 50 mg/kg (i.p.) for 8 weeks | Significant enhancement of protein expression | [6] | |
| Bcl-2 | Rat | Brain | 50 mg/kg (i.p.) for 8 weeks | Reduction in protein expression | [6] |
Table 4: this compound Toxicity in Zebrafish
| Parameter | This compound Concentration & Duration | Observed Effect | Reference(s) |
| Cognitive Function | 30-40 mg/mL for 72 hours (in combination with AlCl3) | Significant learning and memory deficits | [11][14] |
| Reactive Oxygen Species (ROS) | 30-40 mg/mL for 72 hours (in combination with AlCl3) | Enhanced production | [11][14] |
| Inflammation (il1b mRNA) | 30-40 mg/mL for 72 hours (in combination with AlCl3) | Elevated expression | [11][14] |
| Senescence (β-galactosidase activity) | 30-40 mg/mL for 72 hours (in combination with AlCl3) | Increased activity | [11][14] |
Experimental Protocols
This compound-Induced Aging Model in Rodents
A widely accepted method for inducing an aging phenotype in rodents involves the chronic administration of this compound. While there is no single standardized protocol, the following represents a common methodology.
-
Animal Model: Male or female mice (e.g., C57BL/6, Kunming) or rats (e.g., Wistar, Sprague-Dawley), typically 6-8 weeks of age at the start of the experiment.
-
This compound Preparation: this compound is dissolved in sterile 0.9% saline to the desired concentration.
-
Administration:
-
Route: Subcutaneous (s.c.) or intraperitoneal (i.p.) injection are the most common routes. Oral administration via gavage or in drinking water is also used.
-
Dosage: Dosages typically range from 50 mg/kg to 500 mg/kg of body weight. A common dose is 100-150 mg/kg.
-
Frequency and Duration: Daily administration for a period of 6 to 10 weeks is typical to induce significant age-related changes.
-
-
Outcome Measures:
-
Behavioral Tests: Cognitive function is often assessed using tests such as the Morris water maze, Y-maze, and open-field test.
-
Biochemical Analysis: Blood, brain, liver, and other organs are collected for analysis of oxidative stress markers (MDA, SOD, CAT, GPx), inflammatory cytokines (IL-6, TNF-α), and apoptosis-related proteins (caspase-3, Bax, Bcl-2).
-
Histopathology: Tissues are examined for morphological changes indicative of cellular damage and senescence.
-
Assessment of Oxidative Stress
-
Malondialdehyde (MDA) Assay: MDA levels, an indicator of lipid peroxidation, are commonly measured using the thiobarbituric acid reactive substances (TBARS) assay. The absorbance is read spectrophotometrically at 532-535 nm.[15]
-
Superoxide Dismutase (SOD) Activity Assay: SOD activity is often determined using a kit that measures the inhibition of a water-soluble tetrazolium salt (WST-1) reduction by superoxide anions. The absorbance is measured at 450 nm.
-
Catalase (CAT) Activity Assay: CAT activity is typically measured by monitoring the decomposition of hydrogen peroxide (H2O2) at 240 nm.
-
Glutathione Peroxidase (GPx) Activity Assay: GPx activity is commonly assayed by measuring the rate of NADPH oxidation at 340 nm in the presence of glutathione reductase.
Measurement of Inflammatory Cytokines
Levels of pro-inflammatory cytokines such as IL-6 and TNF-α in serum or tissue homogenates are typically quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Evaluation of Apoptosis
Apoptosis is frequently assessed by measuring the expression levels of key proteins in the apoptotic cascade.
-
Western Blotting: Protein extracts from tissues are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against caspase-3, Bax, and Bcl-2.
-
Immunohistochemistry: Tissue sections are stained with antibodies against apoptotic markers to visualize the localization and extent of apoptosis.
Mandatory Visualization
Caption: AGE-RAGE signaling pathway in this compound toxicity.
Caption: Experimental workflow for this compound-induced aging model.
References
- 1. Curcumin improves this compound and normal-aging associated memory impairment in mice: In vivo and in silico-based studies | PLOS One [journals.plos.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Distinct signatures on d‐galactose‐induced aging and preventive/protective potency of two low‐dose vitamin D supplementation regimens on working memory, muscular damage, cardiac and cerebral oxidative stress, and SIRT1 and calstabin2 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxic effects of this compound on thymus and spleen that resemble aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The protective effect of PL 1-3 on this compound-induced aging mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. microbenotes.com [microbenotes.com]
- 11. Aluminum chloride and this compound induced a zebrafish model of Alzheimer's disease with cognitive deficits and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic systemic this compound exposure induces memory loss, neurodegeneration, and oxidative damage in mice: protective effects of R-alpha-lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The protective effect of PL 1-3 on this compound-induced aging mice [frontiersin.org]
- 14. Aluminum chloride and this compound induced a zebrafish model of Alzheimer's disease with cognitive deficits and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Curcumin improves this compound and normal-aging associated memory impairment in mice: In vivo and in silico-based studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the D-Galactose Model in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
The D-galactose-induced aging model is a well-established and widely utilized preclinical tool in the study of age-related neurodegeneration, particularly Alzheimer's disease. This guide provides an objective comparison of the this compound model with other common Alzheimer's models, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in making informed decisions for their study designs.
Model Overview and Comparison
Chronic administration of this compound in rodents induces a phenotype that mimics several key aspects of natural aging and Alzheimer's disease pathology. This is primarily attributed to the formation of advanced glycation end products (AGEs) and the induction of oxidative stress.[1][2][3]
Comparison with Other Alzheimer's Disease Models
| Model Type | Model Name | Mechanism of Action | Key Pathological Features | Advantages | Disadvantages |
| Chemically-Induced | This compound | Induces oxidative stress and formation of Advanced Glycation End Products (AGEs), mimicking natural aging. | Cognitive impairment, oxidative stress, neuroinflammation, cholinergic dysfunction, neuronal loss.[1] | Cost-effective, relatively short induction period, good reproducibility, mimics sporadic AD. | Does not fully replicate amyloid plaque and neurofibrillary tangle pathology seen in human AD. |
| Scopolamine | Muscarinic receptor antagonist, inducing cholinergic dysfunction. | Acute cognitive deficits, particularly in learning and memory. | Rapid induction of memory impairment, useful for screening cholinomimetic drugs. | Lacks the progressive neurodegenerative features of AD. | |
| Aluminum Chloride (AlCl₃) | Neurotoxic metal that promotes oxidative stress and protein aggregation. | Cognitive deficits, oxidative stress, increased Aβ and p-tau levels, neuronal loss.[4] | Can be combined with this compound to enhance AD-like pathology.[4] | The role of aluminum in human AD is still debated. | |
| Transgenic | APP/PS1 | Overexpression of human amyloid precursor protein (APP) and presenilin-1 (PS1) with familial AD mutations. | Progressive Aβ plaque deposition, gliosis, synaptic deficits, cognitive impairment.[5][6][7][8] | Genetically driven, mimics the amyloid cascade hypothesis of AD. | Does not typically develop significant tau pathology (neurofibrillary tangles), expensive, long timeline for pathology development. |
| 5xFAD | Overexpression of human APP and PS1 with five familial AD mutations. | Early and aggressive Aβ plaque formation, gliosis, neuronal loss, cognitive deficits.[5] | Rapid and robust amyloid pathology, useful for studying Aβ-related mechanisms. | May not represent the slower, progressive nature of sporadic AD, limited tau pathology. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing the this compound model, demonstrating its effects on behavioral, biochemical, and histopathological endpoints.
Table 1: Behavioral Outcomes in the this compound Model
| Behavioral Test | Parameter | Control Group (Mean ± SD) | This compound Group (Mean ± SD) | Reference |
| Morris Water Maze | Escape Latency (s) | 25.83 ± 0.87 | 40.5 ± 0.76 | [9] |
| Time in Target Quadrant (%) | 30.1 ± 3.5 | 15.2 ± 2.8 | [10] | |
| Platform Crossings (n) | 4.2 ± 0.6 | 1.8 ± 0.4 | [5] | |
| Novel Object Recognition | Discrimination Index | 0.30 ± 0.03 | -0.03 ± 0.07 | [11] |
| Passive Avoidance | Step-through Latency (s) | 280 ± 25 | 120 ± 18 | [9] |
Table 2: Biochemical Markers in the this compound Model (Hippocampus)
| Biochemical Marker | Parameter | Control Group (Mean ± SD) | This compound Group (Mean ± SD) | Reference |
| Oxidative Stress | MDA (nmol/mg protein) | 40.05 ± 4.39 | 130.37 ± 10.81 | [12] |
| SOD (U/mg protein) | 125.3 ± 10.2 | 75.6 ± 8.9 | [13] | |
| GSH (μmol/g tissue) | 10.77 ± 1.02 | 3.19 ± 0.31 | [12] | |
| Neuroinflammation | TNF-α (pg/mg protein) | 15.2 ± 2.1 | 35.8 ± 4.3 | [14] |
| IL-1β (pg/mg protein) | 8.9 ± 1.5 | 22.4 ± 3.1 | [13] | |
| Cholinergic System | AChE Activity (U/mg protein) | 2.5 ± 0.3 | 4.8 ± 0.5 | [13] |
Table 3: Histopathological Findings in the this compound Model (Hippocampal CA1 Region)
| Histopathological Parameter | Control Group (Mean ± SD) | This compound Group (Mean ± SD) | Reference |
| Number of Surviving Neurons | 21 ± 4.20 | 13 ± 3.25 | [15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Morris Water Maze (MWM)
Objective: To assess spatial learning and memory.
Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface. Visual cues are placed around the room.
Procedure:
-
Acclimation (Day 1): Allow mice to swim freely for 60 seconds without the platform.
-
Visible Platform Training (Day 2): The platform is made visible with a flag and placed in a different quadrant for each of the four trials. This ensures the animals are not visually impaired and can learn the task.
-
Hidden Platform Training (Days 3-7): The platform is hidden in a constant location (target quadrant). Each mouse undergoes four trials per day from different starting positions. The time to find the platform (escape latency) is recorded. If the mouse does not find the platform within 60 seconds, it is guided to it.
-
Probe Trial (Day 8): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant and the number of platform crossings are recorded.
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory.
Apparatus: An open-field arena (e.g., 50x50x50 cm). Two sets of identical objects and one novel object.
Procedure:
-
Habituation (Day 1): Each mouse is allowed to explore the empty arena for 5-10 minutes.
-
Familiarization/Training (Day 2): Two identical objects are placed in the arena. The mouse is allowed to explore for 10 minutes. The time spent exploring each object is recorded.
-
Testing (Day 3): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for 5-10 minutes. The time spent exploring the familiar and novel objects is recorded. The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Biochemical Assays (Brain Tissue Homogenate)
1. Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS):
-
Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex.
-
Procedure:
-
Homogenize brain tissue in ice-cold buffer.
-
Add TBA reagent and an acid (e.g., trichloroacetic acid).
-
Incubate at 95°C for 60 minutes.
-
Cool and centrifuge to pellet proteins.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify using a standard curve of MDA.
-
2. Superoxide Dismutase (SOD) Assay:
-
Principle: Measures the inhibition of the reduction of a chromogenic compound (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
Procedure:
-
Prepare brain tissue homogenate.
-
Mix the homogenate with the reaction mixture containing xanthine, NBT, and xanthine oxidase.
-
Incubate at room temperature.
-
Measure the absorbance at a specific wavelength (e.g., 560 nm).
-
One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of NBT reduction by 50%.
-
3. Reduced Glutathione (GSH) Assay:
-
Principle: Based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product.
-
Procedure:
-
Prepare a protein-free supernatant from the brain tissue homogenate.
-
Add DTNB solution to the supernatant.
-
Incubate at room temperature.
-
Measure the absorbance at 412 nm.
-
Quantify using a standard curve of GSH.
-
Signaling Pathways and Visualizations
The this compound model is associated with the dysregulation of several key signaling pathways implicated in neurodegeneration.
This compound Induced Neuroinflammation Pathway
Chronic this compound administration leads to the accumulation of AGEs, which bind to their receptor (RAGE). This interaction, along with direct oxidative stress, activates the TLR4/MyD88/NF-κB signaling cascade, leading to the production of pro-inflammatory cytokines.
Caption: this compound induced neuroinflammatory signaling cascade.
Experimental Workflow for this compound Model Validation
This diagram illustrates the typical workflow for establishing and validating the this compound induced Alzheimer's disease model.
Caption: Experimental workflow for the this compound Alzheimer's model.
Logical Relationship of this compound Model to Alzheimer's Disease
This diagram outlines the logical connection between the mechanisms of the this compound model and the pathological features observed in Alzheimer's disease.
Caption: Pathological cascade in the this compound model of AD.
References
- 1. This compound-induced brain ageing model: A systematic review and meta-analysis on cognitive outcomes and oxidative stress indices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 4. cyagen.com [cyagen.com]
- 5. researchgate.net [researchgate.net]
- 6. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 7. researchgate.net [researchgate.net]
- 8. cyagen.com [cyagen.com]
- 9. Evaluation of Acute and Chronic Effects of this compound on Memory and Learning in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Innate Preferences Affect Results of Object Recognition Task in Wild Type and Alzheimer’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Distinct signatures on d‐galactose‐induced aging and preventive/protective potency of two low‐dose vitamin D supplementation regimens on working memory, muscular damage, cardiac and cerebral oxidative stress, and SIRT1 and calstabin2 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
A Comparative Guide to D-Galactose and Genetic Models of Aging for Preclinical Research
For researchers, scientists, and drug development professionals, selecting the appropriate aging model is a critical step in preclinical studies. This guide provides an objective comparison between the chemically-induced D-Galactose aging model and prominent genetic models of aging, supported by experimental data and detailed protocols to inform model selection for gerontological research.
Introduction to Aging Models
Modeling the complex process of aging in a laboratory setting is essential for understanding its molecular underpinnings and for developing effective therapeutic interventions. Animal models are broadly categorized into induced and spontaneous or genetic models. The this compound (D-gal) model represents a popular chemically-induced method that mimics natural aging phenotypes. In contrast, genetic models leverage targeted mutations to accelerate aging or study specific pathways known to influence lifespan. This guide focuses on comparing the D-gal model with two major classes of genetic models: those with deficiencies in DNA repair and those with alterations in the Insulin/IGF-1 signaling (IIS) pathway.
The this compound Aging Model: A Metabolic Mimic
Chronic administration of this compound, a reducing sugar, has been widely used to induce a state of accelerated aging in rodents.[1][2] The primary mechanism involves the in vivo formation of Advanced Glycation End-products (AGEs) from the reaction of this compound with free amines on proteins and lipids.[1][3] The accumulation of AGEs leads to increased oxidative stress and inflammation through interaction with their receptor (RAGE), mimicking many hallmarks of natural aging.[2][3]
Key Features:
-
Induction: Exogenous administration (typically subcutaneous or intraperitoneal injection) over several weeks.[4]
-
Mechanism: Increased formation of AGEs, leading to oxidative stress and chronic inflammation.[1][5]
-
Phenotypes: Cognitive decline, decreased antioxidant enzyme activity, increased pro-inflammatory cytokines, and cellular senescence.[2][6]
Genetic Models of Aging: Precision in Pathway Analysis
Genetic models of aging are engineered to have specific mutations that either cause a premature aging-like syndrome (progeria) or modulate pathways directly linked to longevity.
DNA Repair-Deficient Models (e.g., Ercc1 mutants)
Mice with mutations in DNA repair genes, such as Ercc1, exhibit a broad spectrum of accelerated, age-related pathologies. The ERCC1-XPF endonuclease is crucial for multiple DNA repair pathways. Its deficiency leads to the accumulation of endogenous DNA damage, a fundamental hallmark of aging, driving the premature onset of age-related cellular and tissue decline.[7][8]
Key Features:
-
Induction: Germline genetic mutation.
-
Mechanism: Accumulation of spontaneous DNA damage, leading to cellular senescence and apoptosis.[7]
-
Phenotypes: Shortened lifespan, progeroid symptoms affecting multiple organs, neurodegeneration, and cellular senescence.[8][9]
Insulin/IGF-1 Signaling (IIS) Pathway Models
The IIS pathway is an evolutionarily conserved pathway that plays a major role in regulating longevity, from worms to mammals.[10] Mutations that downregulate this pathway, such as in the daf-2 gene in C. elegans or the IGF-1 receptor in mice, can significantly extend lifespan. These models are invaluable for studying the mechanisms that promote healthy aging and stress resistance.[10][11]
Key Features:
-
Induction: Germline genetic mutation.
-
Mechanism: Reduced insulin/IGF-1 signaling, leading to the activation of downstream transcription factors (e.g., FOXO) that enhance stress resistance and cellular maintenance.[12][13]
-
Phenotypes: Increased lifespan, enhanced resistance to oxidative stress, and altered metabolism.[11]
Head-to-Head Comparison: this compound vs. Genetic Models
The choice of model depends on the specific research question. The this compound model is useful for studying aging related to metabolic dysfunction and oxidative stress, while genetic models offer precision for investigating the role of specific genes and pathways.
Table 1: General Characteristics of this compound and Genetic Aging Models
| Feature | This compound Model | Genetic Model (DNA Repair Deficient - Ercc1-/Δ) | Genetic Model (IIS Pathway - IGF-1R+/-) |
| Basis of Aging | Chemically-induced metabolic stress | Intrinsic DNA damage accumulation | Altered nutrient-sensing pathway |
| Induction Method | Daily injections for 6-8 weeks | Congenital genetic mutation | Congenital genetic mutation |
| Primary Mechanism | AGE formation, oxidative stress, inflammation | DNA damage, cellular senescence | Downregulated Insulin/IGF-1 signaling |
| Lifespan | Normal lifespan, exhibits aging phenotypes | Significantly shortened (e.g., ~20-30 weeks for Ercc1-/Δ) | Often extended |
| Key Advantage | Mimics metabolic aspects of aging; technically simple | Models aging driven by a core molecular hallmark (DNA damage) | Elucidates pathways of longevity and healthspan |
| Key Limitation | May not fully replicate all aspects of natural aging | Segmental progeria may not represent all facets of normal aging | Phenotypes can be subtle and require sensitive assays |
Table 2: Comparison of Key Biomarkers
The following data is synthesized from multiple sources to provide a comparative overview. Absolute values can vary significantly based on the specific experimental protocol, animal strain, and tissue type.
| Biomarker | This compound Model | Genetic Model (Ercc1-/Δ) | Expected Trend in Aging | Reference |
| Malondialdehyde (MDA) | Significantly Increased | Increased | Increase | [4][6][8] |
| Superoxide Dismutase (SOD) | Significantly Decreased | Decreased | Decrease | [4][6] |
| Glutathione Peroxidase (GSH-Px) | Significantly Decreased | Decreased | Decrease | [4][6] |
| Serum AGEs | Significantly Increased | Not a primary feature | Increase | [6] |
| p16INK4a (Senescence) | Increased | Significantly Increased | Increase | [6][9] |
| Pro-inflammatory Cytokines (IL-6, TNF-α) | Increased | Increased | Increase | [7] |
Experimental Protocols
Detailed and consistent methodologies are crucial for reproducible results. Below are representative protocols for key experiments cited in this guide.
This compound-Induced Aging Protocol
-
Animals: 8-week-old C57BL/6J mice are commonly used.
-
Reagent Preparation: Dissolve D-(+)-galactose in sterile 0.9% saline to a final concentration for the desired dosage (e.g., 100-150 mg/kg body weight).
-
Administration: Administer the this compound solution via daily subcutaneous (s.c.) or intraperitoneal (i.p.) injections for a period of 6 to 8 weeks. A control group should receive an equivalent volume of saline.
-
Endpoint Analysis: Following the treatment period, animals can be subjected to behavioral tests, and tissues can be collected for biochemical and histological analysis.
Oxidative Stress Marker Analysis (SOD and MDA)
This protocol is for tissue homogenates (e.g., brain, liver).
-
Tissue Homogenization: Weigh approximately 50-100 mg of tissue and homogenize on ice in a 1:9 (w/v) ratio of ice-cold PBS or appropriate buffer provided by a commercial kit.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10-15 minutes at 4°C.
-
Supernatant Collection: Collect the resulting supernatant for analysis.
-
SOD Activity Assay: Measure SOD activity using a commercial kit, often based on the xanthine oxidase method, which measures the dismutation of superoxide radicals. Absorbance is typically read at 550 nm.[14]
-
MDA Level Assay: Measure lipid peroxidation by quantifying MDA levels using a thiobarbituric acid reactive substances (TBARS) assay. This colorimetric method measures the MDA-TBA adduct, with absorbance read at 532 nm.[14][15]
-
Quantification: Calculate SOD activity (U/mg protein) and MDA levels (nmol/mg protein) relative to the total protein concentration of the supernatant, determined by a standard protein assay (e.g., BCA or Bradford).
Cognitive Function Assessment: Morris Water Maze (MWM)
The MWM is a standard test for assessing hippocampal-dependent spatial learning and memory.[16][17]
-
Apparatus: A circular pool (approx. 120-150 cm in diameter) filled with opaque water (made non-toxic with white paint or milk powder) maintained at room temperature. A small escape platform is hidden 1-2 cm below the water's surface in a fixed location (target quadrant). Various high-contrast spatial cues are placed around the room.[17]
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before testing.
-
Training (Acquisition Phase): For 4-5 consecutive days, each mouse performs 4 trials per day. For each trial, the mouse is placed into the pool facing the wall from one of four randomized starting positions. The mouse is allowed 60 seconds to find the hidden platform. If it fails, it is gently guided to the platform and allowed to remain there for 15-20 seconds.[18]
-
Probe Trial (Memory Retention): 24 hours after the final training session, the platform is removed. The mouse is allowed to swim freely for 60 seconds.
-
Data Analysis: An automated tracking system records parameters such as escape latency (time to find the platform during training), path length, swim speed, and, during the probe trial, the time spent in the target quadrant and the number of platform location crossings.[17][18]
Signaling Pathways and Visualizations
Understanding the core signaling pathways of each model is key to interpreting experimental outcomes.
This compound: AGE-RAGE Signaling Pathway
Chronic this compound exposure leads to the formation of AGEs. The binding of AGEs to their cell surface receptor, RAGE, activates downstream signaling cascades, including NADPH oxidase and NF-κB. This activation results in the production of Reactive Oxygen Species (ROS) and pro-inflammatory cytokines, driving a state of chronic oxidative stress and inflammation that contributes to the aging phenotype.[19][20]
Caption: this compound induced aging via the AGE-RAGE pathway.
Genetic Models: Insulin/IGF-1 Signaling (IIS) Pathway
In genetic models of longevity, downregulation of the IIS pathway is a common mechanism. Reduced signaling through the Insulin/IGF-1 receptor (e.g., DAF-2 in C. elegans) leads to the de-repression of downstream transcription factors like DAF-16/FOXO. Activated FOXO translocates to the nucleus and upregulates the expression of genes involved in stress resistance, DNA repair, and protein homeostasis, ultimately leading to an extended lifespan.[10][12]
Caption: Downregulated IIS pathway promotes longevity.
Experimental Workflow Comparison
The overall workflow for studying these models differs primarily in the induction phase.
References
- 1. This compound Effectiveness in Modeling Aging and Therapeutic Antioxidant Treatment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Gene Transcriptional and Metabolic Profile Changes in Mimetic Aging Mice Induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of naturally aging and this compound induced aging model in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different responses to DNA damage determine ageing differences between organs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERCC1-deficient cells and mice are hypersensitive to lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insulin, IGF-1 and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insulin/IGF-I and Related Signaling Pathways Regulate Aging in Nondividing Cells: from Yeast to the Mammalian Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of insulin/IGF-1 signaling in the longevity of model invertebrates, C. elegans and D. melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insulin/IGF-1 and ROS signaling pathway cross-talk in aging and longevity determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. cdn.amegroups.cn [cdn.amegroups.cn]
- 16. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. google.com [google.com]
- 18. Evaluation of Acute and Chronic Effects of this compound on Memory and Learning in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Assessing the Translational Relevance of D-Galactose Research to Human Aging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The D-galactose-induced aging model is a widely utilized tool in gerontology research, offering a convenient and cost-effective method to simulate the natural aging process. This guide provides a comprehensive comparison of the this compound model with other alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their study designs.
Executive Summary
Chronic administration of this compound in various animal models mimics many key hallmarks of human aging, including increased oxidative stress, chronic inflammation, cognitive decline, and cellular senescence.[1][2] The model's primary mechanism involves the generation of reactive oxygen species (ROS) and the formation of advanced glycation end products (AGEs), which contribute to widespread cellular and tissue damage.[1][3] While the this compound model offers significant advantages in terms of its simplicity and reproducibility, it is crucial to understand its limitations and how it compares to other models of aging. This guide presents a detailed analysis of the available data to assess its translational relevance to human aging.
Comparison of this compound with Alternative Aging Models
The selection of an appropriate aging model is critical for the success of any gerontological study. The following table provides a comparative overview of the this compound model and other commonly used alternatives.
| Feature | This compound Model | Natural Aging | Ozone-Induced Aging | SAMP (Senescence-Accelerated Mouse Prone) |
| Principle | Chemically induced aging via chronic this compound administration.[4] | The natural, time-dependent decline in physiological function. | Accelerated aging through chronic exposure to ozone, a potent oxidizing agent. | Genetically engineered mouse model with a predisposition to accelerated senescence. |
| Key Hallmarks | Oxidative stress, inflammation, cognitive decline, cellular senescence, AGEs formation.[1][2] | Gradual decline in organ function, increased susceptibility to age-related diseases. | Primarily oxidative damage, respiratory system aging. | Varies by strain, but generally includes cognitive deficits, osteoporosis, and a shortened lifespan. |
| Advantages | Rapid induction of aging phenotype, low cost, high reproducibility.[4] | Gold standard for studying the natural aging process. | Relatively quick induction of an aging phenotype. | Genetic model that can mimic specific aspects of aging. |
| Limitations | May not fully recapitulate all aspects of natural aging, variability in protocols.[2] | Time-consuming, expensive, high variability between individuals. | Primarily models oxidative stress-related aging, less systemic effects. | Genetic background may not be fully representative of the general population. |
| Translational Relevance | Good for studying mechanisms of oxidative stress and inflammation in aging and for screening anti-aging compounds.[1] | High translational relevance for understanding human aging. | Relevant for studying the effects of environmental pollutants on aging. | Useful for studying the genetic components of aging and age-related diseases. |
Quantitative Data from this compound Studies
The following tables summarize quantitative data from various studies using the this compound-induced aging model. These tables highlight the dose-dependent effects of this compound on key aging biomarkers.
Table 1: Effects of this compound on Oxidative Stress Markers
| Animal Model | This compound Dose (mg/kg/day) | Duration | Tissue | MDA Level | SOD Activity | GSH-Px Activity | Reference |
| Mice | 120 | 6 weeks | Serum | Increased | Decreased | N/A | [4] |
| Rats | 50-400 | 6-8 weeks | Heart | Increased | Decreased | N/A | [5] |
| Beagle Dogs | N/A | 3 months | Serum | Increased ~120% | Decreased ~100% | Decreased ~75% | [6] |
| Mice | 150 | 8 weeks | N/A | Increased | Decreased | Decreased | [3] |
MDA: Malondialdehyde (a marker of lipid peroxidation); SOD: Superoxide Dismutase (an antioxidant enzyme); GSH-Px: Glutathione Peroxidase (an antioxidant enzyme).
Table 2: Effects of this compound on Senescence and Apoptosis Markers
| Animal Model | This compound Dose (mg/kg/day) | Duration | Tissue | Key Markers | Observation | Reference |
| Rats | N/A | N/A | Heart | p53, p21 | Upregulated | [5] |
| Beagle Dogs | N/A | N/A | Hippocampus | PCNA | Decreased | [6][7] |
| Beagle Dogs | N/A | N/A | Hippocampus | p16, p21 | Increased | [6][7] |
| Mice | N/A | N/A | Liver | Bax, procaspase-3, caspase-3 | Increased | [2] |
| Rats | 150 | 8 weeks | Corpus Cavernosum | SA-β-galactosidase | Increased | [8] |
PCNA: Proliferating Cell Nuclear Antigen; SA-β-galactosidase: Senescence-Associated β-galactosidase.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in this compound aging research.
This compound-Induced Aging Model Protocol
-
Animal Selection: Commonly used models include mice (e.g., C57BL/6J, Kunming) and rats (e.g., Sprague-Dawley, Wistar).[9][10]
-
This compound Administration:
-
Control Group: An age-matched control group should receive vehicle (e.g., normal saline) injections.
-
Monitoring: Monitor animals for changes in body weight, general health, and behavioral parameters throughout the study.
Measurement of Oxidative Stress Markers
-
Malondialdehyde (MDA) Assay:
-
Homogenize tissue samples in a suitable buffer.
-
Add thiobarbituric acid reactive substances (TBARS) reagent to the homogenate.
-
Incubate the mixture at 95°C for 60 minutes.
-
Measure the absorbance of the resulting pink-colored product at 532 nm.
-
Calculate MDA concentration using a standard curve.
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
Prepare tissue lysates.
-
Use a commercial SOD assay kit that typically involves a colorimetric reaction inhibited by SOD.
-
Measure the absorbance at the specified wavelength.
-
Calculate SOD activity based on the degree of inhibition.
-
Behavioral Assessments
-
Morris Water Maze (for spatial learning and memory):
-
A circular pool is filled with opaque water, and a hidden platform is placed just below the surface.
-
Mice are trained over several days to find the hidden platform from different starting positions.
-
Record the escape latency (time to find the platform) and path length.
-
A probe trial is conducted with the platform removed to assess memory retention.
-
-
Y-Maze Test (for spatial working memory):
-
The Y-maze consists of three identical arms.
-
A mouse is placed in one arm and allowed to explore freely for a set period.
-
Record the sequence of arm entries.
-
Spontaneous alternation is calculated as the percentage of triads containing entries into all three different arms. A higher percentage indicates better spatial working memory.[10]
-
Signaling Pathways in this compound-Induced Aging
The following diagrams illustrate the key signaling pathways implicated in the aging process induced by this compound.
Conclusion
The this compound-induced aging model serves as a valuable and practical tool for investigating the mechanisms of aging, particularly those related to oxidative stress and inflammation. Its ability to rapidly and consistently produce an aging phenotype makes it highly suitable for screening potential anti-aging interventions.[1] However, researchers must acknowledge its limitations and consider the specific research question when choosing an aging model. While it may not perfectly replicate all the complexities of natural human aging, the this compound model provides significant translational relevance for understanding key aspects of the aging process and for the initial stages of drug development. The data and protocols presented in this guide aim to facilitate the effective and informed use of this important research tool.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Leonurine ameliorates this compound-induced aging in mice through activation of the Nrf2 signalling pathway | Aging [aging-us.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of d‐galactose‐induced ageing on the heart and its potential interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of naturally aging and this compound induced aging model in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of naturally aging and this compound induced aging model in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-(+)-Galactose-induced aging: A novel experimental model of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-induced aging mouse: Topics by Science.gov [science.gov]
- 10. This compound Effectiveness in Modeling Aging and Therapeutic Antioxidant Treatment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The protective effect of PL 1-3 on this compound-induced aging mice [frontiersin.org]
A Comparative Analysis of D-Galactose and Beta-Amyloid Induced Neurodegeneration
In the landscape of neurodegenerative disease research, particularly in the context of Alzheimer's disease (AD), both D-Galactose and beta-amyloid (Aβ) are pivotal agents used to model and investigate the underlying pathological mechanisms. While beta-amyloid is a hallmark protein aggregate central to AD pathogenesis, this compound is a reducing sugar widely used to induce an accelerated aging phenotype in rodents that mimics many features of neurodegeneration.[1][2] This guide provides a comprehensive comparison of the neurodegenerative effects of this compound and beta-amyloid, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding and application of these models.
Mechanistic Overview: Two Paths to Neurodegeneration
This compound administration in vivo leads to the formation of advanced glycation end-products (AGEs) and the overproduction of reactive oxygen species (ROS), which in turn instigate a cascade of cellular damage, including oxidative stress, chronic inflammation, and apoptosis.[1] This systemic aging model recapitulates many of the neurochemical and behavioral deficits observed in natural aging and neurodegenerative diseases.[1][3]
Conversely, beta-amyloid, particularly the Aβ(1-42) and Aβ(25-35) fragments, exerts its neurotoxic effects through direct interaction with neuronal and glial cells.[4] Its aggregation into oligomers and plaques is a primary pathological hallmark of Alzheimer's disease, triggering synaptic dysfunction, excitotoxicity, oxidative stress, and a robust inflammatory response, ultimately leading to neuronal death.[4][5] While this compound models a more systemic and age-related decline, beta-amyloid models a more direct and specific aspect of AD pathology.
Quantitative Comparison of Neurodegenerative Markers
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the effects of this compound and beta-amyloid on key markers of neurodegeneration.
Table 1: Oxidative Stress Markers
| Marker | This compound Model | Beta-Amyloid Model | Fold/Percent Change (vs. Control) |
| Malondialdehyde (MDA) | Beagle Dogs | - | ~120% increase |
| Superoxide Dismutase (SOD) | Beagle Dogs | - | ~100% decrease |
| Glutathione Peroxidase (GSH-Px) | Beagle Dogs | - | ~75% decrease |
Data for this compound model from a study on beagle dogs with induced aging.[6] Comparable quantitative data for a beta-amyloid-only model was not available in the searched literature.
Table 2: Inflammatory Markers
| Marker | This compound Model (Rats) | Beta-Amyloid Model (Rats) | Fold/Percent Change (vs. Control) |
| TNF-α | Increased | Increased | Data not directly comparable from available studies. |
| IL-1β | Increased | Increased | Data not directly comparable from available studies. |
| IL-6 | Increased | Increased | Data not directly comparable from available studies. |
Qualitative increases in inflammatory markers are consistently reported for both models.[7] However, direct quantitative comparisons are challenging due to variations in experimental design.
Table 3: Cognitive and Neuronal Deficits
| Parameter | This compound + Beta-Amyloid Model (Rats) | Fold/Percent Change (vs. Control/Sham) |
| Escape Latency (Morris Water Maze) | Increased | ~2-3 fold longer |
| Swimming Distance (Morris Water Maze) | Increased | ~2-3 fold longer |
| Hippocampal Neuron Density | Decreased | Significant decrease |
Data from a combined this compound and Aβ(25-35) induced AD model in rats.[4] This study highlights the synergistic effect of both agents on cognitive impairment and neuronal loss.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols for inducing neurodegeneration with this compound and beta-amyloid.
This compound-Induced Aging Model
-
Animal Model: Male Wistar rats or Beagle dogs are commonly used.[6][8]
-
This compound Administration: this compound is typically administered via subcutaneous or intraperitoneal injection at doses ranging from 50 mg/kg to 500 mg/kg daily for a period of 6 to 12 weeks.[1][8]
-
Behavioral Assessment: Cognitive function is often assessed using the Morris water maze, Y-maze, or passive avoidance tests.[8][9]
-
Biochemical Analysis: Post-mortem brain tissue (typically hippocampus and cortex) is analyzed for markers of oxidative stress (MDA, SOD, GSH-Px), inflammation (TNF-α, IL-1β), and apoptosis (caspase-3, Bax/Bcl-2).[6][7]
Beta-Amyloid-Induced Neurodegeneration Model
-
Animal Model: Male Sprague-Dawley or Wistar rats are frequently used.[4]
-
Beta-Amyloid Preparation: Aβ(25-35) or Aβ(1-42) peptides are dissolved and aggregated in sterile saline or artificial cerebrospinal fluid.
-
Beta-Amyloid Administration: Aggregated Aβ is administered via intracerebroventricular (ICV) or direct hippocampal injection.[4]
-
Behavioral Assessment: Similar to the this compound model, cognitive deficits are evaluated using maze-based tasks.[4]
-
Histological and Biochemical Analysis: Brain sections are analyzed for neuronal loss (Nissl staining), amyloid plaque deposition (Thioflavin-S or Congo red staining), and markers of neuroinflammation and oxidative stress.[4]
Visualizing the Pathways and Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex signaling pathways and experimental workflows involved in this compound and beta-amyloid-induced neurodegeneration.
Caption: this compound induced neurodegenerative pathway.
Caption: Beta-amyloid induced neurodegenerative pathway.
Caption: A typical experimental workflow for studying neurodegeneration.
Conclusion
Both this compound and beta-amyloid are valuable tools for modeling neurodegenerative diseases, each with distinct yet overlapping mechanisms of action. This compound induces a state of accelerated aging characterized by systemic oxidative stress and inflammation, making it a suitable model for studying age-related cognitive decline. Beta-amyloid, as a central player in Alzheimer's disease, provides a more targeted approach to investigate the specific consequences of amyloid pathology. The combined administration of this compound and beta-amyloid appears to create a more robust model of Alzheimer's-like pathology, suggesting a synergistic interaction between aging-related factors and specific proteinopathies.[4] The choice of model will ultimately depend on the specific research question, with this compound being more appropriate for general aging studies and beta-amyloid for research focused on the amyloid cascade hypothesis of Alzheimer's disease. This guide provides a foundational comparison to aid researchers in selecting and utilizing these models effectively.
References
- 1. This compound-induced brain ageing model: A systematic review and meta-analysis on cognitive outcomes and oxidative stress indices | PLOS One [journals.plos.org]
- 2. This compound Effectiveness in Modeling Aging and Therapeutic Antioxidant Treatment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of naturally aging and this compound induced aging model in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DL0410 Alleviates Memory Impairment in this compound-Induced Aging Rats by Suppressing Neuroinflammation via the TLR4/MyD88/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Antioxidant Therapies in the D-Galactose-Induced Aging Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of three prominent antioxidant therapies—Resveratrol, Grape Seed Proanthocyanidin Extract (GSPE), and Epigallocatechin gallate (EGCG)—in the widely used D-Galactose (D-Gal) induced aging model. The information presented is collated from preclinical studies and aims to assist researchers in the selection and validation of potential anti-aging compounds.
Introduction to the this compound-Induced Aging Model
Chronic administration of this compound in rodents is a well-established model that mimics many aspects of natural aging.[1] Excess this compound leads to the formation of advanced glycation end products (AGEs) and an overproduction of reactive oxygen species (ROS), resulting in oxidative stress, cellular senescence, inflammation, and cognitive decline.[1][2] This model is invaluable for screening and validating the efficacy of antioxidant and anti-aging therapies.[3]
Comparative Efficacy of Antioxidant Therapies
The following table summarizes the quantitative effects of Resveratrol, GSPE, and EGCG on key biomarkers of oxidative stress in the this compound-induced aging model. These biomarkers include antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px), as well as the lipid peroxidation marker Malondialdehyde (MDA).
Table 1: Quantitative Comparison of Antioxidant Therapies on Oxidative Stress Biomarkers in this compound-Induced Aging Models
| Therapy | Biomarker | Tissue | This compound Group (vs. Control) | Antioxidant + this compound Group (vs. This compound Group) | Reference |
| Resveratrol | SOD | Liver & Kidneys | ↓ | ↑ (Significantly) | [4][5] |
| CAT | Kidney & Brain | ↓ | ↑ (Significantly) | [5] | |
| MDA | Liver & Kidneys | ↑ | ↓ (Significantly) | [4] | |
| GSPE | GSH-Px | Liver & Brain | ↓ | ↑ (Significantly) | [6] |
| MDA | Liver & Brain | ↑ | ↓ (Significantly) | [6] | |
| EGCG | SOD | Hippocampus | ↓ | ↑ (Significantly) | [7] |
| GSH-Px | Hippocampus | ↓ | ↑ (Significantly) | [7] | |
| MDA | Hippocampus | ↑ | ↓ (Significantly) | [7] |
Note: "↑" indicates an increase, and "↓" indicates a decrease in the biomarker level. The term "Significantly" refers to statistically significant changes as reported in the cited studies.
Signaling Pathways and Therapeutic Intervention
The this compound-induced aging cascade and the points of intervention for the compared antioxidant therapies are illustrated below.
Caption: this compound-induced aging pathway and antioxidant intervention points.
Experimental Protocols
A generalized workflow for validating antioxidant therapies in the this compound model is presented below.
Caption: General experimental workflow for antioxidant validation.
This compound-Induced Aging Model Protocol (Mouse)
-
Animal Model: Male Kunming mice (or other appropriate strain), 6-8 weeks old.
-
Acclimatization: House the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.
-
Model Induction: Prepare a sterile solution of this compound in normal saline. Administer this compound subcutaneously (s.c.) at a dose of 150 mg/kg body weight, once daily, for a period of 6 to 8 weeks.[7] The control group receives an equivalent volume of normal saline.
Antioxidant Therapy Administration
The administration of antioxidant therapies typically begins concurrently with or shortly after the initiation of this compound treatment and continues for the duration of the study.
-
Resveratrol: Administered orally at doses ranging from 25 to 100 mg/kg/day.
-
Grape Seed Proanthocyanidin Extract (GSPE): Administered orally at doses ranging from 100 to 300 mg/kg/day.[6]
-
Epigallocatechin gallate (EGCG): Administered orally or via intraperitoneal injection at doses ranging from 2 to 50 mg/kg/day.[7]
Biomarker Assay Protocols (Tissue Homogenate)
-
Tissue Preparation: At the end of the experimental period, animals are euthanized, and tissues (e.g., brain, liver) are rapidly dissected and flash-frozen in liquid nitrogen or homogenized immediately in ice-cold buffer (e.g., PBS, pH 7.4). Homogenates are then centrifuged, and the supernatant is collected for subsequent assays.
-
Superoxide Dismutase (SOD) Activity Assay: SOD activity is often measured using a kit based on the inhibition of the reduction of WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) by superoxide anions. The absorbance is read at 450 nm. One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of WST-1 reduction by 50%.
-
Catalase (CAT) Activity Assay: CAT activity can be determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm. The assay mixture typically contains a phosphate buffer, the tissue supernatant, and H₂O₂. The decrease in absorbance is proportional to the CAT activity.
-
Glutathione Peroxidase (GSH-Px) Activity Assay: GSH-Px activity is measured indirectly by a coupled reaction with glutathione reductase. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm. One unit of GSH-Px activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
-
Malondialdehyde (MDA) Level Assay: MDA levels, an indicator of lipid peroxidation, are commonly measured using the Thiobarbituric Acid Reactive Substances (TBARS) assay. In this method, MDA reacts with thiobarbituric acid (TBA) under acidic conditions at high temperature to form a colored complex, which is measured spectrophotometrically at 532 nm.
Logical Framework of Comparison
The following diagram illustrates the logical structure of this comparative guide.
Caption: Logical structure of the comparative guide.
Conclusion
Resveratrol, GSPE, and EGCG have all demonstrated significant antioxidant efficacy in the this compound-induced aging model by modulating key biomarkers of oxidative stress. The choice of a specific antioxidant for further investigation may depend on the target tissue, desired potency, and specific molecular pathways of interest. This guide provides a foundational comparison to aid in these critical research and development decisions. It is recommended to consult the primary literature for more detailed information on specific experimental conditions and outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. Effects of d‐galactose‐induced ageing on the heart and its potential interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leonurine ameliorates this compound-induced aging in mice through activation of the Nrf2 signalling pathway | Aging [aging-us.com]
- 4. Resveratrol, a novel inhibitor of GLUT9, ameliorates liver and kidney injuries in a this compound-induced ageing mouse model via the regulation of uric acid metabolism - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Effect of resveratrol on the repair of kidney and brain injuries and its regulation on klotho gene in this compound-induced aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alleviation effects of grape seed proanthocyanidin extract on inflammation and oxidative stress in a this compound-induced aging mouse model by modulating the gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of (-)-epigallocatechin-3-gallate on aging mice induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D-Galactose: A Guide for Laboratory Professionals
Introduction
D-Galactose, a naturally occurring monosaccharide, is a common reagent in various research and development applications. While not classified as a hazardous substance, proper disposal is crucial to ensure laboratory safety, environmental protection, and regulatory compliance.[1] This guide provides detailed procedures for the safe and responsible disposal of this compound in a laboratory setting.
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and whether it is contaminated with other hazardous materials. Always consult your institution's specific waste management policies and local regulations before proceeding.[1][2][3]
For Small, Uncontaminated Quantities (Typically < 1 kg or < 1 L):
Some institutional guidelines may permit the drain disposal of small quantities of non-hazardous, readily water-soluble sugars like this compound.[4][5]
-
Dilution: If in solid form, dissolve the this compound completely in a large volume of water. For aqueous solutions, further dilute with at least 10-20 parts of water.
-
Flushing: Slowly pour the diluted solution down the drain with a continuous flow of cold water to prevent any potential clogging.[6]
-
Log Entry: If required by your institution, record the disposal in the laboratory's waste log.[6]
For Large Quantities or Contaminated this compound:
Large quantities of this compound should not be disposed of down the drain.[6] Similarly, this compound mixed with hazardous substances must be treated as hazardous waste.
-
Containment: Place the solid this compound or its solution into a clearly labeled, sealed, and chemically compatible waste container.[2][3][7]
-
Labeling: Label the container as "Non-Hazardous Waste: this compound." If contaminated, it must be labeled as hazardous waste, and all chemical components must be listed.
-
Disposal: Arrange for collection by your institution's environmental health and safety (EHS) office or a licensed disposal company.[2][7] Do not mix with other waste streams unless explicitly permitted by your EHS office.[1]
Spill Cleanup:
In the event of a this compound spill:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles and gloves.[2][7]
-
Cleanup: For solid spills, sweep or vacuum the material and place it in a suitable container for disposal.[2][3][7] Avoid generating dust.[3][8] For liquid spills, absorb the solution with an inert material and place it in a sealed container.
-
Final Cleaning: Clean the spill area with water.
Disposal of Empty Containers:
-
Rinsing: Thoroughly rinse empty this compound containers with water. Some guidelines recommend collecting the first rinse as chemical waste.[4]
-
Defacing Labels: Completely remove or obliterate the original manufacturer's label.[4][9]
-
Disposal: Dispose of the clean, unlabeled container in the regular solid waste stream, such as in designated bins for glass or plastic recycling.[4]
Disposal Considerations
| Consideration | Guideline |
| General Principle | Do not dispose of this compound with household garbage.[10] |
| Drain Disposal | Prohibited for large quantities. Do not let the product enter drains or rivers.[2][7][11] |
| Waste Segregation | Do not mix with other waste unless instructed to do so by EHS.[1] |
| Professional Disposal | Offer surplus and non-recyclable solutions to a licensed disposal company.[2][7] |
| Contaminated Waste | If mixed with hazardous materials, dispose of it as hazardous waste according to institutional and local regulations. |
| Regulatory Compliance | All waste must be handled in accordance with local, state, and federal regulations.[1][3] |
Decision-Making Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. trafalgarscientific.co.uk [trafalgarscientific.co.uk]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. benchchem.com [benchchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]
- 9. vumc.org [vumc.org]
- 10. westliberty.edu [westliberty.edu]
- 11. carlroth.com [carlroth.com]
Safeguarding Your Research: A Guide to Handling D-Galactose
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of D-Galactose, a naturally occurring monosaccharide. Adherence to these procedures will minimize risks and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.
This compound is generally considered a low-hazard substance for typical industrial and research applications.[1] However, like many powdered chemicals, it can cause eye, skin, and respiratory tract irritation.[1] The primary risks are associated with the generation of dust, which can be irritating if inhaled and may form explosive mixtures with air in sufficient concentrations.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound, particularly in its powdered form.
| Protection Type | Equipment | Standard/Specification | Purpose |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles | OSHA 29 CFR 1910.133 or European Standard EN166 | To prevent eye irritation from dust.[2] |
| Skin Protection | Impervious gloves (e.g., Nitrile rubber) | - | To prevent skin contact.[2][3] |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 or P1 dust mask) | OSHA 29 CFR 1910.134 or European Standard EN 149 | To be used when dust is generated to prevent respiratory tract irritation.[2] |
| Body Protection | Appropriate protective clothing (e.g., lab coat) | - | To prevent skin exposure.[2] |
Occupational Exposure Limits
While specific occupational exposure limits for this compound are not widely established, it is often treated as "Particulates Not Otherwise Specified" (PNOS) or nuisance dust.[4] The following exposure limits are provided as a guideline for maintaining a safe work environment.
| Organization | Limit Type | Exposure Limit |
| OSHA PEL | TWA (Total Dust) | 15 mg/m³ |
| OSHA PEL | TWA (Respirable Fraction) | 5 mg/m³ |
| ACGIH TLV | TWA (Inhalable Particles) | 10 mg/m³ |
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
Safe Handling and Disposal Workflow
To ensure a systematic and safe approach to working with this compound, from initial handling to final disposal, the following workflow should be implemented.
Caption: Workflow for the safe handling and disposal of this compound.
Operational Plan
1. Engineering Controls:
-
Always work in a well-ventilated area.
-
Use a fume hood or local exhaust ventilation when handling large quantities of powdered this compound or when there is a potential for significant dust generation.[2]
2. Handling Procedures:
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Minimize dust generation during handling and weighing.[5]
-
Keep the container tightly closed when not in use.
-
Avoid contact with strong oxidizing agents, as they are incompatible with this compound.[2]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep containers securely sealed to prevent contamination and absorption of moisture.
-
Store away from incompatible materials such as strong oxidizers.[2]
Disposal Plan
1. Waste Characterization:
-
This compound is not classified as a hazardous waste according to most regulations.[3][6] However, it is crucial to consult local, state, and federal guidelines to ensure compliance.
2. Spill Cleanup:
-
For small spills, carefully sweep or vacuum the material to avoid creating dust.[2]
-
Place the collected material into a suitable, sealed, and labeled container for disposal.[2]
-
Clean the spill area with water.
3. Final Disposal:
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, wipes) in accordance with all applicable federal, state, and local environmental regulations.[2] Do not empty into drains.[6] Contaminated packaging should be treated as the substance itself.[6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
